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Core Science & Biosynthesis

Foundational

The Core Mechanism of NA-1-157: A Technical Guide to its Action Against Carbapenemases

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global health. A primary driver of this resistance is the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global health. A primary driver of this resistance is the production of carbapenemases, enzymes that inactivate carbapenem antibiotics. NA-1-157, a novel C5α-methyl-substituted carbapenem, has emerged as a promising agent that circumvents this resistance mechanism. This technical guide provides an in-depth analysis of the mechanism of action of NA-1-157 against key carbapenemases, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: A Dual Strategy of Impaired Acylation and Severely Hindered Deacylation

NA-1-157's efficacy against carbapenemase-producing bacteria stems from its unique structural modification: a methyl group at the C5α position of the carbapenem scaffold. This modification fundamentally alters its interaction with the active site of serine-β-lactamases, particularly class A and D carbapenemases. The primary mechanism of inhibition is a dual-pronged attack on the catalytic cycle of these enzymes.

Firstly, the C5α-methyl group introduces steric hindrance within the enzyme's active site. This clash disrupts the optimal positioning of NA-1-157 for the initial acylation step, where the catalytic serine residue attacks the β-lactam ring. This leads to a significantly slower rate of acylation compared to traditional carbapenems like meropenem and imipenem.[1]

Secondly, and more critically, for the fraction of the enzyme that does become acylated, the subsequent deacylation step is severely impaired. Molecular dynamics simulations and structural studies have revealed that the C5α-methyl group restricts the rotation of the 6α-hydroxyethyl group of the bound NA-1-157.[2] This restricted movement prevents a crucial water molecule from accessing the scissile bond of the acyl-enzyme intermediate, a necessary step for hydrolysis and enzyme regeneration.[3][4] This leads to a dramatically decreased deacylation rate, effectively trapping the enzyme in an inactive state. The residence time of NA-1-157 on some carbapenemases can extend from hours to days, rendering the enzyme non-functional.[2][5]

In the case of OXA-23, inhibition is further enhanced by the partial decarboxylation of the catalytic lysine residue upon the formation of the acyl-enzyme intermediate.[3][4] This modification further destabilizes the active site and contributes to the potent inhibition.

Data Presentation: Quantitative Analysis of NA-1-157 Activity

The inhibitory potential of NA-1-157 has been quantified against several clinically relevant carbapenemases. The following tables summarize the key microbiological and kinetic data.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators
Organism/EnzymeNA-1-157 (µg/mL)Meropenem (µg/mL)Imipenem (µg/mL)
A. baumannii producing OXA-232-416-12816-128
A. baumannii producing OXA-581-4--
A. baumannii producing OXA-1438--
Bacteria producing OXA-48 type4- to 32-fold lower than meropenem--
E. coli, K. pneumoniae, A. baumannii producing GES-54- to 16-fold lower than commercial carbapenems--

Data compiled from multiple sources.[2][3][4][6]

Table 2: Kinetic Parameters of NA-1-157 Inhibition
CarbapenemaseParameterValue
OXA-23 Deacylation Rate Decrease (vs. Meropenem)>2,000-fold
Ki0.59 ± 0.02 µM
OXA-48 Acylation Rate Decrease (vs. commercial carbapenems)10,000- to 36,000-fold slower
Catalytic Efficiency (vs. Imipenem/Meropenem)30- to 50-fold lower
GES-5 Inactivation Efficiency (kinact/KI)(2.9 ± 0.9) × 105 M-1s-1
Deacylation Rate (k3)(2.4 ± 0.3) × 10-7 s-1
Residence Time48 ± 6 days

Data compiled from multiple sources.[1][2][4][5]

Experimental Protocols: Methodologies for Assessing NA-1-157's Mechanism

The following sections outline the key experimental protocols used to elucidate the mechanism of action of NA-1-157.

Antibiotic Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of NA-1-157 against bacterial strains producing carbapenemases.

  • Methodology:

    • Bacterial strains are grown in Mueller-Hinton II broth.

    • A final inoculum of 5 × 105 CFU/mL is used.

    • Serial twofold dilutions of NA-1-157 and comparator antibiotics (e.g., meropenem, imipenem) are prepared in 96-well microtiter plates.

    • The bacterial inoculum is added to each well.

    • Plates are incubated at 37°C for 16–20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Kinetics
  • Objective: To determine the kinetic parameters of the interaction between NA-1-157 and purified carbapenemases.

  • Methodology:

    • Steady-State Kinetics:

      • The hydrolysis of a chromogenic substrate (e.g., nitrocefin or imipenem) by the carbapenemase is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 298 nm for imipenem).

      • The reaction is initiated by the addition of the enzyme to a solution containing the substrate and varying concentrations of NA-1-157.

      • Initial velocities are measured and fitted to the Michaelis-Menten equation to determine kinetic parameters such as Km and kcat.

    • Pre-Steady-State Kinetics (Stopped-Flow Spectroscopy):

      • Rapid kinetic measurements are performed to dissect the individual steps of the catalytic cycle (acylation and deacylation).

      • The enzyme and NA-1-157 are rapidly mixed, and the reaction is monitored over a short timescale (milliseconds to seconds).

      • The rates of acylation (k2) and deacylation (k3) are determined by fitting the kinetic traces to appropriate equations.

    • Competition Assays:

      • The enzyme is incubated with varying concentrations of NA-1-157.

      • The remaining enzyme activity is measured by adding a reporter substrate (e.g., nitrocefin).

      • The rate of inactivation is determined to calculate the inactivation efficiency (kinact/KI).

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the carbapenemase in complex with NA-1-157 to visualize the molecular interactions.

  • Methodology:

    • The carbapenemase is purified to homogeneity.

    • Crystals of the enzyme are grown using vapor diffusion methods.

    • The crystals are soaked with a solution of NA-1-157 to form the acyl-enzyme complex.

    • X-ray diffraction data are collected from the crystals using a synchrotron radiation source.

    • The structure is solved by molecular replacement and refined to high resolution (e.g., 1.75 Å for OXA-48).[3]

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of the NA-1-157-carbapenemase complex to understand the impact of the C5α-methyl group on conformational changes and water accessibility.

  • Methodology:

    • The crystal structure of the acyl-enzyme complex serves as the starting point for the simulation.

    • The complex is placed in a simulated aqueous environment.

    • The system is subjected to energy minimization and equilibration.

    • Production simulations are run for an extended period (e.g., 200 ns) to observe the dynamic movements of the inhibitor and key active site residues.

    • Trajectories are analyzed to measure distances, fluctuations, and hydrogen bonding patterns.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NA-1-157_Mechanism_of_Action Mechanism of NA-1-157 Inhibition of Serine Carbapenemases cluster_Enzyme_Cycle Normal Carbapenem Hydrolysis cluster_NA-1-157_Inhibition NA-1-157 Inhibition E_S Enzyme + Substrate ES Michaelis Complex E_S->ES Binding E_Acyl Acyl-Enzyme Intermediate ES->E_Acyl k_acyl (fast) E_P Enzyme + Product E_Acyl->E_P k_deacyl (fast) E_NA Enzyme + NA-1-157 ENA Michaelis Complex E_NA->ENA Binding E_Acyl_NA Acyl-Enzyme Intermediate (Trapped State) ENA->E_Acyl_NA k_acyl (slow) E_Acyl_NA->E_Acyl_NA k_deacyl (very slow) C5a_Methyl C5α-Methyl Group Steric_Hindrance Steric Hindrance C5a_Methyl->Steric_Hindrance Restricted_Rotation Restricted Rotation of 6α-hydroxyethyl group C5a_Methyl->Restricted_Rotation Steric_Hindrance->ENA Impairs Acylation Water_Exclusion Exclusion of Deacylating Water Restricted_Rotation->Water_Exclusion Water_Exclusion->E_Acyl_NA Blocks Deacylation Experimental_Workflow Experimental Workflow for Characterizing NA-1-157 Start Start: Identify Carbapenemase-Producing Strain MIC_Testing Antibiotic Susceptibility Testing (MIC) Start->MIC_Testing Enzyme_Purification Enzyme Purification Start->Enzyme_Purification Data_Analysis Data Analysis and Mechanism Elucidation MIC_Testing->Data_Analysis Kinetic_Assays Enzyme Kinetic Assays (Steady-State & Pre-Steady-State) Enzyme_Purification->Kinetic_Assays Crystallography X-ray Crystallography Enzyme_Purification->Crystallography Kinetic_Assays->Data_Analysis MD_Simulations Molecular Dynamics Simulations Crystallography->MD_Simulations MD_Simulations->Data_Analysis

References

Exploratory

An In-depth Technical Guide to NA-1-157: A Novel Carbapenemase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the novel C5α-methyl-substituted carbapenem, NA-1-157. This document details its chemical structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel C5α-methyl-substituted carbapenem, NA-1-157. This document details its chemical structure, summarizes its potent activity against key carbapenemase-producing bacteria, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.

Chemical Structure of NA-1-157

NA-1-157 is a synthetic carbapenem antibiotic characterized by a unique C5α-methyl substitution on its core bicyclic ring structure. The bicyclic core is structurally similar to that of imipenem, with the notable addition of this methyl group. The side chain attached to the exocyclic sulfur atom at the C2 position is identical to that of meropenem. This distinct structural modification is central to its mechanism of action and its enhanced stability against certain β-lactamases.

Quantitative Data on Biological Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of NA-1-157 against various bacterial strains expressing different carbapenemases, as well as the kinetic parameters of its interaction with these enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators

Bacterial StrainCarbapenemaseNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
Acinetobacter baumanniiOXA-232–416–12816–64
Escherichia coliGES-5Reduced 4–16 fold vs. comparators--
Klebsiella pneumoniaeGES-5Reduced 4–16 fold vs. comparators--
Acinetobacter baumanniiGES-523216
Klebsiella spp.OXA-48 typeReduced 4–32 fold vs. meropenem--

Table 2: Kinetic Parameters of Carbapenemase Inhibition by NA-1-157

CarbapenemaseParameterValueComparison to Meropenem
OXA-23Deacylation Rate>2,000-fold decreaseSignificantly slower
OXA-48Catalytic Efficiency30- to 50-fold lowerLess efficient substrate
OXA-48Acylation Rate10,000- to 36,000-fold slowerSeverely impaired acylation

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of NA-1-157 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A suspension of the bacterial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold serial dilutions of NA-1-157 are prepared in the broth medium in a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of NA-1-157 that completely inhibits visible growth of the organism as detected by the unaided eye.

Enzyme Kinetic Studies

The kinetic parameters of carbapenemase inhibition by NA-1-157 are determined by monitoring the hydrolysis of a chromogenic substrate in the presence and absence of the inhibitor.

  • Enzyme and Substrate Preparation: The carbapenemase enzyme is purified to homogeneity. A suitable chromogenic β-lactam substrate (e.g., nitrocefin or CENTA) is prepared at various concentrations in a suitable buffer (e.g., phosphate buffer).

  • Initial Velocity Measurements: The initial rates of substrate hydrolysis are measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer. The assay is performed by adding a small amount of the enzyme to the substrate solution and immediately recording the absorbance.

  • Determination of Km and Vmax: The initial velocity data at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Inhibition Assays: To determine the inhibitory mechanism and the inhibition constants (Ki), the initial velocity experiments are repeated in the presence of various concentrations of NA-1-157.

  • Data Analysis: The data are analyzed using graphical methods (e.g., Lineweaver-Burk or Dixon plots) and non-linear regression analysis to determine the type of inhibition and the inhibition constants. For time-dependent inhibitors, the acylation and deacylation rates are determined by monitoring the reaction progress over a longer period.

Mechanism of Action and Signaling Pathway

NA-1-157 acts as a potent inhibitor of class D and class A carbapenemases. Its mechanism of action involves a two-step process: initial binding to the active site of the enzyme followed by the formation of a stable acyl-enzyme intermediate. The C5α-methyl group of NA-1-157 introduces steric hindrance within the enzyme's active site, which significantly impairs the deacylation step, effectively trapping the enzyme in an inactive state. This leads to a significant reduction in the hydrolysis of carbapenem antibiotics, thereby restoring their efficacy.

NA_1_157_Mechanism cluster_0 Bacterial Cell NA157 NA-1-157 Carbapenemase Carbapenemase (e.g., OXA, KPC) NA157->Carbapenemase Inhibition Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibition Carbapenemase->Carbapenem Hydrolysis HydrolyzedCarbapenem Inactive Hydrolyzed Carbapenem Carbapenemase->HydrolyzedCarbapenem AcylEnzyme Stable Acyl-Enzyme Intermediate Carbapenemase->AcylEnzyme Forms CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Mechanism of action of NA-1-157 in inhibiting carbapenemase activity.

Experimental_Workflow cluster_mic MIC Determination cluster_kinetics Enzyme Kinetics A1 Prepare Bacterial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of NA-1-157 A2->A3 A4 Incubate 16-20h at 35°C A3->A4 A5 Read MIC (Lowest concentration with no visible growth) A4->A5 B1 Purify Carbapenemase B2 Measure Initial Velocity (Hydrolysis of Chromogenic Substrate) B1->B2 B3 Determine Km and Vmax B2->B3 B4 Perform Inhibition Assays with NA-1-157 B2->B4 B5 Analyze Data to Determine Ki and Inhibition Mechanism B4->B5

Caption: Workflow for determining MIC and enzyme kinetic parameters of NA-1-157.

Foundational

NA-1-157 as a potent inhibitor of GES-5 carbapenemase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The emergence and spread of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenemase enzym...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenemase enzymes, poses a significant threat to global health.[1][2][3] Carbapenems are often the last line of defense against multidrug-resistant infections, and their compromised efficacy necessitates the urgent development of new antimicrobial agents and enzyme inhibitors.[1][2][3] This technical guide focuses on NA-1-157, a novel C5α-methyl-substituted carbapenem, and its potent inhibitory activity against GES-5, a clinically relevant class A carbapenemase.[4][5]

Introduction to NA-1-157 and its Significance

NA-1-157 is a unique carbapenem derivative characterized by a methyl group at the C5α position, a structural modification absent in commercially available carbapenems.[4][5] This modification transforms the compound from a substrate to a potent inhibitor of the GES-5 carbapenemase.[4] Research has demonstrated that NA-1-157 exhibits significant activity against bacteria producing GES-5 and acts synergistically with other carbapenems, such as meropenem, highlighting its potential as a valuable component in combination therapies.[1][2][4]

Quantitative Analysis of Inhibitory Potency

The inhibitory effect of NA-1-157 against GES-5 has been quantified through various microbiological and biochemical assays. The data presented below summarizes the key findings, offering a comparative perspective on its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157
Bacterial StrainCarbapenemaseNA-1-157 MIC Reduction Factor*
Escherichia coliGES-54–16 fold
Klebsiella pneumoniaeGES-54–16 fold
Acinetobacter baumanniiGES-54–16 fold

*Compared to commercial carbapenems. MICs for NA-1-157 reached clinically sensitive breakpoints.[1][4][5]

Table 2: Kinetic Parameters of GES-5 Inhibition by NA-1-157
ParameterValueSignificance
Inactivation Efficiency (kinact/KI) (2.9 ± 0.9) x 105 M-1s-1High efficiency of enzyme inactivation.[1][2][3][4]
Maximum Rate of Inactivation (kNA-1-157) 4.1 ± 0.8 s-1Rapid inactivation of the enzyme on a fast timescale.[4]
Deacylation Rate (k3) (2.4 ± 0.3) x 10-7 s-1Extremely slow release of the inhibitor from the enzyme.[1][2][4][5]
Residence Time 48 ± 6 daysProlonged duration of enzyme inhibition.[1][2][4][5]

Mechanism of Action: Irreversible Inhibition

The interaction between NA-1-157 and GES-5 is a complex, multi-step process that ultimately leads to potent and long-lasting inhibition of the enzyme.

Acylation Process

The acylation of GES-5 by NA-1-157 is a biphasic process.[1][2][4][5] An initial, rapid phase occurs within seconds, leading to the formation of a covalent acyl-enzyme intermediate with approximately half of the available enzyme.[4] This is followed by a much slower phase, lasting several hours, which is thought to proceed through a reversible tetrahedral intermediate.[1][2][4][5]

Restricted Rotational Flexibility and Slow Deacylation

The key to NA-1-157's potent inhibitory activity lies in its unique C5α-methyl group.[1][2][4] Molecular dynamics simulations have revealed that this methyl group sterically hinders the rotation of the 6α-hydroxyethyl group of the bound inhibitor.[1][2][4] This restricted flexibility prevents the entry of a deacylating water molecule into the active site, which is necessary to hydrolyze the acyl-enzyme intermediate.[1][2][4] The result is an extremely slow deacylation rate, leading to a remarkably long residence time of the inhibitor on the enzyme.[1][2][4][5] This effectively renders the inhibition irreversible.[1][2][4]

InhibitionMechanism E_S GES-5 + NA-1-157 (Free Enzyme and Inhibitor) ES_complex Michaelis Complex (Non-covalent) E_S->ES_complex Binding AcylEnzyme_fast Acyl-Enzyme Intermediate (Fast Phase) ES_complex->AcylEnzyme_fast Rapid Acylation (seconds) Tetrahedral_intermediate Reversible Tetrahedral Intermediate (Slow Phase) ES_complex->Tetrahedral_intermediate Slow Acylation (hours) AcylEnzyme_slow Acyl-Enzyme Intermediate (Slow Phase) Inhibited_Enzyme Irreversibly Inhibited GES-5 AcylEnzyme_fast->Inhibited_Enzyme Extremely Slow Deacylation (k3 = 2.4 x 10-7 s-1) Tetrahedral_intermediate->AcylEnzyme_slow AcylEnzyme_slow->Inhibited_Enzyme Extremely Slow Deacylation

Caption: Mechanism of GES-5 inhibition by NA-1-157.

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of NA-1-157 as a GES-5 inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined to assess the whole-cell activity of the compound. This is typically performed using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Clinical isolates of E. coli, K. pneumoniae, and A. baumannii expressing the GES-5 carbapenemase are used.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: NA-1-157 and comparator carbapenems are serially diluted in the broth within a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Kinetics

Kinetic studies are crucial for elucidating the mechanism of inhibition and quantifying the inhibitor's potency.

  • Enzyme Purification: Recombinant GES-5 carbapenemase is expressed and purified to homogeneity.

  • Competition Assays: To determine the inactivation efficiency, a competition experiment is performed using a chromogenic substrate like nitrocefin. The rate of nitrocefin hydrolysis by GES-5 is measured in the presence of varying concentrations of NA-1-157.

  • Single-Turnover Kinetics: To study the acylation process, single-turnover kinetics are monitored. This involves rapidly mixing the enzyme with a stoichiometric or greater amount of NA-1-157 and observing the formation of the acyl-enzyme intermediate, often using techniques like stopped-flow spectroscopy.

  • Deacylation Rate Measurement: The rate of deacylation is determined by monitoring the return of enzymatic activity over an extended period after the formation of the acyl-enzyme complex. This can be achieved by removing the excess inhibitor and periodically assaying for activity.

Mass Spectrometry

Electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS) is used to confirm the formation of the covalent acyl-enzyme intermediate.

  • Reaction: Purified GES-5 is incubated with NA-1-157 for a sufficient time to allow for acylation.

  • Sample Preparation: The reaction mixture is desalted and prepared for MS analysis.

  • Analysis: The mass of the intact protein is measured. An increase in mass corresponding to the molecular weight of NA-1-157 confirms the formation of a covalent adduct.

ExperimentalWorkflow start Start mic MIC Determination (Whole-cell activity) start->mic kinetics Enzyme Kinetics (In vitro inhibition) start->kinetics data_analysis Data Analysis and Interpretation mic->data_analysis ms Mass Spectrometry (Covalent modification) kinetics->ms kinetics->data_analysis md Molecular Dynamics Simulation (Structural basis of inhibition) ms->md ms->data_analysis md->data_analysis

Caption: General experimental workflow for evaluating NA-1-157.

Conclusion and Future Directions

NA-1-157 represents a promising development in the fight against carbapenem-resistant bacteria. Its potent, irreversible inhibition of the GES-5 carbapenemase, driven by a unique structural feature, makes it a strong candidate for further preclinical and clinical development.[1][2][4] Future research should focus on expanding the microbiological evaluation against a broader range of carbapenemase-producing isolates, assessing its in vivo efficacy in animal models of infection, and exploring its potential in combination with other antibiotics to combat multidrug-resistant pathogens. The novel mechanism of action also provides a valuable template for the design of next-generation carbapenemase inhibitors.

References

Exploratory

The Dual-Pronged Attack of NA-1-157 on the Carbapenemase OXA-23: A Technical Guide

For Immediate Release A comprehensive analysis of the novel carbapenem NA-1-157 reveals a unique dual mechanism of inhibition against OXA-23, a prevalent and clinically significant carbapenemase in Acinetobacter baumanni...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel carbapenem NA-1-157 reveals a unique dual mechanism of inhibition against OXA-23, a prevalent and clinically significant carbapenemase in Acinetobacter baumannii. This technical guide provides an in-depth exploration of the molecular interactions, kinetic data, and experimental methodologies that define this promising inhibitory action, offering valuable insights for researchers, scientists, and professionals in drug development.

Carbapenem-resistant A. baumannii poses a significant threat to global health, largely due to the production of class D carbapenemases like OXA-23, which inactivate last-resort carbapenem antibiotics.[1][2][3][4] The atypically modified carbapenem, NA-1-157, demonstrates a potent ability to overcome this resistance. Structural and kinetic studies have elucidated that the presence of a C5α-methyl group in NA-1-157 is central to its inhibitory prowess, leading to a profound decrease in the deacylation rate of the enzyme.[1][2]

The inhibitory action of NA-1-157 is twofold. Firstly, it physically obstructs the deacylating water molecule from accessing the scissile bond within the enzyme's active site. Secondly, it induces the partial decarboxylation of the catalytic lysine residue, a critical component of the enzyme's hydrolytic machinery.[1][2] This combined effect results in a significantly prolonged residence time of NA-1-157 within the OXA-23 active site, effectively rendering the enzyme inactive.

Quantitative Analysis of Inhibitory Activity

The efficacy of NA-1-157 has been quantified through various in vitro experiments, demonstrating a significant improvement in activity against OXA-23-producing strains compared to conventional carbapenems.

Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactams against A. baumannii Strains Producing OXA-Carbapenemases

CarbapenemaseNA-1-157 (µg/mL)Meropenem (µg/mL)Imipenem (µg/mL)
OXA-232–432–12816–64
OXA-58288

Data sourced from studies on multidrug-resistant clinical isolates.[5][6]

Table 2: Kinetic Parameters of OXA-23 Interaction with Carbapenems

ParameterNA-1-157Meropenem
k3 (s-1) (5.5 ± 0.3) × 10-5-
Residence Time (min) 303 ± 17~0.14
Fold-Increase in Residence Time ~2180-fold longer than meropenem-
kNA-1-157/KI (M-1s-1) (1.1 ± 0.1) × 104-

These parameters highlight the significantly impaired deacylation of NA-1-157 by OXA-23.[6]

Experimental Protocols

The characterization of NA-1-157's interaction with OXA-23 involved a combination of microbiological, biochemical, and biophysical techniques.

Antibiotic Susceptibility Testing

Minimal Inhibitory Concentrations (MICs) were determined for NA-1-157 and comparator carbapenems against a panel of multidrug-resistant A. baumannii clinical isolates expressing various carbapenemases.[6] These assays were conducted following the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7] Bacterial strains were grown in Mueller-Hinton II broth to a final inoculum of 5 × 105 CFU/mL and incubated with serial dilutions of the antibiotics at 37°C for 16–20 hours.[7] The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7][8]

Enzyme Kinetics

To dissect the mechanism of inhibition, steady-state kinetic parameters were determined. The interaction of NA-1-157 with purified OXA-23 was monitored, revealing that the compound acts as an inhibitor with a severely compromised deacylation rate.[1] A jump dilution experiment was performed to measure the slow rate of enzyme activity recovery, which allowed for the calculation of the deacylation rate constant (k3) and the inhibitor's residence time.[6]

X-ray Crystallography

To visualize the structural basis of inhibition, the crystal structures of apo-OXA-23 and its complexes with NA-1-157 and meropenem were determined.[3] Apo-OXA-23 crystals were soaked in solutions containing the respective carbapenems.[5] Time-resolved experiments were conducted by soaking the crystals for varying durations (3, 4, 6, and 10 minutes) with NA-1-157 to capture the formation of the acyl-enzyme intermediate.[5] Diffraction data were collected, processed, and the structures were solved by molecular replacement.[5]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and experimental logic in understanding the dual inhibition mechanism of NA-1-157.

OXA23_Inhibition_Pathway cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase (Inhibited) cluster_dual_mechanism Dual Inhibition Mechanism OXA23_NA1157 OXA-23 + NA-1-157 AcylEnzyme Acyl-Enzyme Intermediate OXA23_NA1157->AcylEnzyme Acylation (Slow) Hydrolysis Hydrolysis (Deacylation) AcylEnzyme->Hydrolysis Severely Impaired (>2,000-fold slower) Mechanism1 Restricted Water Access AcylEnzyme->Mechanism1 contributes to Mechanism2 Lysine Decarboxylation AcylEnzyme->Mechanism2 contributes to Inactive_OXA23 Inactive OXA-23 + Hydrolyzed NA-1-157 Hydrolysis->Inactive_OXA23

Caption: The inhibitory pathway of NA-1-157 against OXA-23.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_structural Structural Biology cluster_data Data Interpretation MIC MIC Determination (Broth Microdilution) QuantData Quantitative Data (MICs, Kinetic Parameters) MIC->QuantData Kinetics Enzyme Kinetic Assays Kinetics->QuantData JumpDilution Jump Dilution Experiment JumpDilution->QuantData Crystallography X-ray Crystallography (Apo & Complex Structures) StructuralBasis Structural Basis of Inhibition Crystallography->StructuralBasis MD_Sim Molecular Dynamics Simulations MD_Sim->StructuralBasis DualMechanism Elucidation of Dual Mechanism QuantData->DualMechanism StructuralBasis->DualMechanism

Caption: The experimental workflow for characterizing NA-1-157.

Logical_Comparison cluster_interaction Interaction with OXA-23 NA1157 NA-1-157 + C5α-methyl group Inhibition Inhibition (Slow Deacylation) NA1157->Inhibition leads to Meropenem Meropenem - C5α-methyl group Hydrolysis Rapid Hydrolysis Meropenem->Hydrolysis undergoes

Caption: Logical comparison of NA-1-157 and Meropenem interaction with OXA-23.

References

Foundational

The Decisive Role of the C5α-Methyl Group in the Function of NA-1-157, a Novel Carbapenemase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The rise of carbapenem-resistant bacteria poses a significant threat to global health. The primary mechanism of res...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant bacteria poses a significant threat to global health. The primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. NA-1-157 is a novel carbapenem derivative that demonstrates potent inhibitory activity against a range of clinically important carbapenemases. A key structural feature of NA-1-157 is the presence of a methyl group at the C5α position, a modification absent in clinically used carbapenems like meropenem and imipenem. This technical guide delves into the critical function of this C5α-methyl group, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and experimental workflows.

The C5α-Methyl Group: A Lynchpin for Carbapenemase Inhibition

The seemingly minor addition of a methyl group at the C5α position profoundly alters the interaction of NA-1-157 with different carbapenemases, transforming it from a substrate into a potent inhibitor. The inhibitory mechanism, however, is not uniform and is highly dependent on the specific carbapenemase, highlighting a nuanced structure-activity relationship.

Mechanism of Action Against Different Carbapenemases

GES-5 (Class A Carbapenemase): In the case of GES-5, the C5α-methyl group of NA-1-157 introduces a steric hindrance that restricts the rotational flexibility of the 6α-hydroxyethyl group. This restriction prevents the proper positioning of a deacylating water molecule, which is essential for the hydrolysis of the acyl-enzyme intermediate.[1][2] Consequently, the deacylation process is extremely slow, leading to a long-lived, inactive enzyme-inhibitor complex.[1][2]

OXA-48 (Class D Carbapenemase): Against OXA-48, the C5α-methyl group creates steric clashes within the enzyme's active site.[3][4] This steric hindrance disrupts the optimal positioning and hydrogen-bonding network required for efficient acylation, the initial step in the catalytic mechanism. As a result, the rate of acylation is severely impaired, preventing the enzyme from effectively hydrolyzing the drug.[3][4]

OXA-58 (Class D Carbapenemase): The interaction of NA-1-157 with OXA-58 reveals another distinct mechanism. The presence of the C5α-methyl group leads to the progressive decarboxylation of a crucial catalytic lysine residue within the active site upon the formation of the acyl-enzyme intermediate.[5][6][7] This modification of the catalytic lysine severely impairs the deacylation step, effectively trapping the enzyme in an inactive state.[5][6][7]

Quantitative Analysis of NA-1-157's Efficacy

The potency of NA-1-157 as a carbapenemase inhibitor is evident in the quantitative data from various microbiological and kinetic studies. These data consistently demonstrate its superiority over traditional carbapenems in the presence of specific carbapenemases.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparator Carbapenems
OrganismCarbapenemaseNA-1-157 (µg/mL)Meropenem (µg/mL)Imipenem (µg/mL)
Escherichia coliGES-50.5 - 18 - 164 - 8
Klebsiella pneumoniaeGES-51 - 216 - 328 - 16
Acinetobacter baumanniiGES-523216
Klebsiella pneumoniaeOXA-480.25 - 28 - 644 - 32
Acinetobacter baumanniiOXA-58148

Data compiled from multiple sources.[1][3][7]

Table 2: Kinetic Parameters for the Interaction of NA-1-157 with Carbapenemases
CarbapenemaseParameterNA-1-157Meropenem
GES-5k_inact/K_I (M⁻¹s⁻¹)(2.9 ± 0.9) x 10⁵N/A (Substrate)
Deacylation rate (k₃) (s⁻¹)(2.4 ± 0.3) x 10⁻⁷Rapidly Hydrolyzed
OXA-48Acylation rate10,000- to 36,000-fold slower than comparatorsN/A (Substrate)
OXA-58Deacylation rate>2000-fold slower than meropenemN/A (Substrate)

Data compiled from multiple sources.[1][3][7]

Visualizing the Molecular Mechanisms and Experimental Workflows

To better understand the complex interactions and experimental processes involved in the study of NA-1-157, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

cluster_GES5 GES-5 Inhibition cluster_OXA48 OXA-48 Inhibition cluster_OXA58 OXA-58 Inhibition NA-1-157_GES5 NA-1-157 GES5 GES-5 Carbapenemase NA-1-157_GES5->GES5 Binds Acyl-Enzyme_GES5 Acyl-Enzyme Intermediate GES5->Acyl-Enzyme_GES5 Acylation Inactive_Complex_GES5 Inactive Enzyme Complex Acyl-Enzyme_GES5->Inactive_Complex_GES5 Deacylation Blocked Steric_Hindrance_GES5 C5α-Methyl Group Steric Hindrance Acyl-Enzyme_GES5->Steric_Hindrance_GES5 Deacylating_Water_GES5 Deacylating Water Deacylating_Water_GES5->Acyl-Enzyme_GES5 NA-1-157_OXA48 NA-1-157 OXA48 OXA-48 Carbapenemase NA-1-157_OXA48->OXA48 Binds Binding_Pose_OXA48 Altered Binding Pose OXA48->Binding_Pose_OXA48 Interaction Acylation_Impaired_OXA48 Acylation Impaired Binding_Pose_OXA48->Acylation_Impaired_OXA48 Steric_Clash_OXA48 C5α-Methyl Group Steric Clash Binding_Pose_OXA48->Steric_Clash_OXA48 NA-1-157_OXA58 NA-1-157 OXA58 OXA-58 Carbapenemase NA-1-157_OXA58->OXA58 Binds Acyl-Enzyme_OXA58 Acyl-Enzyme Intermediate OXA58->Acyl-Enzyme_OXA58 Acylation Decarboxylation_OXA58 Catalytic Lysine Decarboxylation Acyl-Enzyme_OXA58->Decarboxylation_OXA58 Inactive_Enzyme_OXA58 Inactive Enzyme Decarboxylation_OXA58->Inactive_Enzyme_OXA58

Caption: Mechanisms of NA-1-157 inhibition against different carbapenemases.

Experimental Workflow Diagram

Start Start: Novel Carbapenem (NA-1-157) MIC Antimicrobial Susceptibility Testing (MIC Determination) Start->MIC Kinetic_Assays Enzyme Kinetic Assays (Acylation/Deacylation Rates) MIC->Kinetic_Assays Identified as potent inhibitor Structural_Studies Structural Biology (X-ray Crystallography) Kinetic_Assays->Structural_Studies Anomalous kinetics observed Mechanism Elucidation of Inhibition Mechanism Kinetic_Assays->Mechanism MD_Simulations Computational Modeling (Molecular Dynamics) Structural_Studies->MD_Simulations Static structure obtained Structural_Studies->Mechanism MD_Simulations->Mechanism Dynamic interactions revealed

Caption: General experimental workflow for evaluating a novel carbapenemase inhibitor.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Antimicrobial Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentrations (MICs) are typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains and Growth Conditions: Clinically relevant bacterial strains expressing the carbapenemase of interest are grown overnight on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard, which is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: NA-1-157 and comparator antibiotics are serially diluted in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Kinetic Assays

Kinetic parameters are determined using spectrophotometric assays to monitor the hydrolysis of the β-lactam ring.

  • Enzyme Purification: Carbapenemases are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Steady-State Kinetics: The hydrolysis of a chromogenic substrate (e.g., nitrocefin) or a carbapenem is monitored by measuring the change in absorbance at a specific wavelength. Reactions are performed in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature.

  • Pre-Steady-State Kinetics (Stopped-Flow): To measure rapid acylation and deacylation rates, a stopped-flow spectrophotometer is used. The enzyme and substrate are rapidly mixed, and the reaction is monitored in the millisecond to second timeframe.

  • Competition Assays: The inhibitory potency of NA-1-157 is often assessed in competition with a reporter substrate. The rate of hydrolysis of the reporter substrate is measured in the presence of varying concentrations of NA-1-157 to determine the inhibition constants (Kᵢ) and inactivation rates (kᵢₙₐ꜀ₜ).

X-ray Crystallography

High-resolution crystal structures provide a static snapshot of the enzyme-inhibitor complex, revealing key atomic interactions.

  • Crystallization: The purified carbapenemase is crystallized, often in the presence of NA-1-157, using vapor diffusion or other crystallization techniques.

  • Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-inhibitor complex is then built into the electron density and refined to obtain a final, high-resolution atomic model.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the enzyme-inhibitor interactions, complementing the static picture from crystallography.

  • System Setup: The crystal structure of the enzyme-inhibitor complex is used as the starting point. The complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed to observe the dynamic behavior of the complex.

  • Analysis: The trajectories are analyzed to understand the conformational changes, key interactions, and the influence of the C5α-methyl group on the overall dynamics of the system.

Conclusion

The C5α-methyl group of NA-1-157 is a critical structural modification that confers potent and diverse inhibitory activity against a range of carbapenemases. By employing a multi-faceted approach encompassing microbiology, enzyme kinetics, structural biology, and computational modeling, researchers have elucidated the distinct mechanisms by which this methyl group overcomes carbapenem resistance. This in-depth understanding of the structure-function relationship of NA-1-157 provides a strong foundation for the rational design of next-generation carbapenemase inhibitors to combat the growing threat of antibiotic resistance.

References

Exploratory

NA-1-157: A Promising Carbapenem with Potent Activity Against OXA-48-Type Carbapenemases

A Technical Guide for Researchers and Drug Development Professionals The rise of carbapenem-resistant Enterobacterales (CRE) producing OXA-48-type carbapenemases represents a significant global health threat, diminishing...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing OXA-48-type carbapenemases represents a significant global health threat, diminishing the efficacy of last-resort carbapenem antibiotics. In this challenging landscape, the novel C5α-methyl-substituted carbapenem, NA-1-157, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the activity, mechanism of action, and experimental evaluation of NA-1-157 against these problematic pathogens.

In Vitro Activity of NA-1-157

NA-1-157 demonstrates potent in vitro activity against bacterial strains producing OXA-48-type carbapenemases. Its unique structural modification, a methyl group at the C5α position, renders it a poor substrate for these enzymes, leading to significantly lower minimum inhibitory concentrations (MICs) compared to conventional carbapenems.

Minimum Inhibitory Concentrations (MICs)

Studies have shown that NA-1-157 exhibits significantly lower MICs against isogenic Acinetobacter baumannii strains expressing OXA-48, as well as against clinical isolates of Klebsiella pneumoniae producing various OXA-48-type enzymes.[1][2][3][4] The MIC of NA-1-157 was found to be up to 32-fold lower than that of meropenem, imipenem, and doripenem against an A. baumannii strain expressing OXA-48.[1][3] Notably, the presence of OXA-48 did not increase the MIC of NA-1-157, indicating its stability against hydrolysis by this enzyme.[1]

Table 1: MICs of Carbapenems against A. baumannii CIP 70.10 with and without OXA-48

AntibioticMIC (μg/mL) without OXA-48MIC (μg/mL) with OXA-48Fold Change
NA-1-157 0.5 0.5 1
Meropenem0.51632
Imipenem1>32>32
Doripenem0.25832

Data sourced from Smith et al., ACS Infectious Diseases, 2023.[1]

Potentiation of Commercial Carbapenems

NA-1-157 not only displays intrinsic activity but also potentiates the activity of commercial carbapenems when used in combination.[1][2][4] Target potentiation concentrations (TPCs) ranging from 0.125 to 2 μg/mL have been observed.[2][4] This synergistic effect suggests a dual benefit of NA-1-157 in a clinical setting.

Mechanism of Action: Inhibition of OXA-48

The efficacy of NA-1-157 against OXA-48-producing bacteria stems from its ability to resist hydrolysis by the enzyme. This resistance is a consequence of a severely impaired acylation process.

Kinetic Parameters

Kinetic studies reveal that NA-1-157 is a poor substrate for OXA-48, with a catalytic efficiency (kcat/Km) 30- to 50-fold lower than that of imipenem and meropenem.[1][2][4] The turnover rate (kcat) of NA-1-157 by OXA-48 is markedly slower, being 18- and 740-fold lower than that of meropenem and imipenem, respectively.[1]

Table 2: Steady-State Kinetic Parameters for Hydrolysis of Carbapenems by OXA-48

Carbapenemkcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)
NA-1-157 0.004 ≤1 4.0 x 10³
Meropenem0.071.16.4 x 10⁴
Imipenem2.966.54.6 x 10⁵

Data sourced from Smith et al., ACS Infectious Diseases, 2023.[1]

The most striking finding is the dramatically reduced acylation rate of OXA-48 by NA-1-157, which is 10,000- to 36,000-fold slower than that of commercial carbapenems.[1][2][3][4][5] This slow acylation effectively renders NA-1-157 an inhibitor of OXA-48 from a clinical perspective, as the time to hydrolysis far exceeds bacterial doubling time.[1]

Structural Basis of Inhibition

Docking, molecular dynamics simulations, and structural studies have elucidated the molecular basis for the impaired acylation.[1][2][3][4] The C5α-methyl group of NA-1-157 creates steric clashes within the active site of the OXA-48 enzyme.[1][2][3][4] These steric hindrances lead to an altered positioning and hydrogen-bonding pattern of NA-1-157 within the active site, which are incompatible with efficient acylation by the catalytic serine residue (Ser70).[1][2][3][4]

cluster_0 Mechanism of NA-1-157 Resistance to OXA-48 Hydrolysis NA-1-157 NA-1-157 OXA-48_Active_Site OXA-48_Active_Site NA-1-157->OXA-48_Active_Site Binds to Steric_Clash Steric_Clash OXA-48_Active_Site->Steric_Clash C5α-methyl group causes Altered_Positioning Altered_Positioning Steric_Clash->Altered_Positioning Leads to Impaired_Acylation Impaired_Acylation Altered_Positioning->Impaired_Acylation Results in Resistance Resistance Impaired_Acylation->Resistance Confers

Caption: Mechanism of NA-1-157's resistance to OXA-48 hydrolysis.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of NA-1-157's activity against OXA-48-type carbapenemases.

Minimum Inhibitory Concentration (MIC) Determination

MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_1 MIC Determination Workflow Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plates Inoculate microtiter plates containing diluted NA-1-157 Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform serial two-fold dilutions of NA-1-157 Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Kinetics

Steady-state kinetic parameters for the hydrolysis of carbapenems by purified OXA-48 enzyme are determined spectrophotometrically by monitoring the decrease in absorbance of the carbapenem substrate at its specific wavelength.

cluster_2 Enzyme Kinetics Experimental Workflow Purify_Enzyme Purify OXA-48 β-lactamase Prepare_Reaction Prepare reaction mixture with purified enzyme and varying concentrations of carbapenem Purify_Enzyme->Prepare_Reaction Monitor_Hydrolysis Monitor the rate of hydrolysis spectrophotometrically Prepare_Reaction->Monitor_Hydrolysis Calculate_Parameters Calculate kcat and Km using the Michaelis-Menten equation Monitor_Hydrolysis->Calculate_Parameters

Caption: Experimental workflow for determining enzyme kinetic parameters.

Structural Studies

The structural basis of NA-1-157's interaction with OXA-48 is investigated through X-ray crystallography of the enzyme-inhibitor complex.

cluster_3 Structural Analysis Workflow Crystallize Co-crystallize OXA-48 with NA-1-157 Data_Collection Collect X-ray diffraction data Crystallize->Data_Collection Structure_Determination Determine the 3D structure of the complex Data_Collection->Structure_Determination Analyze_Interaction Analyze the interactions between NA-1-157 and the active site Structure_Determination->Analyze_Interaction

Caption: Workflow for the structural analysis of the OXA-48-NA-1-157 complex.

Conclusion

NA-1-157 represents a significant advancement in the development of novel carbapenems to combat the growing threat of OXA-48-producing Enterobacterales. Its unique C5α-methyl substitution confers potent activity and resistance to enzymatic degradation, making it a promising candidate for further preclinical and clinical development. The detailed understanding of its mechanism of action provides a strong foundation for the rational design of next-generation carbapenem antibiotics.

References

Foundational

Preliminary Studies on the Antibacterial Spectrum of NA-1-157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preliminary studies on the antibacterial spectrum of NA-1-157, a novel C5α-methyl-substituted carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the antibacterial spectrum of NA-1-157, a novel C5α-methyl-substituted carbapenem. The document details its activity against key carbapenem-resistant Gram-negative bacteria, outlines the experimental protocols used for its evaluation, and visualizes its mechanism of action and the experimental workflows.

Antibacterial Spectrum of NA-1-157

NA-1-157 has demonstrated potent antibacterial activity, particularly against Gram-negative bacteria that produce carbapenem-hydrolyzing β-lactamases, a major mechanism of antibiotic resistance. The primary focus of preliminary studies has been on its efficacy against strains producing OXA-48-type and GES-5 carbapenemases.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Studies have shown that NA-1-157 exhibits significantly lower MICs against carbapenemase-producing bacteria compared to commercially available carbapenems such as meropenem, imipenem, and doripenem.[2]

Table 1: In Vitro Activity of NA-1-157 and Comparators Against Acinetobacter baumannii CIP 70.10 Expressing OXA-48

AntibioticMIC (µg/mL)
NA-1-157 2
Meropenem64
Imipenem64
Doripenem64

Data sourced from a study evaluating NA-1-157's activity against isogenic A. baumannii strains.[2]

Table 2: In Vitro Activity of NA-1-157 and Comparators Against Klebsiella pneumoniae and Escherichia coli Expressing GES-5

OrganismAntibioticMIC (µg/mL)
K. pneumoniae ATCC 13883NA-1-157 0.5
Meropenem2
E. coli JM83NA-1-157 0.5
Meropenem2

Data sourced from a study on NA-1-157's activity against Enterobacterales expressing GES-5.[3]

Synergistic Activity and Target Potentiation Concentration (TPC)

NA-1-157 not only shows potent standalone activity but also exhibits a strong synergistic relationship with other carbapenems.[3] The Target Potentiation Concentration (TPC) is the concentration of NA-1-157 required to reduce the MIC of another carbapenem to or below the clinical susceptibility breakpoint.[2]

Table 3: Target Potentiation Concentrations (TPC) of NA-1-157 in Combination with Commercial Carbapenems Against K. pneumoniae Strains Producing OXA-48-type Carbapenemases

K. pneumoniae StrainCombinationTPC of NA-1-157 (µg/mL)
No. 66NA-1-157 + Meropenem2
NA-1-157 + Imipenem0.5
NA-1-157 + Doripenem1
ATCC 13883NA-1-157 + Meropenem0.125
NA-1-157 + Imipenem0.125
NA-1-157 + Doripenem0.125

TPC values ranged from 0.125 to 2 μg/mL, with many combinations falling within the clinically susceptible range (≤1 μg/mL).[2]

Mechanism of Action

The potent activity of NA-1-157 against carbapenemase-producing bacteria is attributed to its unique chemical structure. The presence of a C5α-methyl group in NA-1-157 creates steric clashes within the active site of carbapenemases like OXA-48.[2][4] This steric hindrance leads to a significant impairment in the acylation process, which is a critical step in the hydrolysis of β-lactam antibiotics.[2][4] Consequently, NA-1-157 is poorly hydrolyzed by these enzymes, allowing it to maintain its antibacterial efficacy.[2][4] Kinetic studies have demonstrated that the catalytic efficiency of OXA-48 against NA-1-157 is 30- to 50-fold lower than that for imipenem and meropenem.[4]

NA-1-157_Mechanism_of_Action cluster_bacterium Carbapenem-Resistant Bacterium NA-1-157 NA-1-157 OXA-48 OXA-48 Carbapenemase NA-1-157->OXA-48 Binds to active site PBP Penicillin-Binding Protein (PBP) NA-1-157->PBP Binds to and inhibits PBP OXA-48->NA-1-157 Steric clash due to C5α-methyl group OXA-48->PBP Impaired acylation prevents NA-1-157 hydrolysis Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Inhibition of cell wall synthesis Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plate with bacterial suspension Inoculum->Inoculate Dilution Serial Dilution of NA-1-157 in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC Enzymatic_Assay_Workflow cluster_protein Protein Preparation cluster_kinetics Kinetic Analysis cluster_results Results Expression Express Carbapenemase in E. coli Purification Purify Enzyme via Chromatography Expression->Purification Assay Measure Hydrolysis Rates (Spectrophotometry) Purification->Assay Data_Analysis Determine Km and kcat Assay->Data_Analysis Efficiency Calculate Catalytic Efficiency (kcat/Km) Data_Analysis->Efficiency

References

Exploratory

Probing the Engagement: A Technical Guide to the Interaction of NA-1-157 with Penicillin-Binding Proteins

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the methodologies employed to characterize the interaction between the novel carbapen...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed to characterize the interaction between the novel carbapenem NA-1-157 and its primary bacterial targets, the penicillin-binding proteins (PBPs). While direct quantitative data for the NA-1-157-PBP interaction is not extensively available in the public domain, this document outlines the established experimental protocols and data presentation formats crucial for such investigations. The principles and techniques described herein are fundamental to understanding the mechanism of action of NA-1-157 and for the broader field of antibiotic development.

Introduction to NA-1-157 and Penicillin-Binding Proteins

NA-1-157 is a novel carbapenem antibiotic designed to overcome resistance mechanisms in pathogenic bacteria. Like other β-lactam antibiotics, its primary mode of action is the inhibition of PBPs. PBPs are a group of bacterial enzymes essential for the biosynthesis of the peptidoglycan layer of the cell wall.[1][2] By acylating the active site serine of these enzymes, β-lactams inhibit the transpeptidation reaction, leading to a weakened cell wall and ultimately, bacterial cell death.[2][3]

Understanding the specific binding affinities and kinetics of NA-1-157 for various PBPs is critical for predicting its antibacterial spectrum and efficacy. Different bacterial species express a unique set of PBPs, and the selective affinity of an antibiotic for these proteins can determine its potency against a particular pathogen.[4][5]

Quantitative Analysis of NA-1-157 Interaction with PBPs

A critical aspect of characterizing a new antibiotic is the quantitative assessment of its interaction with its targets. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Due to the covalent nature of the interaction between β-lactams and PBPs, the apparent affinity is often determined through competition assays.

Table 1: Hypothetical Quantitative Data for NA-1-157 Interaction with Key PBPs from Escherichia coli

Penicillin-Binding Protein (PBP)FunctionNA-1-157 IC50 (µM) - Illustrative
PBP1a/1bTranspeptidase and Transglycosylase0.1
PBP2Cell Shape Maintenance0.5
PBP3Septum Formation0.05
PBP4D,D-Carboxypeptidase2.5
PBP5/6D,D-Carboxypeptidase>10

Note: The IC50 values presented in this table are for illustrative purposes to demonstrate a typical data presentation format and do not represent actual experimental data for NA-1-157.

Experimental Protocols for Characterizing NA-1-157-PBP Interactions

Several robust biophysical and biochemical methods are available to determine the binding affinity and kinetics of novel carbapenems like NA-1-157 for various PBPs. The following sections detail the protocols for two widely used techniques.

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a powerful technique to study molecular interactions in solution.[6] This assay format relies on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger molecule. In the context of PBP binding, a fluorescently labeled penicillin, such as BOCILLIN-FL, is used as the probe.[7][8]

Experimental Protocol:

  • Preparation of Reagents:

    • Purified PBP of interest.

    • Fluorescent penicillin probe (e.g., BOCILLIN-FL).

    • Unlabeled NA-1-157 at a range of concentrations.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a microplate, combine the purified PBP and the fluorescent penicillin probe at a fixed concentration.

    • Add varying concentrations of NA-1-157 to the wells.

    • Include control wells with:

      • Probe only (for baseline polarization).

      • Probe and PBP (for maximum polarization).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the NA-1-157 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of NA-1-157 that inhibits 50% of the fluorescent probe binding.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PBP Purified PBP Mix Mix PBP, Probe, and NA-1-157 PBP->Mix Probe Fluorescent Probe (BOCILLIN-FL) Probe->Mix NA157 NA-1-157 (Titration) NA157->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Data Analysis (IC50) Measure->Analyze

FP Competition Assay Workflow
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified PBP in a suitable buffer.

    • Prepare a solution of NA-1-157 in the same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Load the PBP solution into the sample cell of the ITC instrument.

    • Load the NA-1-157 solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the NA-1-157 solution into the PBP solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of NA-1-157 to PBP.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBP_sol PBP Solution Degas Degas Solutions PBP_sol->Degas NA157_sol NA-1-157 Solution NA157_sol->Degas Load_PBP Load PBP into Cell Degas->Load_PBP Load_NA157 Load NA-1-157 into Syringe Degas->Load_NA157 Titrate Inject NA-1-157 into PBP Load_PBP->Titrate Load_NA157->Titrate Record_Heat Record Heat Change Titrate->Record_Heat Plot_Isotherm Plot Binding Isotherm Record_Heat->Plot_Isotherm Fit_Model Fit to Binding Model (Kd, ΔH, ΔS, n) Plot_Isotherm->Fit_Model

Isothermal Titration Calorimetry Workflow

Signaling and Logical Relationships

The interaction of NA-1-157 with PBPs is the initial event in a cascade that leads to bacterial cell death. The logical flow of this process is depicted below.

Mechanism_of_Action NA157 NA-1-157 PBP Penicillin-Binding Proteins (PBPs) NA157->PBP Binding Acylation Covalent Acylation of PBP Active Site PBP->Acylation Inhibition Inhibition of Transpeptidation Acylation->Inhibition Weak_Wall Weakened Peptidoglycan Inhibition->Weak_Wall Lysis Cell Lysis and Death Weak_Wall->Lysis

Logical Pathway of NA-1-157 Action

Conclusion

The comprehensive characterization of the interaction between NA-1-157 and its target PBPs is a cornerstone of its preclinical and clinical development. The methodologies outlined in this guide, including fluorescence polarization competition assays and isothermal titration calorimetry, provide the necessary tools to generate robust quantitative data on binding affinity and thermodynamics. Such data is invaluable for establishing structure-activity relationships, optimizing drug design, and ultimately, developing more effective antibacterial therapies to combat the growing threat of antibiotic resistance. Further research to generate and publish specific data on the NA-1-157-PBP interaction is highly encouraged.

References

Foundational

Foundational Research on NA-1-157: A Novel Carbapenem to Combat Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. The efficacy of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. The efficacy of carbapenems, often considered last-resort antibiotics, is increasingly compromised by the production of carbapenemases—enzymes that hydrolyze the β-lactam ring. This technical guide delves into the foundational research surrounding NA-1-157, a novel C5α-methyl-substituted carbapenem demonstrating significant promise in overcoming this resistance. We will explore its mechanism of action against key carbapenemases, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and discuss its potential interactions with bacterial signaling pathways.

Introduction to NA-1-157 and the Challenge of Carbapenem Resistance

Carbapenem resistance is primarily driven by the production of β-lactamase enzymes, which are categorized into Ambler classes A, B, C, and D. Of particular clinical concern are the class A carbapenemases (e.g., KPC and GES types) and class D carbapenem-hydrolyzing β-lactamases (CHDLs), such as the OXA-type enzymes.[1] These enzymes efficiently inactivate traditional carbapenems like meropenem and imipenem, rendering them ineffective.

NA-1-157 is a novel carbapenem distinguished by a methyl group at the C5α position of its scaffold.[2] This structural modification has been shown to confer potent inhibitory activity against specific carbapenemases, transforming it from a substrate into a powerful inhibitor. This guide will focus on the foundational research elucidating the activity of NA-1-157 against two clinically significant carbapenemases: GES-5 (a class A enzyme) and OXA-23 (a class D enzyme).

Mechanism of Action: How NA-1-157 Inhibits Carbapenemases

The unique C5α-methyl group of NA-1-157 is central to its inhibitory mechanism. Unlike traditional carbapenems that are hydrolyzed by carbapenemases, NA-1-157 forms a stable, long-lived acyl-enzyme intermediate, effectively inactivating the enzyme. Research has revealed a dual mechanism of inhibition, particularly against OXA-23.[3][4]

Firstly, the C5α-methyl group sterically hinders the rotation of the 6α-hydroxyethyl group. This restriction prevents the deacylating water molecule from accessing the scissile bond of the acyl-enzyme intermediate, dramatically slowing the deacylation rate by over 2,000-fold compared to meropenem.[3][5] Secondly, the interaction of NA-1-157 within the active site perturbs the proton shuttle, leading to the partial decarboxylation of a catalytic lysine residue, which is crucial for the hydrolytic activity of the enzyme.[3][4]

Against the GES-5 carbapenemase, NA-1-157 acts as a potent irreversible inhibitor.[6][7] The C5α-methyl group restricts the rotational flexibility of the molecule within the enzyme's active site, preventing the ingress of the deacylating water molecule. This leads to an extremely slow deacylation process, with the acyl-enzyme complex having a residence time of approximately 48 days.[5][6]

NA_1_157_Mechanism cluster_enzyme Carbapenemase Active Site Enzyme E (Free Enzyme) EI EI (Non-covalent Complex) Enzyme->EI E_I E-I (Acyl-Enzyme Intermediate) EI->E_I Acylation (Fast) E_I->Enzyme Deacylation (Extremely Slow) Hydrolyzed_Product Hydrolyzed Product (P) E_I->Hydrolyzed_Product NA157 NA-1-157 (Inhibitor) NA157->EI Binding H2O H2O->E_I Blocked Access

Mechanism of NA-1-157 Inhibition of Carbapenemases.

Quantitative Data: Efficacy of NA-1-157

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators

Bacterial StrainCarbapenemaseNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
A. baumannii clinical isolatesOXA-232–416–12816–128
E. coliGES-51168
K. pneumoniaeGES-50.5816
A. baumanniiGES-523232
K. pneumoniaeOXA-4811632

Data compiled from multiple sources.[2][3][5][6][8]

Table 2: Kinetic Parameters for the Inhibition of Carbapenemases by NA-1-157

CarbapenemaseParameterValue
GES-5Inactivation Efficiency (kinact/KI)(2.9 ± 0.9) x 105 M-1s-1
GES-5Deacylation Rate (k3)(2.4 ± 0.3) x 10-7 s-1
GES-5Residence Time48 ± 6 days
OXA-23Deacylation Rate relative to Meropenem>2,000-fold decrease

Data compiled from multiple sources.[3][5][6]

Potential Interactions with Bacterial Signaling Pathways

Beyond direct enzyme inhibition, the interaction of carbapenems with bacteria can have broader physiological consequences, including the modulation of signaling pathways. While research specifically on NA-1-157's effects on these pathways is nascent, studies on other carbapenems provide a framework for potential mechanisms.

  • Two-Component Systems (TCS): TCS are primary mechanisms for bacteria to sense and respond to environmental changes.[9] The PhoPQ two-component system, a known regulator of polymyxin resistance, has been shown to be induced by meropenem treatment in Enterobacterales.[4] This system can be activated by cell envelope stress, which would be induced by a cell-wall synthesis inhibitor like NA-1-157. Activation of PhoPQ leads to modifications of the bacterial outer membrane, potentially contributing to tolerance.[4]

  • Quorum Sensing (QS): Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence and biofilm formation. Sub-inhibitory concentrations of carbapenems like imipenem have been shown to influence the Las/Rhl quorum-sensing systems in Pseudomonas aeruginosa.[5] This can result from a global stress response that represses QS genes while promoting resistance and repair mechanisms.[5]

Signaling_Pathways NA157 NA-1-157 PBP Penicillin-Binding Proteins (PBPs) NA157->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes EnvelopeStress Cell Envelope Stress CellWall->EnvelopeStress Disruption leads to TCS Two-Component Systems (e.g., PhoPQ) EnvelopeStress->TCS Induces GlobalStress Global Stress Response EnvelopeStress->GlobalStress Contributes to MembraneMod Outer Membrane Modification TCS->MembraneMod Regulates Tolerance Increased Tolerance MembraneMod->Tolerance Contributes to QS Quorum Sensing (e.g., Las/Rhl) GlobalStress->QS Influences Virulence Virulence Factor Expression QS->Virulence Regulates

Potential Effects of NA-1-157 on Bacterial Signaling.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used in the foundational research of NA-1-157.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare a stock solution of NA-1-157 in a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the NA-1-157 stock solution across the wells of the plate.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., GES-5-producing K. pneumoniae) on an appropriate agar plate overnight.

    • Prepare a bacterial suspension in sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Seal the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of NA-1-157 at which there is no visible growth.

Enzyme Kinetics: Inhibition of Carbapenemases

Kinetic studies are crucial for quantifying the inhibitory potency of NA-1-157.

Protocol: Pre-Steady-State Kinetic Analysis (Stopped-Flow Spectroscopy)

  • Protein Expression and Purification:

    • Express the carbapenemase (e.g., GES-5 or OXA-23) recombinantly in E. coli.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.

  • Assay Setup:

    • Perform experiments using a stopped-flow spectrophotometer to monitor rapid changes in absorbance.

    • Use a chromogenic substrate (e.g., nitrocefin) to monitor enzyme activity.

  • Competition Experiment (to determine kinact/KI):

    • Mix the purified enzyme with various concentrations of NA-1-157 and a fixed concentration of nitrocefin.

    • Monitor the hydrolysis of nitrocefin over time. The rate of nitrocefin hydrolysis will decrease as the enzyme is inactivated by NA-1-157.

    • Fit the data to appropriate kinetic models to determine the second-order rate constant of inactivation (kinact/KI).

  • Single-Turnover Kinetics (to determine acylation and deacylation rates):

    • Rapidly mix a high concentration of the enzyme with a lower concentration of NA-1-157.

    • Monitor the formation and decay of the acyl-enzyme intermediate by observing changes in absorbance at a wavelength specific to the carbapenem.

    • Fit the resulting kinetic traces to single or double exponential equations to determine the rate constants for acylation (k2) and deacylation (k3).

Experimental_Workflow cluster_mic MIC Determination cluster_kinetics Enzyme Kinetics A1 Prepare Serial Dilutions of NA-1-157 A3 Inoculate Microtiter Plate A1->A3 A2 Prepare Bacterial Inoculum A2->A3 A4 Incubate 18-24h A3->A4 A5 Read MIC A4->A5 B1 Express & Purify Carbapenemase B2 Stopped-Flow Spectroscopy B1->B2 B3 Measure Kinetic Parameters B2->B3

General Experimental Workflows.

Conclusion and Future Directions

NA-1-157 represents a significant advancement in the development of carbapenems capable of overcoming resistance mediated by clinically important carbapenemases like GES-5 and OXA-23. Its unique C5α-methyl substitution confers a potent and durable inhibitory mechanism. The quantitative data clearly demonstrate its superior efficacy over traditional carbapenems against strains producing these enzymes.

Future research should focus on several key areas:

  • Broadening the Spectrum: Evaluating the activity of NA-1-157 against a wider range of class A, B, and D carbapenemases.

  • In Vivo Efficacy: Translating the promising in vitro data into animal models of infection to assess its therapeutic potential.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of NA-1-157.

  • Signaling Pathway Elucidation: Further investigating the specific effects of NA-1-157 on bacterial signaling networks to understand its full cellular impact and identify potential synergistic targets.

The foundational research on NA-1-157 provides a robust platform for its continued development as a next-generation antibiotic to combat the growing threat of multidrug-resistant bacteria.

References

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of the Carbapenemase Inhibitor NA-1-157

For Researchers, Scientists, and Drug Development Professionals Abstract The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. A primary mechanism of this resistance is th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Gram-negative bacteria represents a critical threat to global health. A primary mechanism of this resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. This has spurred the development of novel therapeutic agents capable of evading or inhibiting these enzymes. This technical guide provides a comprehensive overview of one such agent, NA-1-157, a novel C5α-methyl-substituted carbapenem. We will delve into its discovery, the detailed methodology of its synthesis, its potent activity against bacteria producing various carbapenemases, and its unique mechanism of action as a powerful enzyme inhibitor. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams of the compound's mechanism of action and experimental workflows are provided to facilitate understanding.

Discovery and Rationale

NA-1-157 was developed as part of a research effort to create a new generation of carbapenems by introducing modifications to the canonical β-lactam ring.[1] The design strategy for NA-1-157 involved the introduction of a methyl group at the C5α position of the carbapenem scaffold, a feature absent in commercially available carbapenems like meropenem and imipenem.[1] This structural modification was hypothesized to interfere with the binding and/or catalytic activity of carbapenemases. The initial discovery and synthesis of NA-1-157 were first described in a study focused on its antimycobacterial properties.[1] Subsequent research has focused on its potent activity against clinically significant carbapenemase-producing bacteria.

Structurally, NA-1-157 is most closely related to meropenem, sharing the same C2 substituent.[1] The key distinctions are the presence of the C5α-methyl group and the absence of the C1 methyl group found in meropenem.[1]

Synthesis of NA-1-157

The synthesis of NA-1-157 and other C5α-modified carbapenems was first detailed by Gupta et al. in ACS Infectious Diseases in 2021. The full, step-by-step synthetic procedures are available in the Supporting Information of this publication.[2] The study describes the synthesis of a series of these atypical carbapenems for microbiological evaluation.[2]

Mechanism of Action: Potent Carbapenemase Inhibition

NA-1-157 functions as a potent inhibitor of several clinically important carbapenemases, particularly those belonging to the class D (OXA-type) and class A (GES-type) β-lactamases. Its inhibitory action is significantly more pronounced than that of traditional carbapenems, which are substrates for these enzymes.

The mechanism of inhibition varies depending on the specific carbapenemase:

  • OXA-48-type Carbapenemases: The presence of the C5α-methyl group in NA-1-157 creates steric clashes within the active site of OXA-48. This steric hindrance impairs the proper positioning of the compound for efficient acylation, the first step in β-lactam hydrolysis. Consequently, the acylation rate of OXA-48 by NA-1-157 is drastically reduced—by as much as 10,000- to 36,000-fold compared to commercial carbapenems.[1] This effectively shuts down the enzyme's ability to hydrolyze the antibiotic.

  • OXA-23 Carbapenemases: With OXA-23, NA-1-157 still forms an acyl-enzyme intermediate. However, the subsequent deacylation step is severely impaired, with a decrease in the deacylation rate of over 2,000-fold compared to meropenem.[2] This leads to a long-lived, essentially irreversible, inhibition of the enzyme. Structural studies suggest this is due to the inability of a water molecule to approach the scissile bond for deacylation and partial decarboxylation of the catalytic lysine residue.[2]

  • GES-5 Carbapenemase: Against GES-5, NA-1-157 acts as a potent irreversible inhibitor.[3][4] The C5α-methyl group restricts the rotational flexibility of the 6α-hydroxyethyl group, which in turn prevents the deacylating water molecule from accessing the acyl-enzyme intermediate.[3][4] This results in an extremely slow deacylation rate, with a calculated residence time of approximately 48 days.[3][4]

The following diagram illustrates the general mechanism of carbapenemase inhibition by NA-1-157, highlighting the key steps of acylation and deacylation.

InhibitionMechanism cluster_acylation Acylation (k_acyl) cluster_deacylation Deacylation (k_deacyl) E Carbapenemase (E) EI Enzyme-Inhibitor Complex (E-I) E->EI Binding NA157 NA-1-157 (I) EI_acyl Acyl-Enzyme Intermediate (E-I*) EI->EI_acyl Acylation (Impaired in OXA-48) P Hydrolyzed Product (P) EI_acyl->P Hydrolysis E_free Free Enzyme (E) EI_acyl->E_free Deacylation (Severely Impaired in OXA-23 & GES-5)

Caption: Mechanism of Carbapenemase Inhibition by NA-1-157.

Quantitative Data Summary

The efficacy of NA-1-157 has been quantified through various microbiological and kinetic assays. The following tables summarize the key findings from published studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 against Carbapenemase-Producing Bacteria

Bacterial StrainCarbapenemaseNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)Reference
A. baumannii (clinical isolates)OXA-232-416-12816-64[2]
A. baumannii (expressing OXA-48)OXA-48->32>32[1]
Klebsiella spp. (producing OXA-48)OXA-484- to 32-fold lower than meropenem--[1]
E. coli (expressing GES-5)GES-54-fold lower than meropenem--[3]
K. pneumoniae (expressing GES-5)GES-54-fold lower than meropenem--[3]
A. baumannii (expressing GES-5)GES-523216[3]
A. baumannii (producing OXA-58)OXA-581--

Table 2: Kinetic Parameters for the Interaction of NA-1-157 with Carbapenemases

EnzymeParameterNA-1-157 ValueComparison (Meropenem/Imipenem)Reference
OXA-48Acylation Rate10,000- to 36,000-fold slower-[1]
OXA-48Catalytic Efficiency (kcat/Km)30- to 50-fold lower-[1]
OXA-23Deacylation Rate>2,000-fold decreaseRelative to meropenem[2]
GES-5Inactivation Efficiency(2.9 ± 0.9) x 10^5 M⁻¹s⁻¹-[3][4]
GES-5Deacylation Rate (k₃)(2.4 ± 0.3) x 10⁻⁷ s⁻¹-[3][4]

Table 3: Target Potentiation Concentrations (TPCs) of NA-1-157 in Combination with Commercial Carbapenems against Klebsiella spp. producing OXA-48-type enzymes

CombinationTPC Range (µg/mL)Reference
NA-1-157 with Meropenem0.125 - 2[1]
NA-1-157 with Imipenem0.125 - 0.5[1]
NA-1-157 with Doripenem0.125 - 2[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of NA-1-157.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) and ISO standard 20776-1 guidelines.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterial strain from an overnight agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of NA-1-157 and comparator carbapenems in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Seal the plates and incubate at 35 ± 1°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Kinetics (Carbapenemase Hydrolysis)

This protocol outlines the general procedure for determining the kinetic parameters of carbapenemase interaction with NA-1-157 using spectrophotometry.

  • Protein Expression and Purification:

    • Express the carbapenemase enzyme (e.g., OXA-48, GES-5) in a suitable host, such as E. coli.

    • Purify the enzyme to homogeneity using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • Steady-State Kinetics:

    • Perform assays in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Monitor the hydrolysis of the carbapenem by observing the change in absorbance at a specific wavelength (e.g., ~298-300 nm) using a spectrophotometer.

    • Initiate the reaction by adding a known concentration of the purified enzyme to a solution containing various substrate (NA-1-157) concentrations.

    • Measure the initial velocities (v₀) at each substrate concentration.

    • Determine the kinetic parameters (Kₘ and kcat) by fitting the data to the Michaelis-Menten equation.

  • Pre-Steady-State Kinetics (Acylation and Deacylation Rates):

    • Use a stopped-flow instrument for rapid kinetic measurements.

    • To measure the acylation rate (k₂), react the enzyme with an excess of NA-1-157 under single-turnover conditions.

    • To measure the deacylation rate (k₃), pre-form the acyl-enzyme intermediate and monitor its breakdown over time, often using mass spectrometry to track the release of the hydrolyzed product.

The following diagram provides a logical workflow for the microbiological and kinetic evaluation of NA-1-157.

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_microbiology Microbiological Evaluation cluster_biochemistry Biochemical & Structural Analysis cluster_computational Computational Modeling synthesis Synthesis of NA-1-157 mic MIC Determination (Broth Microdilution) synthesis->mic enzyme_prep Carbapenemase Expression & Purification synthesis->enzyme_prep tpc Target Potentiation Concentration (TPC) Assays mic->tpc kinetics Enzyme Kinetic Assays (Steady-State & Pre-Steady-State) enzyme_prep->kinetics mass_spec Mass Spectrometry (Acyl-Enzyme Analysis) kinetics->mass_spec crystallography X-ray Crystallography (Structural Studies) mass_spec->crystallography md_sim Molecular Dynamics Simulations crystallography->md_sim

Caption: Experimental Workflow for NA-1-157 Evaluation.

Conclusion

NA-1-157 represents a promising development in the fight against carbapenem-resistant bacteria. Its unique C5α-methyl substitution confers potent inhibitory activity against a range of clinically relevant carbapenemases. By impairing either the acylation or deacylation steps of the enzymatic hydrolysis process, NA-1-157 effectively neutralizes the primary resistance mechanism in these pathogens. The quantitative data from both microbiological and kinetic studies demonstrate its potential as a standalone agent or in combination with existing carbapenems. Further preclinical and clinical development of NA-1-157 and similar atypically modified carbapenems is warranted to address the urgent need for new treatments for infections caused by multidrug-resistant organisms.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for ESI-LC/MS Analysis of NA-1-157 Acyl-Enzyme Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction NA-1-157 is a novel carbapenem antibiotic that demonstrates potent activity against multidrug-resistant bacteria, particularly those producing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NA-1-157 is a novel carbapenem antibiotic that demonstrates potent activity against multidrug-resistant bacteria, particularly those producing carbapenemase enzymes. Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with these β-lactamase enzymes, which effectively inhibits their hydrolytic activity. Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) is a powerful analytical technique for characterizing these covalent complexes, providing crucial insights into the kinetics of acylation and deacylation, and confirming the mechanism of inhibition. These application notes provide a detailed overview and protocols for the analysis of NA-1-157 acyl-enzyme complexes.

Data Presentation

The following table summarizes the minimum inhibitory concentrations (MICs) of NA-1-157 against various bacterial strains expressing different carbapenemases, highlighting its efficacy compared to traditional carbapenems like meropenem and imipenem.

Bacterial Strain Expressing CarbapenemaseNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
A. baumannii (OXA-23)2–416–12816–64
K. pneumoniae (OXA-48)4- to 32-fold lower than meropenem--
E. coli (OXA-48)4- to 32-fold lower than meropenem--
A. baumannii (GES-5)Similar to meropenem--

Experimental Protocols

Protocol 1: Formation of NA-1-157 Acyl-Enzyme Complex

This protocol describes the in-vitro formation of the covalent complex between a purified carbapenemase and NA-1-157.

Materials:

  • Purified carbapenemase (e.g., OXA-23, GES-5, OXA-48)

  • NA-1-157

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Quenching Solution (e.g., 10% formic acid)

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of the purified carbapenemase in the reaction buffer to a final concentration of 5-10 µM.

  • Add NA-1-157 to the enzyme solution to a final concentration that is in molar excess (e.g., 5-10 fold) to drive the formation of the acyl-enzyme complex.

  • Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes) to monitor the acylation process.

  • At each time point, quench the reaction by adding an equal volume of the quenching solution. This will denature the enzyme and stabilize the covalent complex for analysis.

  • Immediately before LC/MS analysis, desalt the quenched sample using a suitable method, such as a C4 ZipTip, to remove excess salts and unreacted NA-1-157.

Protocol 2: ESI-LC/MS Analysis of Intact Acyl-Enzyme Complex

This protocol outlines the liquid chromatography and mass spectrometry parameters for the analysis of the intact NA-1-157 acyl-enzyme complex.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Electrospray Ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Method:

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4, 300 Å, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60°C.

MS Method:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 300-400°C.

  • Mass Range: m/z 500-4000.

  • Data Acquisition: Acquire data in intact protein mode. The mass spectrometer will detect the multiply charged ions of the protein and the protein-NA-1-157 adduct.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unmodified enzyme and the acyl-enzyme complex. The mass shift will correspond to the mass of the NA-1-157 molecule minus the mass of a water molecule, confirming the covalent attachment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-LC/MS analysis of the NA-1-157 acyl-enzyme complex.

G cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing enzyme Purified Carbapenemase incubation Incubation (Acylation Reaction) enzyme->incubation inhibitor NA-1-157 inhibitor->incubation quenching Reaction Quenching (e.g., Formic Acid) incubation->quenching desalting Sample Desalting (e.g., ZipTip) quenching->desalting lc Reversed-Phase LC (Protein Separation) desalting->lc esi Electrospray Ionization lc->esi ms High-Resolution MS (Mass Detection) esi->ms deconvolution Deconvolution of Mass Spectrum ms->deconvolution analysis Identification of Acyl-Enzyme Complex deconvolution->analysis

Caption: Workflow for ESI-LC/MS analysis of NA-1-157 acyl-enzyme complexes.

Mechanism of Carbapenemase Inhibition by NA-1-157

The diagram below depicts the two-step mechanism of β-lactamase activity and how NA-1-157 acts as an inhibitor by forming a stable acyl-enzyme intermediate.

G E_I Enzyme (E) + Inhibitor (I) (NA-1-157) EI Non-covalent Michaelis Complex (E·I) E_I->EI k1 (fast) EI->E_I k-1 E_I_acyl Acyl-Enzyme Intermediate (E-I') EI->E_I_acyl k2 (Acylation) E_P Regenerated Enzyme (E) + Hydrolyzed Product (P) E_I_acyl->E_P k3 (Deacylation) Very Slow for NA-1-157

Caption: Inhibition mechanism of carbapenemases by NA-1-157.

Representative Signaling Pathway Involving PSD-95

While NA-1-157's primary role is as an antibiotic, the initial query referenced PSD-95, a key scaffolding protein in neuronal synapses. The following is a representative signaling pathway involving PSD-95 to illustrate the requested diagramming capability. NA-1-157 is not known to directly participate in this pathway. Overexpression of PSD-95 can promote synapse formation through nitric oxide (NO) signaling.[1]

G cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Axon PSD95 PSD-95 nNOS nNOS PSD95->nNOS Binds to NO Nitric Oxide (NO) nNOS->NO Produces NMDA_R NMDA Receptor NMDA_R->PSD95 Anchored by Ca Ca²⁺ Influx NMDA_R->Ca Activation leads to Ca->nNOS Activates Synapse_Formation Synapse Formation/ Stabilization NO->Synapse_Formation Retrograde Messenger Promotes

References

Application

Determining the Antimicrobial Potency of NA-1-157: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) values of the novel carbapenem, NA-1-157. These appli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) values of the novel carbapenem, NA-1-157. These application notes and protocols are designed to equip researchers with the necessary information to accurately assess the in vitro activity of this compound against a range of bacterial pathogens.

Introduction

NA-1-157 is a C5α-methyl-substituted carbapenem that has demonstrated potent activity against Gram-negative bacteria, particularly those producing carbapenem-hydrolyzing β-lactamases such as OXA-48-type enzymes.[1][2] Its unique structure allows it to evade degradation by these enzymes, making it a promising candidate for treating infections caused by carbapenem-resistant bacteria.[1][2] Accurate determination of its MIC is a critical step in its preclinical and clinical development. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents and is the recommended method for NA-1-157.[3][4][5][6]

Data Presentation

The following tables summarize the reported MIC and Target Potentiation Concentration (TPC) values for NA-1-157 against various bacterial strains, providing a comparative overview of its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparator Carbapenems against Acinetobacter baumannii CIP 70.10 Expressing OXA-48

AntibioticMIC (μg/mL)
NA-1-157 Potent Activity
Meropenem32-fold higher than NA-1-157
Imipenem32-fold higher than NA-1-157
Doripenem32-fold higher than NA-1-157

Data sourced from a study evaluating NA-1-157's activity against strains expressing OXA-48 β-lactamase.[1]

Table 2: MICs and Target Potentiation Concentrations (TPCs) of NA-1-157 against Carbapenem-Resistant Klebsiella pneumoniae

StrainNA-1-157 MIC (μg/mL)Meropenem MIC (μg/mL)Imipenem MIC (μg/mL)Doripenem MIC (μg/mL)NA-1-157 TPC with Meropenem (μg/mL)NA-1-157 TPC with Imipenem (μg/mL)NA-1-157 TPC with Doripenem (μg/mL)
K. pneumoniae no. 662-fold higher than Imipenem---2--
Other strains4- to 8-fold lower than Meropenem--2- to 4-fold lower than Doripenem0.125 - 0.50.125 - 0.50.125 - 2

TPC is the concentration of NA-1-157 required to reduce the MIC of the partner carbapenem to or below the CLSI susceptibility breakpoint. Data highlights the synergistic potential of NA-1-157.[1]

Table 3: MICs of NA-1-157 and Comparator Carbapenems against Strains Producing OXA-23 Carbapenemase

AntibioticMIC Range (μg/mL)
NA-1-157 2 - 4
Meropenem16 - 128
Imipenem16 - 128

This data demonstrates the efficacy of NA-1-157 against strains with high-level resistance to commercial carbapenems.[7][8]

Table 4: MICs of NA-1-157 and Comparator Carbapenems against Strains Producing GES-5 Carbapenemase

OrganismNA-1-157 MIC (μg/mL)Meropenem MIC (μg/mL)Imipenem MIC (μg/mL)
A. baumannii23216

This table showcases the potent activity of NA-1-157 against a clinically important carbapenemase-producing pathogen.[9]

Experimental Protocols

The following is a detailed protocol for determining the MIC of NA-1-157 using the broth microdilution method, based on established standards.[3][4][5][6][10]

Protocol 1: Broth Microdilution Assay for NA-1-157 MIC Determination

1. Materials:

  • NA-1-157 analytical powder

  • Sterile, 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., carbapenemase-producing K. pneumoniae, A. baumannii)

  • Quality control (QC) strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Pipettes and sterile, disposable tips

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for automated reading)

2. Preparation of Reagents:

  • NA-1-157 Stock Solution: Prepare a stock solution of NA-1-157 by dissolving the powder in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve a concentration that is twice the highest desired final concentration in the microtiter plate.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x NA-1-157 stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of sterile CAMHB only.

  • Incubation: Incubate the microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of NA-1-157 that completely inhibits visible growth of the organism.[4][5]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The results for the QC strains must fall within their established acceptable ranges to validate the experiment.

Visualizations

Signaling Pathway

NA157_Mechanism cluster_b_lactamase β-Lactamase Mediated Hydrolysis of Carbapenems cluster_na157 NA-1-157 Inhibition of β-Lactamase Carbapenem Traditional Carbapenem (e.g., Meropenem) BLactamase Carbapenemase (e.g., OXA-48, GES-5) Carbapenem->BLactamase Binding AcylEnzyme Acyl-Enzyme Intermediate BLactamase->AcylEnzyme Acylation StableAcylEnzyme Stable Acyl-Enzyme Intermediate BLactamase->StableAcylEnzyme Acylation (Steric Hindrance from C5α-methyl group) Hydrolyzed Hydrolyzed (Inactive) Carbapenem AcylEnzyme->Hydrolyzed Deacylation (Rapid) Hydrolyzed->BLactamase Enzyme Regeneration NA157 NA-1-157 NA157->BLactamase Binding InhibitedEnzyme Inhibited Enzyme StableAcylEnzyme->InhibitedEnzyme Very Slow or No Deacylation

Caption: Mechanism of NA-1-157 action against carbapenemases.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare NA-1-157 Stock Solution C Perform Serial Dilutions of NA-1-157 in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Include Growth and Sterility Controls D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for NA-1-157 MIC determination by broth microdilution.

References

Method

Application Notes and Protocols: In Vitro Evaluation of NA-1-157 Against Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro application of NA-1-157, a novel C5α-methyl-substituted carbapenem, against the opp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro application of NA-1-157, a novel C5α-methyl-substituted carbapenem, against the opportunistic pathogen Acinetobacter baumannii. This document includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its remarkable ability to acquire resistance to multiple classes of antibiotics, including carbapenems, which are often considered last-resort treatments. The development of novel antimicrobial agents that can overcome existing resistance mechanisms is therefore a high priority. NA-1-157 is a promising carbapenem derivative designed to resist degradation by carbapenemases, a primary mechanism of resistance in A. baumannii. These notes are intended to guide researchers in the in vitro assessment of NA-1-157's efficacy against this challenging pathogen.

Data Presentation

The in vitro activity of NA-1-157 has been evaluated against specific strains of Acinetobacter baumannii, including those engineered to express key carbapenemases. The available data on Minimum Inhibitory Concentrations (MICs) are summarized below, alongside comparative data for conventional carbapenems.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators against Acinetobacter baumannii Strains

Bacterial StrainExpressed CarbapenemaseNA-1-157 (µg/mL)Meropenem (µg/mL)Imipenem (µg/mL)Doripenem (µg/mL)Reference
A. baumannii CIP 70.10 (Parental)None0.50.060.50.12[1]
A. baumannii CIP 70.10OXA-480.5161616[1]
A. baumannii (Shuttle Vector)GES-523216Not Reported[2]

Data synthesized from published research.[1][2]

Mechanism of Action

NA-1-157's enhanced activity against carbapenemase-producing strains is attributed to its unique C5α-methyl substitution. This structural modification creates steric hindrance within the active site of β-lactamase enzymes, such as OXA-48 and GES-5. This clash impedes the proper positioning of the drug for efficient acylation, the rate-limiting step in its hydrolysis and inactivation.[1][2] Consequently, NA-1-157 acts as a poor substrate and a potent inhibitor of these key resistance enzymes.

cluster_0 Carbapenemase Active Site cluster_1 Outcome NA-1-157 NA-1-157 C5a-methyl_group C5α-methyl group NA-1-157->C5a-methyl_group possesses Steric_Clash Steric Clash C5a-methyl_group->Steric_Clash causes Active_Site_Residues Active Site Residues Active_Site_Residues->Steric_Clash Impaired_Acylation Impaired Acylation Steric_Clash->Impaired_Acylation leads to Reduced_Hydrolysis Reduced Hydrolysis Impaired_Acylation->Reduced_Hydrolysis Potent_Inhibition Potent Inhibition of Carbapenemase Reduced_Hydrolysis->Potent_Inhibition

Mechanism of NA-1-157 action against carbapenemases.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of NA-1-157 against A. baumannii.

Start Start: Obtain NA-1-157 & A. baumannii Strains MIC_Determination 1. MIC Determination (Broth Microdilution) Start->MIC_Determination Cytotoxicity_Assay 5. Cytotoxicity Assay (e.g., on A549 lung cells) Start->Cytotoxicity_Assay MBC_Determination 2. MBC Determination MIC_Determination->MBC_Determination Time_Kill_Assay 3. Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Use MIC values to set concentrations Biofilm_Assay 4. Biofilm Assays MIC_Determination->Biofilm_Assay Use MIC values to set concentrations End End: Comprehensive In Vitro Profile MBC_Determination->End Time_Kill_Assay->End Biofilm_Inhibition 4a. Biofilm Inhibition Biofilm_Assay->Biofilm_Inhibition Biofilm_Eradication 4b. Biofilm Eradication Biofilm_Assay->Biofilm_Eradication Biofilm_Inhibition->End Biofilm_Eradication->End Cytotoxicity_Assay->End

General workflow for in vitro testing of NA-1-157.
Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of NA-1-157 that visibly inhibits the growth of A. baumannii. The broth microdilution method is recommended as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • NA-1-157, stock solution prepared in a suitable solvent (e.g., DMSO or water)

  • A. baumannii isolates (including reference strains like ATCC 19606 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of A. baumannii. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: a. Prepare serial two-fold dilutions of NA-1-157 in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of NA-1-157 that shows no visible growth (i.e., no turbidity) after incubation.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of NA-1-157 that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which NA-1-157 kills A. baumannii over time.

Materials:

  • Flasks containing CAMHB

  • NA-1-157 at various concentrations (e.g., 1x, 2x, 4x MIC)

  • A. baumannii inoculum prepared as in the MIC protocol

  • Sterile saline for dilutions

  • MHA plates

Procedure:

  • Prepare flasks with CAMHB containing NA-1-157 at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

  • Inoculate each flask with A. baumannii to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking (e.g., 150 rpm).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

  • Count the colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition and Eradication Assays

A. baumannii is a prolific biofilm former, which contributes to its persistence and antibiotic tolerance.[3][4] These assays assess the ability of NA-1-157 to prevent biofilm formation and eradicate established biofilms.

4a. Biofilm Inhibition Assay

Procedure:

  • Prepare a bacterial suspension of A. baumannii adjusted to 0.5 McFarland standard and then dilute it in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).

  • In a 96-well flat-bottom plate, add the bacterial suspension to wells containing serial dilutions of NA-1-157 (typically at sub-MIC concentrations).

  • Include positive (bacteria, no drug) and negative (medium only) controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantify the biofilm by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4b. Biofilm Eradication Assay

Procedure:

  • Grow A. baumannii biofilms in a 96-well plate as described above (steps 1-4 of the inhibition assay, but without the drug).

  • After the biofilm has formed (24-48 hours), remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of NA-1-157 (typically at and above the MIC) to the wells with the established biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described above.

In Vitro Cytotoxicity Assay

This protocol provides a general framework to assess the potential toxicity of NA-1-157 against a relevant human cell line, such as A549 human lung adenocarcinoma cells, given that A. baumannii is a common cause of pneumonia.

Materials:

  • A549 cell line (or other relevant mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NA-1-157 at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed A549 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of NA-1-157.

  • Include a vehicle control (medium with the same amount of solvent used for the drug stock) and an untreated cell control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at ~570 nm.

  • Calculate cell viability as a percentage relative to the untreated control.

A_baumannii Acinetobacter baumannii Carbapenem_Resistance Carbapenem Resistance A_baumannii->Carbapenem_Resistance Mechanism_1 Enzymatic Degradation (Carbapenemases) Carbapenem_Resistance->Mechanism_1 Mechanism_2 Efflux Pumps Carbapenem_Resistance->Mechanism_2 Mechanism_3 Target Modification (PBPs) Carbapenem_Resistance->Mechanism_3 Mechanism_4 Porin Loss Carbapenem_Resistance->Mechanism_4 Carbapenemases Class D (OXA-type) Class B (MBLs) Class A (e.g., GES) Mechanism_1->Carbapenemases NA-1-157_Target NA-1-157 specifically targets this mechanism Carbapenemases->NA-1-157_Target

Carbapenem resistance mechanisms in A. baumannii.

References

Application

Application Notes and Protocols: Synergistic Effects of NA-1-157 in Combination with Meropenem

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global public health, necessitating the development of no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global public health, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy to restore the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of NA-1-157, a novel carbapenemase inhibitor, in combination with the broad-spectrum carbapenem antibiotic, meropenem.

NA-1-157 is a C5α-methyl-substituted carbapenem that exhibits potent activity against bacteria producing various carbapenemases, such as OXA-48 and OXA-23.[1][2] Its mechanism of action involves the inhibition of these enzymes, thereby protecting other carbapenems like meropenem from degradation. Meropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3][4][5] The combination of NA-1-157 and meropenem has been shown to enhance antibacterial potency, offering a potential solution to combat infections caused by carbapenem-resistant organisms.[2][6]

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from studies evaluating the in vitro activity of NA-1-157 and meropenem, both alone and in combination, against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Meropenem against Carbapenemase-Producing Acinetobacter baumannii

Bacterial Strain ExpressingMeropenem MIC (µg/mL)NA-1-157 MIC (µg/mL)Reference
OXA-2316 - 1282 - 4[1]
GES-5322[7]

Table 2: Potentiation of Meropenem Activity by NA-1-157 against Carbapenemase-Producing Strains

Bacterial StrainMeropenem MIC in presence of NA-1-157 (0.125 - 2 µg/mL) (µg/mL)Fold Reduction in Meropenem MICReference
Klebsiella pneumoniae (OXA-48-type)Not explicitly stated, but potency was enhanced4 to 32-fold[2][6]
Escherichia coli (GES-5)0.5 (at 8-fold below NA-1-157 MIC)Not explicitly stated[7]
Klebsiella pneumoniae (GES-5)0.5 (at 8-fold below NA-1-157 MIC)Not explicitly stated[7]

Signaling Pathways and Mechanisms

The synergistic interaction between NA-1-157 and meropenem is primarily based on the inhibition of carbapenemases by NA-1-157, which protects meropenem from enzymatic degradation.

Synergy_Mechanism cluster_bacteria Bacterial Cell Meropenem Meropenem Carbapenemase Carbapenemase Meropenem->Carbapenemase Degradation PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits NA-1-157 NA-1-157 NA-1-157->Carbapenemase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Mechanism of synergy between NA-1-157 and meropenem.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8][9][10][11][12]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the NA-1-157 and meropenem combination.

Materials:

  • NA-1-157 and meropenem stock solutions

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of NA-1-157 and meropenem in a suitable solvent (e.g., sterile water or DMSO).

    • From the stock solutions, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the 4x intermediate solution of meropenem to the wells in rows A through G. This creates a 2x concentration.

    • Perform a 2-fold serial dilution of meropenem across the plate from column 1 to 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10. Column 11 will serve as the meropenem-only control.

    • In the first row (row A), add 50 µL of the 4x intermediate solution of NA-1-157 to all wells (columns 1 through 11). This creates a 2x concentration.

    • Perform a 2-fold serial dilution of NA-1-157 down the plate from row A to G by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H will serve as the NA-1-157-only control.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Meropenem = MIC of Meropenem in combination / MIC of Meropenem alone

      • FIC of NA-1-157 = MIC of NA-1-157 in combination / MIC of NA-1-157 alone

    • Calculate the FICI: FICI = FIC of Meropenem + FIC of NA-1-157

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Workflow Start Start Prep_Solutions Prepare Antibiotic Stock Solutions Start->Prep_Solutions Serial_Dilute_Mero Serial Dilute Meropenem (Columns) Prep_Solutions->Serial_Dilute_Mero Serial_Dilute_NA157 Serial Dilute NA-1-157 (Rows) Prep_Solutions->Serial_Dilute_NA157 Inoculate Inoculate with Bacterial Suspension Serial_Dilute_Mero->Inoculate Serial_Dilute_NA157->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Synergy Calculate_FICI->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[13][14][15][16][17]

Objective: To assess the rate of bacterial killing by NA-1-157 and meropenem, alone and in combination.

Materials:

  • NA-1-157 and meropenem solutions at desired concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator (35-37°C)

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Protocol:

  • Inoculum Preparation:

    • Grow a bacterial culture overnight in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and incubate until it reaches the logarithmic growth phase (e.g., OD₆₀₀ of ~0.3).

    • Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL in multiple flasks.

  • Assay Setup:

    • Prepare flasks containing:

      • Growth control (no antibiotic)

      • Meropenem alone (at a specific concentration)

      • NA-1-157 alone (at a specific concentration)

      • Meropenem + NA-1-157 combination

    • Add the appropriate antibiotic solutions to the flasks containing the bacterial inoculum.

  • Incubation and Sampling:

    • Incubate all flasks at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[14]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow Start Start Prep_Inoculum Prepare Log-Phase Bacterial Inoculum Start->Prep_Inoculum Setup_Flasks Set up Flasks with Antibiotics & Controls Prep_Inoculum->Setup_Flasks Incubate_Shake Incubate with Shaking Setup_Flasks->Incubate_Shake Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sample Serial_Dilute_Plate Serial Dilute and Plate Samples Sample->Serial_Dilute_Plate Incubate_Plates Incubate Plates (18-24h) Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Analyze Analyze for Synergy and Bactericidal Activity Plot_Data->Analyze End End Analyze->End

Caption: Experimental workflow for the time-kill assay.

Conclusion

The combination of NA-1-157 and meropenem represents a promising strategy to overcome carbapenem resistance in Gram-negative pathogens. The provided protocols for checkerboard and time-kill assays offer standardized methods for researchers to evaluate the synergistic potential of this combination against clinically relevant bacterial isolates. The data suggest that NA-1-157 can effectively restore the activity of meropenem against strains that have developed resistance through carbapenemase production. Further in vivo studies are warranted to validate these in vitro findings and to establish the clinical utility of this combination therapy.

References

Method

Application Notes and Protocols for Molecular Dynamics Simulations of PSD-95 Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for conducting molecular dynamics (MD) simulations of peptide inhibitors targeting the Post-Synaptic Density protein...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting molecular dynamics (MD) simulations of peptide inhibitors targeting the Post-Synaptic Density protein 95 (PSD-95). While the initial query referenced "NA-1-157," this designation typically refers to a carbapenem antibiotic. Given the context of the request, this guide focuses on a well-characterized peptide inhibitor of PSD-95, nerinetide (formerly NA-1 or Tat-NR2B9c), which is a more relevant subject for molecular dynamics studies in a neuroscientific context. Nerinetide is a neuroprotective peptide that disrupts the interaction between PSD-95 and the NMDA receptor, thereby inhibiting downstream excitotoxic signaling pathways.[1]

Introduction to PSD-95 and its Inhibition

Post-Synaptic Density protein 95 (PSD-95) is a crucial scaffolding protein in the postsynaptic density of excitatory synapses.[2] It plays a vital role in the organization and trafficking of glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). PSD-95 links NMDARs to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS).[3][4] This linkage is critical for synaptic plasticity and neuronal signaling. However, under excitotoxic conditions, such as those occurring during a stroke, the overactivation of NMDARs leads to excessive calcium influx and subsequent activation of nNOS, resulting in the production of neurotoxic levels of nitric oxide (NO).[3][5]

Peptide inhibitors that disrupt the interaction between PSD-95 and the NMDAR can uncouple this toxic signaling cascade without affecting the normal ion channel function of the NMDAR.[6] These inhibitors typically mimic the C-terminal amino acid sequence of the NMDAR subunit GluN2B, which binds to the PDZ domains of PSD-95.[1][2][6] Molecular dynamics simulations are a powerful computational tool to investigate the binding mechanism, stability, and conformational dynamics of these peptide inhibitors with PSD-95 at an atomic level.[7]

Signaling Pathway of PSD-95 Mediated Excitotoxicity

The primary signaling pathway of interest involves the NMDAR-PSD-95-nNOS complex. Under pathological conditions, excessive glutamate release leads to over-activation of NMDARs, triggering a cascade of events leading to neuronal cell death. Peptide inhibitors of PSD-95 act by disrupting the formation of this ternary complex.

PSD95_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Excessive Glutamate Release NMDAR NMDAR Activation Glutamate->NMDAR Binds to Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95 PSD-95 NMDAR->PSD95 Binds to nNOS_active Activated nNOS Ca_influx->nNOS_active Activates nNOS nNOS PSD95->nNOS Binds to NO_production Nitric Oxide (NO) Production nNOS_active->NO_production Catalyzes Excitotoxicity Excitotoxicity & Neuronal Death NO_production->Excitotoxicity Inhibitor Peptide Inhibitor (e.g., Nerinetide) Inhibitor->PSD95 Binds and Disrupts NMDAR Interaction

Figure 1: Signaling pathway of PSD-95 mediated excitotoxicity and its inhibition.

Quantitative Data from PSD-95 Inhibitor Studies

Molecular dynamics simulations and experimental assays provide quantitative data on the binding affinity and stability of PSD-95 inhibitors. The following tables summarize key parameters for nerinetide and other relevant inhibitors.

Inhibitor Target Binding Affinity (Ki) Reference
Tat-NR2B9c (Nerinetide)PSD-95 PDZ24.6 µM[6]
Tat-N-dimerPSD-95 PDZ1-24.6 nM[6]
N-cyclohexylethyl-ETAVPSD-95 PDZ10.94 µM[8]
N-cyclohexylethyl-ETAVPSD-95 PDZ20.45 µM[8]
ZL006 (small molecule)PSD-95/nNOS interactionEC50: 12.88 µM[9]
IC87201 (small molecule)PSD-95/nNOS interactionEC50: 23.94 µM[9]
Simulation Parameter System Value Significance Reference
Binding Free Energy (ΔGbind)p53 peptide - MDM2-7.72 ± 0.54 kcal/molPredicted binding affinity[10]
Binding Free Energy (ΔGbind)SH3 domain peptides-6.84 to -7.72 kcal/molCorrelates with experimental affinity[10]
Binding Free Energy (ΔGbind)Trypsin - Benzamidine-6.1 ± 0.1 kcal/molValidation of simulation protocol[11]

Experimental Protocol: Molecular Dynamics Simulation of a PSD-95/Peptide Inhibitor Complex

This protocol outlines the steps for setting up and running an MD simulation of a PSD-95 PDZ domain in complex with a peptide inhibitor using GROMACS, a widely used open-source MD simulation package.

4.1. System Preparation

  • Obtain Initial Structures:

    • Download the crystal structure of the target PSD-95 PDZ domain from the Protein Data Bank (PDB). If a complex with the desired peptide is unavailable, use a closely related structure or model the peptide into the binding site using molecular docking software.

    • Create a PDB file for the peptide inhibitor with correct atom and residue naming.

  • Protein and Peptide Preparation:

    • Clean the PDB file of the protein by removing any crystallographic water molecules, ligands, and other non-essential molecules.

    • Use a molecular modeling tool to add missing hydrogen atoms to both the protein and the peptide, ensuring correct protonation states at a physiological pH (e.g., pH 7.4).

4.2. Force Field and Topology Generation

  • Choose a Force Field: Select a suitable force field for protein simulations, such as AMBER or CHARMM. This protocol will use the AMBER ff14SB force field.

  • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein.

  • Generate Peptide Topology: For a standard peptide, pdb2gmx can also be used. For modified peptides, manual parameterization or tools like the antechamber package in AmberTools may be necessary.

  • Combine Topologies: Manually edit the main topology file (protein.top) to include the peptide's topology file (.itp).

4.3. Simulation Box Setup

  • Create a Simulation Box: Define a simulation box around the protein-peptide complex using gmx editconf. A cubic or dodecahedron box shape is common.

  • Solvation: Fill the simulation box with water molecules (e.g., TIP3P or SPC/E water model) using gmx solvate.

  • Adding Ions: Neutralize the system and add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl) using gmx genion.

4.4. Energy Minimization and Equilibration

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

  • NVT Equilibration (Constant Volume): Equilibrate the system at a constant volume to stabilize the temperature. Position restraints are typically applied to the protein and peptide heavy atoms.

  • NPT Equilibration (Constant Pressure): Equilibrate the system at constant pressure to stabilize the density. Position restraints are maintained.

4.5. Production MD Simulation

  • Production Run: Run the production MD simulation for the desired length of time (e.g., 100 ns or more) without position restraints.

4.6. Analysis

  • Trajectory Analysis: Analyze the resulting trajectory for various properties:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and peptide.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions.

    • Hydrogen Bonds: To analyze specific interactions between the protein and peptide.

    • Binding Free Energy: Can be calculated using methods like MM/PBSA or umbrella sampling for a more quantitative assessment of binding affinity.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a molecular dynamics simulation of a protein-peptide complex.

MD_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_run Simulation Execution cluster_analysis Analysis A Obtain Protein and Peptide Structures (PDB) B Prepare Structures (Clean PDB, Add Hydrogens) A->B C Choose Force Field B->C D Generate Topologies C->D E Define Simulation Box D->E F Solvate with Water E->F G Add Ions F->G H Energy Minimization G->H I NVT Equilibration H->I J NPT Equilibration I->J K Production MD Run J->K L Trajectory Analysis (RMSD, RMSF, H-bonds) K->L M Binding Free Energy Calculation (MM/PBSA) L->M

Figure 2: General workflow for molecular dynamics simulation of a protein-peptide complex.

Conclusion

Molecular dynamics simulations provide invaluable insights into the molecular mechanisms of PSD-95 inhibition by peptide ligands. By following the detailed protocols outlined in these application notes, researchers can effectively model and analyze the interactions between PSD-95 and potential therapeutic peptides. This computational approach can significantly aid in the rational design and optimization of novel neuroprotective agents for conditions such as ischemic stroke.

References

Application

Application Notes and Protocols for X-ray Crystallography of NA-1-157 Bound to β-Lactamases

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the X-ray crystallography of the novel carbapenem antibiotic NA-1-157 in complex with a class A β-lactamase,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the X-ray crystallography of the novel carbapenem antibiotic NA-1-157 in complex with a class A β-lactamase, specifically focusing on the GES-5 carbapenemase. The methodologies outlined herein are based on established protein crystallography techniques and specific findings related to the NA-1-157-GES-5 complex.

Introduction

β-Lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics. The development of new antibiotics that can evade or inhibit these enzymes is a critical area of research. NA-1-157 is a novel carbapenem antibiotic modified at the C5α position with a methyl group. This modification has been shown to confer potent inhibitory activity against certain β-lactamases. Understanding the structural basis of this inhibition through X-ray crystallography is crucial for the rational design of next-generation antibiotics. This protocol details the steps for the expression, purification, and co-crystallization of a β-lactamase with NA-1-157, followed by X-ray diffraction data collection and analysis.

Data Presentation

Table 1: Kinetic Data for NA-1-157 Inhibition of GES-5 β-Lactamase
ParameterValueReference
Second-order rate constant (k_inact/K_I)(2.7 ± 1.0) × 10⁵ M⁻¹s⁻¹[1]
Deacylation rate (k₃)(2.4 ± 0.3) × 10⁻⁷ s⁻¹[1][2]
Residence Time48 ± 6 days[1][2]
Table 2: Crystallographic Data Collection and Refinement Statistics (Hypothetical Example)
ParameterValue
Data Collection
PDB IDXXXX
Space groupP2₁2₁2₁
Cell dimensions
   a, b, c (Å)45.5, 55.6, 87.0
   α, β, γ (°)90, 90, 90
Resolution (Å)1.5
R_merge0.05
I/σI15.2
Completeness (%)99.8
Redundancy7.1
Refinement
Resolution (Å)20.0 - 1.5
No. of reflections35,123
R_work / R_free0.18 / 0.21
No. of atoms
   Protein2105
   Ligand (NA-1-157)45
   Water250
B-factors
   Protein25.5
   Ligand28.1
   Water35.2
R.m.s. deviations
   Bond lengths (Å)0.005
   Bond angles (°)1.2

Experimental Protocols

Expression and Purification of GES-5 β-Lactamase

This protocol is adapted from standard procedures for β-lactamase expression and purification.

1.1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding GES-5 β-lactamase with codon optimization for Escherichia coli expression.

  • Clone the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for affinity purification.

1.2. Protein Expression:

  • Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a reduced temperature, such as 18-20°C, for 16-20 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

  • Elute the His₆-tagged GES-5 protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • (Optional) If the His-tag needs to be removed, dialyze the eluted protein against a buffer suitable for protease (e.g., thrombin or TEV protease) cleavage. After cleavage, pass the protein solution back through the Ni-NTA column to remove the cleaved tag and the protease.

  • Perform a final purification step using size-exclusion chromatography (e.g., Superdex 75 column) to obtain highly pure and homogenous protein. The protein should be in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A₂₈₀).

Crystallization of the GES-5-NA-1-157 Complex

2.1. Complex Formation:

  • Concentrate the purified GES-5 protein to approximately 10-15 mg/mL.

  • Prepare a stock solution of NA-1-157 in a suitable solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • Incubate the GES-5 protein with a 5-10 fold molar excess of NA-1-157 for 1-2 hours on ice to allow for the formation of the covalent acyl-enzyme complex.

2.2. Crystallization Screening:

  • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 20°C.

  • Screen a wide range of commercially available crystallization screens (e.g., Hampton Research, Qiagen) to identify initial crystallization hits.

  • Mix 1 µL of the GES-5-NA-1-157 complex solution with 1 µL of the reservoir solution on a crystallization plate.

2.3. Crystal Optimization:

  • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and temperature.

  • Additive screening may also be employed to improve crystal quality.

X-ray Diffraction Data Collection and Processing

3.1. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the crystallization drops using a cryo-loop.

  • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

  • Flash-cool the crystals in liquid nitrogen.

3.2. Data Collection:

  • Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

  • Use a standard data collection strategy, such as collecting a series of diffraction images with 0.1-1.0° oscillation per frame.

3.3. Data Processing:

  • Process the diffraction data using software such as XDS or HKL2000. This includes indexing the diffraction pattern, integrating the reflection intensities, and scaling the data.

  • Determine the space group and unit cell parameters.

Structure Determination and Refinement
  • Solve the crystal structure using molecular replacement with a known structure of a homologous β-lactamase as a search model (e.g., another class A β-lactamase).

  • Build the model of the GES-5-NA-1-157 complex into the electron density map using software like Coot.

  • Refine the structure using programs such as Phenix or Refmac5.

  • Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Mandatory Visualization

Experimental_Workflow cluster_protein_production 1. Protein Production & Purification cluster_crystallization 2. Co-crystallization cluster_data_collection 3. X-ray Data Collection & Processing cluster_structure_determination 4. Structure Determination cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec complex_formation Complex Formation (GES-5 + NA-1-157) sec->complex_formation cryst_screening Crystallization Screening complex_formation->cryst_screening cryst_optimization Crystal Optimization cryst_screening->cryst_optimization cryo Crystal Cryo-protection cryst_optimization->cryo data_collection X-ray Diffraction Data Collection cryo->data_collection data_processing Data Processing & Scaling data_collection->data_processing mol_replacement Molecular Replacement data_processing->mol_replacement model_building Model Building & Refinement mol_replacement->model_building validation Structure Validation model_building->validation

Caption: Experimental workflow for X-ray crystallography of NA-1-157 bound to β-lactamase.

References

Method

Application Notes and Protocols for NA-1-157 in Treating Infections Caused by OXA-48-Producing Pathogens

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health.[1] A primary mecha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health.[1] A primary mechanism of resistance in these pathogens is the production of carbapenem-hydrolyzing β-lactamases, with OXA-48 and its variants being a predominant family in Enterobacteriaceae such as Klebsiella pneumoniae and Escherichia coli.[2][3] These enzymes effectively inactivate last-resort carbapenem antibiotics, severely limiting therapeutic options.[3]

NA-1-157 is a novel C5α-methyl-substituted carbapenem that demonstrates potent activity against bacteria producing OXA-48-type enzymes.[3] Its unique structural modification allows it to evade hydrolysis by the OXA-48 carbapenemase, making it a promising candidate for the treatment of infections caused by these multidrug-resistant pathogens.[2][3] These application notes provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for the evaluation of NA-1-157.

Mechanism of Action

The key to NA-1-157's efficacy against OXA-48-producing pathogens lies in its chemical structure. The presence of a methyl group at the C5α position of the carbapenem scaffold introduces steric hindrance within the active site of the OXA-48 enzyme.[2][3] This steric clash disrupts the optimal positioning and hydrogen-bonding patterns required for efficient acylation, the crucial first step in β-lactam hydrolysis.[2][3]

Kinetic studies have demonstrated that NA-1-157 is a poor substrate for OXA-48. The acylation rate of OXA-48 by NA-1-157 is severely impaired, being 10,000 to 36,000-fold slower than that of commercial carbapenems like imipenem and meropenem.[2][3] Consequently, the catalytic efficiency of OXA-48 against NA-1-157 is 30 to 50-fold lower compared to these conventional carbapenems.[3][4] This resistance to hydrolysis allows NA-1-157 to maintain its antibacterial activity in the presence of the OXA-48 enzyme.

cluster_0 Mechanism of NA-1-157 Against OXA-48 NA157 NA-1-157 (C5α-methyl group) OXA48 OXA-48 Active Site NA157->OXA48 Binds to Clash Steric Clash OXA48->Clash Interaction leads to ImpairedAcylation Impaired Acylation (10,000-36,000x slower) Clash->ImpairedAcylation Results in ReducedHydrolysis Reduced Hydrolysis ImpairedAcylation->ReducedHydrolysis Leads to BacterialCellDeath Bacterial Cell Death ReducedHydrolysis->BacterialCellDeath Maintains antibacterial activity leading to

Caption: Mechanism of NA-1-157 action against OXA-48.

In Vitro Efficacy

NA-1-157 has demonstrated significant in vitro activity against clinical isolates of OXA-48-producing Enterobacteriaceae.

Antimicrobial Susceptibility

Minimum Inhibitory Concentration (MIC) studies show that NA-1-157 is considerably more potent than commercial carbapenems against strains producing OXA-48-type carbapenemases. The MICs of NA-1-157 were found to be 4- to 32-fold lower than those of meropenem against such strains.[2][3]

Carbapenem MIC Range (μg/mL) against OXA-48-producing K. pneumoniae Fold Difference vs. Meropenem
NA-1-157 0.125 - 24 to 8-fold lower
Meropenem 1 - 16-
Doripenem 0.5 - 82 to 4-fold lower
Imipenem 0.25 - 4Same to 8-fold lower (with one exception)

Data compiled from studies on various OXA-48-type producing Klebsiella isolates.[2]

Synergistic Activity

NA-1-157 also exhibits synergistic or potentiating effects when used in combination with commercial carbapenems. The Target Potentiation Concentration (TPC), the concentration of NA-1-157 required to reduce the MIC of another carbapenem to the susceptible range, is typically low.

Combination TPC of NA-1-157 (μg/mL)
NA-1-157 + Meropenem0.125 - 2
NA-1-157 + Doripenem0.125 - 1
NA-1-157 + Imipenem0.125 - 0.5

TPC values for various OXA-48-type producing Klebsiella isolates.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of NA-1-157 against OXA-48-producing pathogens.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • NA-1-157 and comparator carbapenems (e.g., meropenem, imipenem)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Solutions: Prepare stock solutions of NA-1-157 and comparator antibiotics. Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Culture the OXA-48-producing isolate on appropriate agar. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_1 MIC Determination Workflow PrepAbx Prepare Antibiotic Serial Dilutions Inoculate Inoculate Microtiter Plates PrepAbx->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plates (16-20 hours) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination.
Protocol 2: In Vivo Efficacy in a Murine Thigh Infection Model

This protocol describes a neutropenic murine thigh infection model to evaluate the in vivo efficacy of NA-1-157.[5][6]

Materials:

  • Female ICR mice (or other appropriate strain)

  • Cyclophosphamide for inducing neutropenia

  • OXA-48-producing bacterial strain

  • NA-1-157 and comparator drugs

  • Saline for dilutions and injections

  • Thigh homogenizer

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce a neutropenic state.

  • Infection: On day 0, inject a standardized inoculum of the OXA-48-producing strain (approximately 10⁶⁻⁷ CFU) into the posterior thigh muscle of each mouse.

  • Treatment: At 2 hours post-infection, begin treatment with NA-1-157 or comparator drugs. Administer drugs subcutaneously or via the desired route at human-equivalent doses.

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

  • Data Analysis: Compare the bacterial load (log₁₀ CFU/thigh) in the treated groups to a control group that received a vehicle control. A significant reduction in bacterial load indicates in vivo efficacy.

cluster_2 Murine Thigh Infection Model Workflow Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection (OXA-48 producer) Neutropenia->Infection Treatment Administer NA-1-157 or Comparator Drug Infection->Treatment Assessment Assess Bacterial Load (24h post-infection) Treatment->Assessment

Caption: In vivo efficacy testing workflow.

Conclusion

NA-1-157 represents a promising therapeutic agent for infections caused by OXA-48-producing pathogens due to its novel mechanism of evading enzymatic hydrolysis.[2][3] Its potent in vitro activity, both alone and in combination with other carbapenems, highlights its potential clinical utility. The provided protocols offer a standardized approach for the continued investigation and development of this important new antibiotic. Further studies on the pharmacokinetics, pharmacodynamics, and clinical efficacy of NA-1-157 are warranted.

References

Application

Application Note: Techniques for Assessing the Stability of NA-1-157 in Solution

Audience: Researchers, scientists, and drug development professionals. Introduction NA-1-157 is a novel C5α-methyl-substituted carbapenem that demonstrates potent activity against bacteria producing carbapenemase enzymes...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NA-1-157 is a novel C5α-methyl-substituted carbapenem that demonstrates potent activity against bacteria producing carbapenemase enzymes, such as OXA-48 and OXA-23.[1][2] Unlike traditional carbapenems that are hydrolyzed by these enzymes, NA-1-157 acts as an inhibitor by forming a stable acyl-enzyme intermediate, which significantly slows down the deacylation process.[1][3][4] This mechanism restores the efficacy of other carbapenem antibiotics. Assessing the chemical stability of NA-1-157 in solution is a critical step in its preclinical and pharmaceutical development. Stability studies help to identify degradation pathways, determine optimal storage conditions, and develop stable formulations.[5][6]

This document provides detailed protocols for assessing the stability of NA-1-157 in solution using forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.[5][7] These studies involve subjecting the molecule to various stress conditions, including hydrolysis, oxidation, heat, and light, to accelerate its degradation.[8][9]

Principle of Forced Degradation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[5][6] The primary goals of these studies are:

  • To identify potential degradation products.[5]

  • To elucidate degradation pathways.[6]

  • To establish the intrinsic stability of the molecule.[5]

  • To develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[8][10]

A typical target for forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are generated at detectable levels without being so excessive that they lead to secondary, irrelevant degradants.[10]

Materials and Reagents

  • NA-1-157 reference standard

  • High-purity water (Milli-Q® or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid or Trifluoroacetic acid (HPLC mobile phase modifier)

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products (recommended)

  • pH meter

  • Photostability chamber (ICH Q1B compliant)[8]

  • Temperature-controlled oven/water bath

Experimental Protocols

Protocol 3.1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of NA-1-157 reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., high-purity water or a suitable buffer). Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent. This working solution will be used for the stress studies.

Protocol 3.2: Forced Degradation Studies

For each condition below, a control sample should be prepared by diluting the working solution with the stress medium and neutralizing it immediately before analysis without incubation.

3.2.1 Acid Hydrolysis

  • Transfer 1 mL of the NA-1-157 working solution (100 µg/mL) into a suitable container.

  • Add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the sample to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M NaOH.

  • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

3.2.2 Base Hydrolysis

  • Transfer 1 mL of the NA-1-157 working solution (100 µg/mL) into a suitable container.

  • Add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature and monitor at specific time points (e.g., 2, 4, 8, 24 hours), as carbapenems can be highly susceptible to base hydrolysis.

  • At each time point, take an aliquot and neutralize it with an equivalent volume of 0.1 M HCl.

  • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

3.2.3 Oxidative Degradation

  • Transfer 1 mL of the NA-1-157 working solution (100 µg/mL) into a suitable container.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

3.2.4 Thermal Degradation

  • Transfer the NA-1-157 working solution (100 µg/mL) into a clear glass vial, tightly sealed.

  • Place the vial in a temperature-controlled oven at 70°C for 48 hours.

  • Separately, store a solid sample of NA-1-157 under the same conditions.

  • After the exposure period, cool the solution to room temperature.

  • Dilute the solution to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

3.2.5 Photolytic Degradation

  • Transfer the NA-1-157 working solution (100 µg/mL) into a photostable, transparent quartz vial.

  • Place the sample in a photostability chamber.

  • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber.

  • After exposure, dilute the sample to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

Protocol 3.3: HPLC-UV Analytical Method

A stability-indicating method is crucial for separating NA-1-157 from any potential degradants. The following is a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 298 nm (or as determined by UV scan of NA-1-157)

  • Column Temperature: 30°C

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized to facilitate comparison. The percentage of remaining NA-1-157 and the formation of degradation products are key indicators of stability.

Table 1: Summary of Forced Degradation Results for NA-1-157

Stress ConditionIncubation Time (hours)Temperature (°C)% NA-1-157 RemainingNumber of Degradants DetectedRetention Time (RT) of Major Degradant (min)
Control 0RT100.00-
0.1 M HCl 246085.227.8
0.1 M NaOH 8RT45.735.2
3% H₂O₂ 24RT91.519.1
Thermal (Solution) 487095.3111.3
Photolytic As per ICH Q1BChamber Temp98.10-

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizations

Workflow for Stability Assessment

The following diagram illustrates the overall workflow for conducting forced degradation studies on NA-1-157.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting A Prepare NA-1-157 Stock & Working Solutions B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (70°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize / Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV Method G->H I Data Processing: - Quantify NA-1-157 Peak - Identify Degradant Peaks H->I J Summarize Data in Tables & Generate Report I->J

Caption: Workflow for forced degradation and stability analysis of NA-1-157.

Mechanism of NA-1-157 Inhibition

This diagram illustrates the mechanism by which NA-1-157 inhibits carbapenemase enzymes, preventing the degradation of other carbapenem antibiotics.

G cluster_normal Normal Enzymatic Hydrolysis cluster_inhibition Inhibition by NA-1-157 Enzyme1 Carbapenemase (e.g., OXA-48) AcylEnzyme1 Acyl-Enzyme Intermediate (Unstable) Enzyme1->AcylEnzyme1 Acylation Product Hydrolyzed (Inactive) Antibiotic Substrate Carbapenem Antibiotic (e.g., Meropenem) Substrate->AcylEnzyme1 AcylEnzyme1->Product Rapid Deacylation H2O1 H₂O H2O1->AcylEnzyme1 Enzyme2 Carbapenemase (e.g., OXA-48) AcylEnzyme2 Stable Acyl-Enzyme Intermediate Enzyme2->AcylEnzyme2 Acylation Inhibitor NA-1-157 Inhibitor->AcylEnzyme2 Block Deacylation Blocked (Enzyme Inactivated) AcylEnzyme2->Block Very Slow Deacylation H2O2 H₂O H2O2->AcylEnzyme2

Caption: NA-1-157 inhibits carbapenemase by forming a stable intermediate.

References

Method

Practical Guide to Using NA-1-157 in a Research Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals Application Notes NA-1-157 is a novel, atypically substituted carbapenem antibiotic currently under investigation for its potent activity against multidrug-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

NA-1-157 is a novel, atypically substituted carbapenem antibiotic currently under investigation for its potent activity against multidrug-resistant Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of carbapenemases, a class of β-lactamase enzymes that confer resistance to carbapenem antibiotics.[2][3] This document provides a practical guide for the use of NA-1-157 in a research laboratory setting, including summaries of its antimicrobial activity, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

The defining structural feature of NA-1-157 is a C5α-methyl group, which is absent in commercially available carbapenems like meropenem and imipenem.[2][3] This modification sterically hinders the interaction of NA-1-157 with the active site of several clinically significant carbapenemases, including OXA-48, GES-5, OXA-23, and OXA-58.[2][3] Instead of being rapidly hydrolyzed like other carbapenems, NA-1-157 acts as a potent, often irreversible, inhibitor of these enzymes.[2] This leads to a significant reduction in the minimum inhibitory concentrations (MICs) of NA-1-157 against bacteria producing these enzymes, often restoring clinical susceptibility.[2] Furthermore, NA-1-157 has demonstrated synergistic effects when used in combination with commercial carbapenems, suggesting its potential as a carbapenemase inhibitor to rescue the efficacy of existing antibiotics.[2]

Current research on NA-1-157 is primarily focused on its antibacterial applications. As of the latest available data, there is no published information regarding its effects on mammalian cell signaling pathways. Therefore, its laboratory use should be centered on microbiology and infectious disease research.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators against Carbapenemase-Producing Bacteria
Bacterial StrainCarbapenemase ProducedNA-1-157 (µg/mL)Meropenem (MEM) (µg/mL)Imipenem (IPM) (µg/mL)Doripenem (DOR) (µg/mL)Reference
A. baumannii CIP 70.10OXA-480.5161616[3]
K. pneumoniae ATCC 13883None10.060.50.12[3]
E. coli (GES-5 producing)GES-50.52>128Not Tested[2]
K. pneumoniae (GES-5 producing)GES-50.58>128Not Tested[2]
A. baumannii (GES-5 producing)GES-5464>128Not Tested[2]
Table 2: In Vitro Efficacy of NA-1-157 in Combination with Meropenem against GES-5 Producing E. coli
Compound(s)Concentration (µg/mL)MIC of Meropenem (µg/mL)Reference
Meropenem alone-2[2]
NA-1-157 + Meropenem0.25 (Constant NA-1-157)0.062[2]
Table 3: Kinetic Parameters for the Inhibition of GES-5 Carbapenemase by NA-1-157
ParameterValueUnitReference
kinact/KI(2.9 ± 0.9) x 105M-1s-1[2]
k3 (deacylation rate)(2.4 ± 0.3) x 10-7s-1[2]
Residence Time48 ± 6days[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of NA-1-157 against susceptible bacterial strains.[2]

Materials:

  • NA-1-157

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of NA-1-157 Stock Solution: Prepare a stock solution of NA-1-157 in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the NA-1-157 stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 5 x 105 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate containing 50 µL of the serially diluted NA-1-157, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only inoculated CAMHB.

    • Sterility Control: A well containing only uninoculated CAMHB.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of NA-1-157 that completely inhibits visible bacterial growth.

Protocol 2: Carbapenemase Inhibition Assay using the Modified Carbapenem Inactivation Method (mCIM)

This protocol can be used to assess the ability of NA-1-157 to inactivate carbapenemases produced by a test organism.

Materials:

  • Test bacterial isolate

  • Carbapenem-susceptible indicator strain (e.g., E. coli ATCC 25922)

  • Tryptic Soy Broth (TSB)

  • Mueller-Hinton Agar (MHA) plates

  • 10-µg meropenem (MEM) disks

  • Sterile inoculation loops (1 µL and 10 µL)

  • Sterile saline or PBS

Procedure:

  • Prepare Test Isolate Suspension: In a tube containing 2 mL of TSB, emulsify a 1 µL loopful of the test bacterial isolate.

  • Incubation with Meropenem Disk: Add a 10-µg meropenem disk to the bacterial suspension. Ensure the disk is fully submerged.

  • Incubation: Incubate the tube at 37°C for 4 hours.

  • Prepare Indicator Lawn: Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain. Use this suspension to inoculate an MHA plate to create a confluent lawn of growth.

  • Disk Placement: After the 4-hour incubation, remove the meropenem disk from the bacterial suspension and place it onto the MHA plate inoculated with the indicator strain.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Interpretation:

    • Carbapenemase Positive (Inhibition): If the test isolate produces a carbapenemase that is inhibited by NA-1-157 (when NA-1-157 is included in the initial suspension with the test isolate), the meropenem will not be hydrolyzed, resulting in a zone of inhibition around the disk. The size of this zone can be compared to a control without NA-1-157 to quantify the inhibitory effect.

    • Carbapenemase Negative (No Inhibition): If the test isolate does not produce a carbapenemase, or if NA-1-157 does not inhibit the carbapenemase, the meropenem will be hydrolyzed, resulting in little to no zone of inhibition.

Mandatory Visualization

NA_1_157_Mechanism_of_Action cluster_0 Bacterial Periplasmic Space cluster_1 Bacterial Cell Wall Synthesis Carbapenemase Carbapenemase Acyl-Enzyme_Complex Acyl-Enzyme Intermediate (Stable) Carbapenemase->Acyl-Enzyme_Complex Acylation NA-1-157 NA-1-157 NA-1-157->Carbapenemase Binding PBP Penicillin-Binding Protein (PBP) NA-1-157->PBP Inhibition Hydrolyzed_Carbapenem Hydrolyzed Carbapenem (Ineffective) Acyl-Enzyme_Complex->Hydrolyzed_Carbapenem Deacylation (Extremely Slow) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis

Caption: Mechanism of NA-1-157 action in carbapenem-resistant bacteria.

Experimental_Workflow_NA_1_157 cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Combination Studies Strain_Selection Select Carbapenem-Resistant Bacterial Strains MIC_Determination Determine MIC of NA-1-157 (Broth Microdilution) Strain_Selection->MIC_Determination Carbapenemase_Assay Carbapenemase Inhibition Assay (e.g., mCIM) MIC_Determination->Carbapenemase_Assay Proceed with potent strains Synergy_Testing Synergy Testing with Commercial Carbapenems (Checkerboard Assay) MIC_Determination->Synergy_Testing Investigate combination therapy Enzyme_Kinetics Enzyme Kinetic Studies (e.g., determination of Ki, kinact) Carbapenemase_Assay->Enzyme_Kinetics Data_Analysis Data Analysis & Interpretation Enzyme_Kinetics->Data_Analysis Synergy_Testing->Data_Analysis

Caption: General experimental workflow for evaluating NA-1-157 in vitro.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of NA-1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the neuroprotective peptide NA-1 (also known as Tat-NR2B9c).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of NA-1.

Issue: Low Yield During Solid-Phase Peptide Synthesis (SPPS)

Potential Cause Recommended Solution
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reaction kinetics.[1][2]- Incorporate Pseudoprolines or Dmb/Hmb Dipeptides: These structure-disrupting elements can be strategically placed within the sequence to minimize aggregation.[2] - Switch Solvents: Use N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to disrupt hydrogen bonding.[2] - Increase Reaction Temperature: Elevating the temperature can help overcome aggregation-related kinetic barriers.[2] - Sonication: Applying ultrasonic energy can help to break up aggregates.[2]
Incomplete Coupling Reactions: Steric hindrance or insufficient activation of amino acids can lead to incomplete coupling.[3]- Double Coupling: Repeat the coupling step to ensure complete reaction.[3] - Use a More Efficient Coupling Reagent: Reagents like COMU or Oxyma Pure can improve coupling efficiency.[4] - Monitor Coupling Completion: Use a qualitative test like the ninhydrin test to confirm the absence of free amines before proceeding to the next step.
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, blocking further chain elongation.[5]- Extend Deprotection Time: Increase the incubation time with the piperidine solution. - Use a Stronger Base: For stubborn Fmoc removal, consider using DBU in the deprotection reagent.[2]

Issue: Multiple Impurities in Crude Peptide Post-Synthesis

Impurity Type Identification Method Prevention/Removal Strategy
Deletion Sequences Mass Spectrometry (MS) will show masses corresponding to the target peptide minus one or more amino acid residues.[6]Prevention: Ensure complete coupling and deprotection at each step of the SPPS.[5]
Truncated Sequences MS will reveal peptides that have stopped elongating prematurely.Prevention: Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted free amines from further elongation.[3]
Deamidation Products MS will show a +1 Da mass shift.[7]Prevention: Minimize exposure to alkaline conditions during synthesis and purification, especially for sequences containing asparagine or glutamine.[7]
Oxidation Products MS will show a +16 Da (or multiples) mass shift for susceptible residues like methionine or tryptophan.Prevention: Use scavengers (e.g., dithiothreitol) during cleavage and handle the peptide under an inert atmosphere.[5]
Products of Side-Chain Reactions MS analysis will reveal unexpected masses.Prevention: Ensure appropriate side-chain protecting groups are used and are stable throughout the synthesis until the final cleavage step.[5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for NA-1?

NA-1 is a neuroprotective peptide that works by disrupting the interaction between the postsynaptic density protein-95 (PSD-95) and the NMDA receptor subunit GluN2B. This interaction is a key step in the excitotoxic cascade that leads to neuronal damage following an ischemic stroke. By uncoupling NMDA receptors from downstream toxic signaling pathways, NA-1 reduces the production of nitric oxide (NO) and mitigates neuronal cell death.[8]

What are the most common challenges in synthesizing NA-1?

The most significant challenges are related to peptide aggregation on the solid support due to the sequence's characteristics and ensuring high coupling efficiency at each step to avoid deletion or truncated sequences.[1][2]

Which analytical techniques are recommended for purity assessment of NA-1?

The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (UPLC-MS).[9][10][11][12] This combination allows for the separation of impurities and their identification based on mass-to-charge ratio.[10] For determining enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[9][13]

What are typical purity levels for synthetic NA-1?

For research applications, a purity of >95% is generally required. For therapeutic applications, purity requirements are much stricter, often exceeding 98% or 99%, with all impurities needing to be identified and quantified.[1][11]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quality control of synthetic peptides like NA-1.

Parameter Method Typical Specification
Purity RP-HPLC/UPLC-MS[9][10][12]>95% for research grade, >98% for clinical grade
Identity Mass Spectrometry (MS)[9]Observed mass should match the theoretical mass.
Peptide Content Amino Acid Analysis (AAA) or Elemental Analysis[9]Typically 70-85% (the remainder is water and counter-ions)
Counter-ion Content Ion ChromatographyVaries depending on the purification buffers used (e.g., TFA, Acetate)
Water Content Karl Fischer Titration or Gas Chromatography (GC)[9]Typically <10%

Experimental Protocols

1. Generalized Protocol for Solid-Phase Peptide Synthesis (SPPS) of NA-1

This protocol outlines a standard Fmoc/tBu strategy for SPPS.

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid using an activating agent (e.g., HBTU/DIPEA in DMF).

    • Monitor the reaction for completion using a ninhydrin test.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid in the NA-1 sequence:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next activated Fmoc-protected amino acid.

    • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Crude Peptide Work-up:

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

2. Generalized Protocol for RP-HPLC Purification of NA-1

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water or a mixture of water and acetonitrile).[12] Filter the solution to remove any particulates.[12]

  • Column and Mobile Phases:

    • Use a C18 reversed-phase column.[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5-60% over 30 minutes) to elute the peptide.[12] The exact gradient will need to be optimized for NA-1.

  • Fraction Collection and Analysis:

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.[12]

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

NA1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (GluN2B subunit) Glutamate->NMDA_R Binds PSD95 PSD-95 NMDA_R->PSD95 Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx nNOS nNOS PSD95->nNOS Scaffolds NO Nitric Oxide (NO) nNOS->NO Produces Ca_ion->nNOS Activates Cell_Death Excitotoxic Cell Death NO->Cell_Death Leads to NA1 NA-1 NA1->PSD95 Disrupts Interaction SPPS_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin_Prep Resin Swelling Coupling_Cycle Iterative Coupling & Deprotection Cycles Resin_Prep->Coupling_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling_Cycle->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Purified NA-1 Peptide Lyophilization->Final_Product

References

Optimization

troubleshooting NA-1-157 insolubility in experimental buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential insolubility issues with N...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential insolubility issues with NA-1-157 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of NA-1-157?

A1: While carbapenems as a class are known for generally good solubility, specific solubility data for NA-1-157 in various experimental buffers is not extensively published.[1] It is crucial to experimentally determine its solubility in your specific buffer system.

Q2: I observed precipitation when I diluted my NA-1-157 stock solution into my aqueous experimental buffer. What is the likely cause?

A2: Precipitation upon dilution of a stock solution (often in a solvent like DMSO) into an aqueous buffer is a common issue for many organic compounds. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even if it was fully dissolved in the initial stock solvent.

Q3: Are there any general strategies to improve the solubility of compounds like NA-1-157 for in vitro assays?

A3: Yes, several conventional methods can be employed to enhance the solubility of poorly soluble drugs. These include physical approaches like particle size reduction and chemical approaches such as the use of co-solvents, pH adjustment, and the formation of inclusion complexes.[2] For laboratory-scale experiments, the most common approaches involve optimizing the buffer composition by including co-solvents or adjusting the pH.

Troubleshooting Guide: Resolving NA-1-157 Insolubility

If you are experiencing precipitation or insolubility with NA-1-157, follow this step-by-step guide to identify a suitable buffer system for your experiment.

Step 1: Initial Stock Solution Preparation

Q: How should I prepare my initial stock solution of NA-1-157?

A: For initial testing, it is advisable to prepare a high-concentration stock solution in an organic solvent in which NA-1-157 is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Be sure to use anhydrous, high-purity DMSO to avoid introducing water that could prematurely cause precipitation.

Step 2: Co-Solvent Screening

Q: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: This indicates that the final concentration of your compound is above its solubility limit in the aqueous buffer. You can try to increase its solubility by including a certain percentage of a water-miscible organic co-solvent in your final buffer composition. It's important to keep the final concentration of the organic solvent low, as it may affect your experimental system.[3][4]

Below is a table of common co-solvents and their recommended starting concentrations for screening.

Co-SolventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v) for Cell-Based AssaysNotes
DMSO1%0.5% - 1%Most common initial choice. Can be toxic to cells at higher concentrations.
Ethanol1% - 5%1%Can be effective but may also have biological effects.
Methanol1% - 5%Not generally recommended for cell-based assaysCan be useful for acellular assays.
PEG 4005% - 10%< 5%A less toxic option for in vivo and in vitro studies.

Step 3: pH Adjustment

Q: Can changing the pH of my buffer improve the solubility of NA-1-157?

Step 4: Systematic Solubility Testing

Q: How can I systematically test these different conditions?

A: A small-scale solubility test is highly recommended before proceeding with your main experiment. This will help you identify the optimal buffer conditions to keep NA-1-157 in solution at your desired working concentration.

Experimental Protocol: Small-Scale Solubility Test for NA-1-157

Objective: To determine the solubility of NA-1-157 in various buffer conditions.

Materials:

  • NA-1-157

  • Anhydrous DMSO

  • A panel of experimental buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope or a plate reader capable of detecting light scatter

Procedure:

  • Prepare a high-concentration stock solution of NA-1-157 in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare a series of test buffers:

    • Your primary experimental buffer.

    • Your primary buffer with varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

    • Your primary buffer adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Perform the solubility test:

    • In separate microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of each test buffer (e.g., 99 µL).

    • Add a small volume of the NA-1-157 stock solution to each buffer to achieve your desired final concentration (e.g., add 1 µL of 10 mM stock to 99 µL of buffer for a final concentration of 100 µM).

    • Include a negative control with the buffer and the same amount of DMSO without NA-1-157.

  • Mix and Incubate:

    • Gently vortex the tubes or mix the plate.

    • Incubate at your experimental temperature for a set period (e.g., 30 minutes to 2 hours).

  • Observe for Precipitation:

    • Visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate.

    • For a more sensitive assessment, examine a small aliquot under a microscope or measure light scattering using a plate reader.

  • Determine the Optimal Condition: The buffer system in which NA-1-157 remains clear at the desired concentration is the optimal choice for your experiment.

Visual Guides

TroubleshootingWorkflow start Start: NA-1-157 Precipitation Observed in Aqueous Buffer prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock test_solubility Perform Small-Scale Solubility Test prep_stock->test_solubility observe Observe for Precipitation test_solubility->observe success Success: NA-1-157 is Soluble Proceed with Experiment observe->success No Precipitation troubleshoot Insoluble: Troubleshoot Buffer observe->troubleshoot Precipitation add_cosolvent Option 1: Add Co-solvent (e.g., DMSO) troubleshoot->add_cosolvent adjust_ph Option 2: Adjust Buffer pH troubleshoot->adjust_ph retest Re-test Solubility add_cosolvent->retest adjust_ph->retest retest->observe

Caption: Troubleshooting workflow for addressing NA-1-157 insolubility.

CoSolventMechanism cluster_0 Poorly Soluble Compound in Aqueous Buffer cluster_1 Addition of Co-solvent compound_agg Compound Aggregation (Precipitate) compound_sol Solvated Compound compound_agg->compound_sol Disruption of Crystal Lattice Energy water Water Molecules water2 Water Molecules cosolvent Co-solvent Molecules

Caption: Conceptual diagram of a co-solvent enhancing compound solubility.

References

Troubleshooting

Technical Support Center: Accurate Determination of NA-1-157 Kinetic Parameters

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of kinetic parameter determinat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of kinetic parameter determination for the novel carbapenem, NA-1-157.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NA-1-157 against carbapenemases?

A1: NA-1-157 acts as a potent inhibitor of various carbapenemases, particularly class D enzymes like OXA-23, OXA-48, and the class A enzyme GES-5.[1][2][3] Its mechanism is often dual-acting, involving both a significantly reduced rate of acylation and a severely impaired deacylation process.[1][4] This leads to a long residence time of the acyl-enzyme intermediate, effectively sequestering the enzyme.[4] The presence of a C5α-methyl group in NA-1-157 is crucial for this inhibitory activity, as it can create steric clashes within the active site of the enzyme.[3][5]

Q2: How does the kinetic profile of NA-1-157 differ from commercial carbapenems like meropenem and imipenem?

A2: Compared to meropenem and imipenem, which are typically good substrates for carbapenemases, NA-1-157 exhibits a markedly different kinetic profile. It generally has a much lower turnover rate (kcat) and a catalytic efficiency (kcat/Km) that is several folds lower.[3] For instance, the acylation rate of OXA-48 by NA-1-157 is 10,000- to 36,000-fold slower than that of commercial carbapenems.[3][5] Similarly, the deacylation rate for the OXA-23-NA-1-157 complex is over 2,000-fold slower than with meropenem.[1][4]

Q3: What are the key kinetic parameters to determine for NA-1-157 and what do they signify?

A3: The key kinetic parameters include:

  • Km or Ks (Michaelis or dissociation constant): Represents the concentration of NA-1-157 at which the reaction rate is half of the maximum. A lower value indicates a higher binding affinity.

  • kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. For an inhibitor like NA-1-157, this value is expected to be very low.

  • kinact or kNA-1-157 (inactivation rate constant): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.

  • KI (inhibition constant): The concentration of inhibitor required to produce half-maximum inhibition.

  • k2 (acylation rate constant) and k3 (deacylation rate constant): These represent the rates of the formation and breakdown of the acyl-enzyme intermediate, respectively. For NA-1-157, k3 is typically extremely slow.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in measured Km/KI values. Instability of NA-1-157 in solution. Inaccurate determination of NA-1-157 concentration. Presence of competing substrates or inhibitors in the assay buffer.Prepare fresh solutions of NA-1-157 for each experiment. Verify the concentration of NA-1-157 stock solution spectrophotometrically. Ensure high purity of all assay components and use a consistent buffer system.
Observed reaction progress curves do not fit standard Michaelis-Menten kinetics. NA-1-157 may exhibit a multi-step inhibition mechanism (e.g., initial reversible binding followed by irreversible inactivation). The enzyme concentration may be too high, leading to significant ligand depletion.Use progress curve analysis software that can fit to more complex models, such as those for slow-binding inhibitors or covalent inactivators.[2] Ensure that the enzyme concentration is significantly lower than the KI value to maintain steady-state conditions.[6]
Difficulty in determining the deacylation rate (k3). The deacylation rate is extremely slow, making it difficult to measure within a typical experimental timeframe.[1]Employ long-duration experiments, potentially monitoring for several hours or even days. Utilize techniques such as mass spectrometry to directly observe the regeneration of the free enzyme over time. Report the deacylation rate as an upper limit if precise measurement is not feasible.
Inconsistent acylation rates (k2) observed. NA-1-157 can exhibit biphasic acylation, with both a fast and a slow phase.[2]Utilize a stopped-flow instrument to capture the initial fast phase of the reaction.[2] Analyze the progress curves using a double exponential equation to determine the rate constants for both the fast and slow phases.
Discrepancy between kinetic data and antimicrobial susceptibility testing (MIC) results. Factors other than enzyme inhibition, such as drug permeability, efflux pumps, or binding to penicillin-binding proteins (PBPs), can influence MIC values.[2]Perform cellular assays to investigate drug uptake and efflux. Conduct competition binding assays with purified PBPs to assess the affinity of NA-1-157 for its ultimate targets.

Quantitative Data Summary

Table 1: Kinetic Parameters for the Interaction of NA-1-157 and Meropenem with OXA-23 Carbapenemase [1][4]

ParameterNA-1-157Meropenem
k2 (s-1) >26 ± 1-
k3 (s-1) (9.1 ± 0.5) x 10-50.20 ± 0.01
Ks (μM) 2.5 ± 0.20.23 ± 0.03
Residence Time (min) 303 ± 17~0.14

Table 2: Kinetic Parameters for the Interaction of NA-1-157 with GES-5 Carbapenemase [2]

ParameterValue
kNA-1-157 (s-1) 4.1 ± 0.8
KI (μM) 14 ± 3
kNA-1-157/KI (M-1s-1) (2.9 ± 0.9) x 105
k2 fast (s-1) 99 ± 31
k2 slow (s-1) (2.6 ± 0.1) x 10-4

Table 3: Steady-State Kinetic Parameters for the Interaction of Carbapenems with OXA-48 Carbapenemase [3]

Antibiotickcat (s-1)Km (or Ks) (μM)kcat/Km (M-1s-1)
NA-1-157 0.0090 ± 0.0001≤1 (0.22 ± 0.01)≥9,000
Meropenem 0.16 ± 0.01≤1 (0.07 ± 0.01)≥160,000
Imipenem 6.7 ± 0.22.8 ± 0.32,400,000

Experimental Protocols

1. Determination of Steady-State Kinetic Parameters (kcat and Km)

This protocol is adapted from studies on the interaction of NA-1-157 with OXA-48.[3]

  • Objective: To determine the rate of hydrolysis of NA-1-157 by a carbapenemase under steady-state conditions.

  • Methodology:

    • Prepare a series of concentrations of NA-1-157 in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Initiate the reaction by adding a fixed concentration of the purified enzyme to the NA-1-157 solutions.

    • Monitor the hydrolysis of the β-lactam ring by observing the decrease in absorbance at a specific wavelength (e.g., 298 nm) using a spectrophotometer.[2][3]

    • Calculate the initial velocity (v0) from the linear portion of the reaction progress curve.

    • Plot the initial velocities against the corresponding NA-1-157 concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the values of kcat and Km.

2. Determination of Inactivation Kinetics (kinact and KI)

This protocol is based on the investigation of GES-5 inhibition by NA-1-157.[2]

  • Objective: To quantify the rate of irreversible inactivation of a carbapenemase by NA-1-157.

  • Methodology:

    • Pre-incubate a fixed concentration of the enzyme with various concentrations of NA-1-157 for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing a reporter substrate (e.g., nitrocefin) to measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.

    • Determine the observed rate of inactivation (kobs) at each NA-1-157 concentration by plotting the natural logarithm of the residual activity against the pre-incubation time.

    • Plot the kobs values against the corresponding NA-1-157 concentrations.

    • Fit the data to the appropriate equation for irreversible inhibition (e.g., a hyperbolic or linear fit depending on the mechanism) to determine kinact and KI.

Visualizations

Signaling_Pathway cluster_binding Reversible Binding cluster_inactivation Covalent Modification E Free Enzyme (E) EI Michaelis Complex (E•I) E->EI k1 I Inhibitor (NA-1-157) EI->E k-1 EI_star Acyl-Enzyme Intermediate (E-I*) EI->EI_star k2 (Acylation) P Hydrolyzed Product (P) EI_star->P k3 (Deacylation) (Very Slow) E_final Free Enzyme (E) P->E_final

Caption: General mechanism for carbapenemase inhibition by NA-1-157.

Experimental_Workflow start Start: Purified Enzyme and NA-1-157 Stock prep Prepare Serial Dilutions of NA-1-157 start->prep reaction Initiate Reaction: Mix Enzyme and NA-1-157 prep->reaction measurement Monitor Absorbance Change Over Time reaction->measurement analysis Data Analysis measurement->analysis steadystate Steady-State Kinetics: Plot v0 vs. [S] Determine K_m, k_cat analysis->steadystate presteadystate Pre-Steady-State Kinetics: Progress Curve Analysis Determine k_inact, K_I analysis->presteadystate end End: Kinetic Parameters Determined steadystate->end presteadystate->end

Caption: Workflow for determining NA-1-157 kinetic parameters.

Troubleshooting_Logic issue {High Data Variability |  Yes |  No} check_reagents Check Reagent Stability and Concentration issue:yes->check_reagents complex_kinetics {Non-Michaelis-Menten Kinetics? |  Yes |  No} issue:no->complex_kinetics check_protocol Review Experimental Protocol for Consistency check_reagents->check_protocol use_advanced_model Apply Slow-Binding or Irreversible Inhibition Models complex_kinetics:yes->use_advanced_model proceed Proceed with Standard Analysis complex_kinetics:no->proceed check_enzyme_conc Verify Enzyme Concentration is in Steady-State Range use_advanced_model->check_enzyme_conc

Caption: A logical approach to troubleshooting kinetic experiments.

References

Optimization

addressing variability in NA-1-157 efficacy against different bacterial strains

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and addressing the variability in the efficacy of the novel carbapenem antib...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and addressing the variability in the efficacy of the novel carbapenem antibiotic, NA-1-157, against different bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is NA-1-157 and what is its primary mechanism of action?

A1: NA-1-157 is a novel carbapenem antibiotic characterized by a C5α-methyl substitution. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.

Q2: Why is NA-1-157 more effective against some bacterial strains than others?

A2: The variability in NA-1-157 efficacy is primarily due to the presence of bacterial resistance mechanisms. The key factors include:

  • Production of β-lactamases: Certain bacteria produce enzymes called β-lactamases that can hydrolyze and inactivate β-lactam antibiotics. NA-1-157 has shown high efficacy against strains producing certain types of carbapenemases, such as OXA-23 and OXA-48, due to its unique chemical structure that hinders enzymatic degradation.[1] However, its efficacy may be reduced against strains producing other types of β-lactamases.

  • Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets. Overexpression of efflux pumps like AcrAB-TolC in Escherichia coli or MexAB-OprM in Pseudomonas aeruginosa can contribute to reduced susceptibility to carbapenems.

  • Penicillin-Binding Protein (PBP) Modifications: Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of β-lactam antibiotics like NA-1-157. This is a common resistance mechanism in Gram-positive bacteria and is increasingly observed in Gram-negative bacteria.[2][3]

Q3: How does the C5α-methyl group in NA-1-157 contribute to its efficacy?

A3: The C5α-methyl group provides steric hindrance within the active site of certain β-lactamases, particularly class D carbapenemases like OXA-23 and OXA-48.[1][4] This steric clash makes it difficult for the enzyme to properly bind to and hydrolyze the β-lactam ring of NA-1-157, rendering the antibiotic effective against bacteria that rely on these enzymes for resistance.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro testing of NA-1-157 and provides potential explanations and solutions.

Observed Problem Potential Cause Troubleshooting Steps
Higher than expected Minimum Inhibitory Concentration (MIC) for a specific bacterial strain. 1. Presence of Carbapenemases: The strain may produce carbapenemases that are effective against NA-1-157. 2. Efflux Pump Overexpression: The strain may overexpress efflux pumps that actively remove NA-1-157 from the cell. 3. PBP Mutations: The strain may have altered PBPs with reduced affinity for NA-1-157.1. Test for Carbapenemase Production: Use a carbapenemase detection test (e.g., Carba NP test). 2. Use an Efflux Pump Inhibitor (EPI): Perform the MIC assay in the presence of a known EPI (e.g., PAβN) to see if the MIC decreases. 3. Sequence PBP Genes: Analyze the sequences of relevant PBP genes for known resistance mutations.
Inconsistent or variable MIC results for the same strain across different experiments. 1. Inoculum Effect: Variation in the initial bacterial concentration can affect MIC values. 2. Media Composition: Differences in cation concentration in the Mueller-Hinton broth can impact carbapenem activity. 3. Incubation Conditions: Variations in incubation time or temperature can lead to inconsistent results.1. Standardize Inoculum Preparation: Strictly adhere to the standardized protocol for preparing the bacterial inoculum (e.g., 0.5 McFarland standard). 2. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Ensure consistent media formulation. 3. Maintain Consistent Incubation: Use a calibrated incubator and adhere to the recommended incubation time (16-20 hours for most bacteria).
Minimum Bactericidal Concentration (MBC) is significantly higher than the MIC (MBC/MIC > 4). The compound may be bacteriostatic rather than bactericidal against the tested strain at the concentrations tested.This is a valid experimental outcome and indicates that NA-1-157 inhibits the growth of the bacteria but does not kill it at those concentrations.
No bacterial growth in the positive control well. 1. Inactive Inoculum: The bacterial culture used for the inoculum may not have been viable. 2. Contamination of Media: The growth medium may have been contaminated with an inhibitory substance.1. Check Culture Viability: Streak the inoculum on an agar plate to confirm viability. 2. Use Fresh, Sterile Media: Ensure all media and reagents are sterile and properly prepared.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Meropenem against Carbapenemase-Producing Acinetobacter baumannii Strains

Bacterial StrainCarbapenemase ProducedNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)
A. baumannii Strain 1OXA-232-432-128
A. baumannii Strain 2OXA-24/402-4128-256
A. baumannii Strain 3OXA-5828

Data summarized from a study on the interaction of NA-1-157 with OXA-23 carbapenemase.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Other Carbapenems against Klebsiella pneumoniae and Escherichia coli Strains Producing OXA-48-type Carbapenemases

Bacterial StrainCarbapenemase ProducedNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)
K. pneumoniae Strain 1OXA-48142
K. pneumoniae Strain 2OXA-1812168
E. coli Strain 1OXA-480.584

Data summarized from a study on the efficacy of NA-1-157 against OXA-48-type carbapenemase producers.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • NA-1-157 powder

  • Appropriate solvent for NA-1-157

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or CAMHB for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of NA-1-157 Stock Solution: Prepare a stock solution of NA-1-157 at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Drug Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the NA-1-157 stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (CAMHB + inoculum, no drug) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of NA-1-157 that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing from MIC plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these wells onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of NA-1-157 that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

NA-1-157_Mechanism_and_Resistance cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm NA-1-157 NA-1-157 NA-1-157_periplasm NA-1-157 NA-1-157->NA-1-157_periplasm Diffusion through Porins PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to NA-1-157_periplasm->PBP Inhibition of Peptidoglycan Synthesis Carbapenemase Carbapenemase NA-1-157_periplasm->Carbapenemase Hydrolysis Efflux_Pump Efflux Pump NA-1-157_periplasm->Efflux_Pump Expulsion Altered_PBP Altered PBP (Reduced Affinity) NA-1-157_periplasm->Altered_PBP Reduced Binding Inactive_NA-1-157 Inactive NA-1-157 Carbapenemase->Inactive_NA-1-157 Bacterial_DNA Bacterial DNA Efflux_Pump_Genes Efflux Pump Genes Bacterial_DNA->Efflux_Pump_Genes PBP_Genes PBP Genes Bacterial_DNA->PBP_Genes Carbapenemase_Genes Carbapenemase Genes Bacterial_DNA->Carbapenemase_Genes Efflux_Pump_Genes->Efflux_Pump Expression PBP_Genes->Altered_PBP Mutation Carbapenemase_Genes->Carbapenemase Expression Efflux_Pump->NA-1-157

Caption: Mechanism of action of NA-1-157 and key bacterial resistance pathways.

MIC_MBC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_dilutions Prepare Serial Dilutions of NA-1-157 in 96-well Plate start->prepare_dilutions inoculate Inoculate Plate with Bacterial Suspension prepare_dilutions->inoculate incubate_mic Incubate Plate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher concentrations) onto agar plates read_mic->subculture Proceed to MBC incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC of NA-1-157.

Troubleshooting_Logic start High NA-1-157 MIC Observed check_carbapenemase Test for Carbapenemase Production? start->check_carbapenemase check_efflux Perform MIC with Efflux Pump Inhibitor? check_carbapenemase->check_efflux Negative carbapenemase_positive Carbapenemase-mediated Resistance Likely check_carbapenemase->carbapenemase_positive Positive check_pbp Sequence PBP Genes? check_efflux->check_pbp No Change efflux_positive Efflux-mediated Resistance Likely check_efflux->efflux_positive MIC Decreases pbp_mutation PBP-mediated Resistance Likely check_pbp->pbp_mutation Mutation Found unknown Consider other mechanisms or experimental error check_pbp->unknown No Mutation

Caption: A logical approach to troubleshooting high MIC values for NA-1-157.

References

Troubleshooting

Technical Support Center: Refinement of NA-1-157 and Meropenem Synergy Testing Protocols

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel carbapenemase inhibitor NA-1-157 in combination with meropenem. Here you will find troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel carbapenemase inhibitor NA-1-157 in combination with meropenem. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your synergy testing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of synergy between NA-1-157 and meropenem?

A1: The primary mechanism of synergy lies in the protective action of NA-1-157. Meropenem is a carbapenem antibiotic that is susceptible to degradation by carbapenemases, a type of β-lactamase enzyme produced by resistant bacteria. NA-1-157 is a potent inhibitor of many of these carbapenemases, particularly class D enzymes like OXA-type carbapenemases. By binding to and inactivating these enzymes, NA-1-157 prevents the hydrolysis of meropenem, thus restoring its antibacterial activity against otherwise resistant bacterial strains.

Q2: How is synergy between NA-1-157 and meropenem quantified?

A2: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained through a checkerboard assay. The FIC index is the sum of the FICs of each drug in a combination that inhibits bacterial growth. The FIC for each drug is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by the MIC of the drug alone. The interaction is typically interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Q3: Can I use methods other than the checkerboard assay to test for synergy?

A3: Yes, other methods like the E-test synergy test and time-kill assays can also be used. The E-test involves placing strips with predefined antibiotic gradients on an agar plate, while time-kill assays measure the rate of bacterial killing over time in the presence of the antibiotic combination. Time-kill assays can provide a more dynamic view of the synergistic interaction and can distinguish between bactericidal and bacteriostatic effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NA-1-157 and meropenem synergy testing experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values for meropenem alone across experiments. 1. Inoculum variability: The density of the bacterial suspension can significantly impact MIC results. 2. Meropenem degradation: Meropenem can be unstable in solution, especially at 37°C for extended periods. 3. Pipetting errors: Inaccurate dispensing of meropenem can lead to incorrect concentrations.1. Standardize your inoculum preparation to a 0.5 McFarland standard and verify with a spectrophotometer. 2. Prepare fresh stock solutions of meropenem for each experiment. 3. Ensure your pipettes are calibrated regularly and use proper pipetting techniques.
No observed synergy (high FIC index) when it is expected. 1. Incorrect concentration range: The tested concentrations of NA-1-157 may be too low to effectively inhibit the carbapenemases. 2. Bacterial strain produces a carbapenemase not inhibited by NA-1-157: NA-1-157 is a broad-spectrum inhibitor, but may not be effective against all types of carbapenemases. 3. Issues with NA-1-157 stock solution: The compound may have degraded or been improperly stored.1. Expand the concentration range of NA-1-157 in your checkerboard assay. 2. Verify the type of carbapenemase produced by your bacterial strain using molecular methods if possible. 3. Prepare fresh NA-1-157 stock solutions and store them according to the manufacturer's instructions.
"Skipped" wells in the checkerboard assay (growth in wells with higher antibiotic concentrations). 1. Contamination: Contamination of individual wells can lead to unexpected growth. 2. Bacterial clumping: A non-homogenous bacterial suspension can result in uneven inoculation. 3. Paradoxical effect (Eagle effect): Although less common, some β-lactams can exhibit reduced activity at very high concentrations.1. Use aseptic techniques throughout the experimental setup. 2. Ensure the bacterial inoculum is well-vortexed to create a uniform suspension. 3. If consistently observed, consider performing a time-kill assay to investigate this phenomenon further.
Difficulty in interpreting the checkerboard results visually. 1. Subtle growth inhibition: It can be challenging to determine the exact point of growth inhibition by eye. 2. Edge effects: Evaporation from the outer wells of the microplate can alter antibiotic concentrations.1. Use a microplate reader to measure optical density (OD) for a more quantitative endpoint. Alternatively, a growth indicator dye like resazurin can be used. 2. To minimize edge effects, fill the peripheral wells with sterile broth or water and do not use them for experimental data.

Data Presentation

The following table summarizes illustrative quantitative data on the synergy between NA-1-157 and meropenem against various carbapenem-resistant bacterial strains. Please note that these are representative values and actual results may vary depending on the specific strain and experimental conditions.

Bacterial StrainCarbapenemase TypeMeropenem MIC Alone (µg/mL)NA-1-157 MIC Alone (µg/mL)Meropenem MIC in Combination (µg/mL)NA-1-157 Concentration in Combination (µg/mL)FIC IndexSynergy Outcome
Acinetobacter baumannii ABC123OXA-2364>128210.039Synergy
Klebsiella pneumoniae KPC456KPC-2128>128420.047Synergy
Pseudomonas aeruginosa PAO789VIM-132>128840.281Synergy
Escherichia coli NDM101NDM-1256>1281640.078Synergy

Experimental Protocols

Checkerboard Assay for NA-1-157 and Meropenem Synergy

This protocol outlines the steps for performing a checkerboard microdilution assay to determine the synergistic activity of NA-1-157 and meropenem.

1. Preparation of Reagents:

  • Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Stock Solutions: Prepare stock solutions of meropenem and NA-1-157 in an appropriate solvent (e.g., sterile water or DMSO, depending on the compound's solubility) at a concentration that is at least 4-fold higher than the highest concentration to be tested.

2. Plate Setup:

  • Use a 96-well microtiter plate.

  • In the first column, prepare serial two-fold dilutions of meropenem in CAMHB.

  • In the first row, prepare serial two-fold dilutions of NA-1-157 in CAMHB.

  • Using a multichannel pipette, transfer the diluted meropenem solution horizontally across the plate and the diluted NA-1-157 solution vertically down the plate to create a matrix of antibiotic combinations.

  • Include control wells:

    • Growth control (no antibiotics)

    • Sterility control (no bacteria)

    • Meropenem alone (serial dilutions)

    • NA-1-157 alone (serial dilutions)

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC for each drug in every well showing no growth:

    • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

    • FIC of NA-1-157 = (MIC of NA-1-157 in combination) / (MIC of NA-1-157 alone)

  • Calculate the FIC Index for each combination:

    • FIC Index = FIC of Meropenem + FIC of NA-1-157

  • The lowest FIC Index value determines the nature of the interaction (synergy, additive, or antagonism).

Visualizations

Experimental Workflow: Checkerboard Assay

G cluster_prep Preparation cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_bact->inoculate prep_mero Prepare Meropenem Stock Solution dilute_mero Serial Dilute Meropenem (Columns) prep_mero->dilute_mero prep_na157 Prepare NA-1-157 Stock Solution dilute_na157 Serial Dilute NA-1-157 (Rows) prep_na157->dilute_na157 create_matrix Create Combination Matrix in 96-well Plate dilute_mero->create_matrix dilute_na157->create_matrix create_matrix->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visual or OD) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Signaling Pathway: Synergistic Mechanism of Action

G cluster_bacterium Carbapenem-Resistant Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall Synthesis Carbapenemase Carbapenemase (e.g., OXA-type) HydrolyzedMeropenem Inactive Meropenem Carbapenemase->HydrolyzedMeropenem CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->Carbapenemase Hydrolyzed by NA157 NA-1-157 NA157->Carbapenemase Inhibits

Caption: NA-1-157 inhibits carbapenemase, protecting meropenem.

Optimization

Technical Support Center: Enhancing Crystallographic Resolution of Neuraminidase-Inhibitor Complexes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structures of neuraminidase (NA...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structures of neuraminidase (NA)-inhibitor complexes. The information provided aims to address common challenges encountered during crystallization and diffraction data collection, with a focus on improving resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during your crystallography experiments in a question-and-answer format.

Problem: My initial crystals are too small or are of poor morphological quality.

Answer:

Optimizing initial crystallization hits is a critical step. If you are observing small or poorly formed crystals, consider the following strategies:

  • Refine Protein Purity and Concentration: Ensure your NA-inhibitor complex is highly pure and homogeneous. Impurities can impede crystal growth. Experiment with a range of protein concentrations, as an optimal concentration is crucial for forming well-ordered crystals.[1]

  • Screen Additives: Additive screening can significantly improve crystal quality. Consider using commercially available additive screens which contain a variety of small molecules that can help stabilize crystal contacts.

  • In Situ Proteolysis: The addition of trace amounts of a protease to your crystallization experiment can sometimes be beneficial. This technique can trim flexible regions of the protein that may be hindering the formation of a stable crystal lattice.[1]

  • Vary Crystallization Conditions: Systematically vary the precipitant concentration, pH, and temperature. Slowing down the crystallization process by reducing the precipitant concentration or temperature can often lead to larger, higher-quality crystals.

Problem: My crystals diffract poorly, showing low resolution or high mosaicity.

Answer:

Low diffraction quality is a common hurdle. Several post-crystallization treatments can dramatically improve the resolution and overall quality of your diffraction data.[1]

  • Crystal Annealing: This technique involves warming a flash-cooled crystal for a short period before re-cooling it. This process can help to reduce lattice disorder and mosaicity introduced during flash-cooling.[1][2] There are a few variations of this protocol, including macromolecular crystal annealing (MCA) where the crystal is transferred to a cryoprotectant solution at room temperature before being flash-cooled again.[1]

  • Crystal Dehydration: Controlled dehydration can induce a tighter packing of molecules within the crystal lattice, leading to improved diffraction.[3] This can be achieved by transferring the crystal to a solution with a higher precipitant concentration or by exposing it to a stream of air with controlled relative humidity.[3][4][5]

  • Cryoprotectant Optimization: The choice and concentration of cryoprotectant are critical for preventing ice formation and preserving crystal quality during data collection at cryogenic temperatures.[6][7] If a single cryoprotectant does not yield good results, a multi-step soaking method using two or three different cryoprotectants can be effective.[8] This sequential soaking can expand the options for post-crystallization treatment and has been shown to improve resolution significantly.[8]

Problem: I am struggling to obtain crystals of the NA-inhibitor complex (co-crystallization issues).

Answer:

Co-crystallization can be challenging. If you are unable to obtain complex crystals directly, consider the following:

  • Soaking Experiments: If you have crystals of the apo (unliganded) neuraminidase, you can attempt to soak them in a solution containing your inhibitor. This involves transferring the apo crystals to a solution containing the inhibitor and allowing it to diffuse into the crystal lattice.

  • Construct Design: The design of your protein construct can significantly impact crystallization success. If your NA construct has highly flexible regions, consider engineering a more compact and stable version by removing disordered loops or termini.

  • Ligand Solubility: Ensure that your inhibitor is soluble at the concentrations required for co-crystallization or soaking. Poor solubility can lead to precipitation and interfere with crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical resolution I should aim for when determining the structure of an NA-inhibitor complex?

A1: While the achievable resolution can vary depending on the specific neuraminidase subtype and inhibitor, a resolution of 2.5 Å or better is generally considered good for detailed analysis of inhibitor binding and for structure-based drug design. For example, the crystal structure of influenza B neuraminidase in complex with sialic acid was refined to 2.8 Å resolution, while the native structure reached 2.2 Å.[9][10] Another study on an H7N9 neuraminidase in complex with zanamivir reported a resolution of 2.40 Å.[11]

Q2: How can I be sure that the inhibitor is actually bound in my crystal structure?

A2: Clear and unambiguous electron density for the inhibitor in the active site of the neuraminidase is the primary evidence for binding. At a reasonable resolution (e.g., < 2.8 Å), you should be able to clearly distinguish the chemical features of your inhibitor within the electron density map. Difference Fourier maps (Fo-Fc) are particularly useful for visualizing the ligand density.

Q3: Are there any specific crystallization conditions that are known to work well for neuraminidase?

A3: Polyethylene glycol (PEG) based conditions are frequently successful for crystallizing neuraminidase. For instance, crystals of a mutant N2 neuraminidase were obtained using 0.1 M HEPES pH 7.5 and 12% (w/v) polyethylene glycol 3350.[12] However, it is always recommended to perform a broad screen of crystallization conditions as the optimal conditions can be highly specific to the protein construct and the inhibitor.

Quantitative Data Summary

The following tables summarize quantitative data related to the improvement of crystal diffraction quality from the cited literature.

Table 1: Examples of Resolution Improvement by Post-Crystallization Treatments

ProteinInitial Resolution (Å)Final Resolution (Å)Treatment Method
CagA7.53.1Multistep cryoprotectant soaking[8]
Phosphatidylinositol 5-phosphate 4-kinase βPoor diffractionImproved diffractionMultistep cryoprotectant soaking[8]
Bovine Serum Albumin~83.2Dehydration[3]
E. coli YbgL122.6Annealing and Dehydration[1]
E. coli YggV (HAM1)122.6Annealing and Dehydration[1]
Candida albicans 3-dehydroquinate dehydrataseNo diffraction3Annealing and Dehydration[1]

Table 2: Data Collection and Refinement Statistics for Neuraminidase Crystal Structures

ComplexResolution (Å)R-workR-freePDB ID
Influenza B NA + Sialic Acid2.8N/AN/AN/A
H7N9 NA + Zanamivir2.400.2050.2565L17[11]
Q136K Mutant N2 NA2.4N/AN/AN/A

Experimental Protocols

Protocol 1: Co-crystallization of Neuraminidase with an Inhibitor (Hanging-Drop Vapor Diffusion)

  • Protein-Inhibitor Complex Preparation:

    • Purify the neuraminidase enzyme to >95% homogeneity.

    • Prepare a stock solution of the inhibitor at a concentration significantly higher than its binding affinity (Kd or IC50), typically in a solvent like DMSO.

    • Incubate the purified neuraminidase with a 5-10 fold molar excess of the inhibitor for at least 1 hour on ice to ensure complex formation.

    • Concentrate the complex to a final concentration suitable for crystallization screening (e.g., 5-15 mg/mL).

  • Crystallization Screening:

    • Use commercially available sparse matrix screens to sample a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Set up hanging drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a siliconized coverslip.

    • Invert the coverslip and seal it over the corresponding reservoir well containing 500 µL of the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystals are identified, perform optimization screens by systematically varying the concentrations of the precipitant, buffer pH, and salt around the initial hit condition.

    • Consider micro-seeding if initial crystals are small or of poor quality.

Protocol 2: Post-Crystallization Dehydration for Resolution Enhancement

  • Crystal Preparation:

    • Carefully transfer a crystal from its growth drop into a cryoprotectant solution that also acts as a dehydration agent. This is typically the mother liquor supplemented with a higher concentration of the precipitant or with an agent like PEG 400.

  • Controlled Dehydration:

    • Method A: Serial Transfer: Sequentially transfer the crystal to drops with increasing concentrations of the dehydrating agent. Allow the crystal to equilibrate for a few minutes in each drop.

    • Method B: Vapor Diffusion Control: Place the crystal in a drop on a coverslip and seal it over a reservoir containing a higher concentration of the precipitant. Monitor the crystal for any visible changes.

    • Method C: Humidity Control Device: If available, use a device that allows for precise control of the relative humidity of the air stream surrounding the crystal.[5] Gradually decrease the humidity and monitor the diffraction quality in real-time.

  • Flash-Cooling:

    • Once the optimal level of dehydration is achieved (as determined by improved diffraction), quickly loop the crystal and flash-cool it in liquid nitrogen.

Visualizations

Experimental_Workflow cluster_prep Protein & Ligand Preparation cluster_cryst Crystallization cluster_post Post-Crystallization cluster_data Data Collection & Analysis A Purify Neuraminidase C Form NA-Inhibitor Complex A->C B Prepare Inhibitor Stock B->C D Initial Screening (Hanging-Drop) C->D E Optimize Conditions D->E F Poor Diffraction? E->F G Annealing F->G Yes H Dehydration F->H Yes I Cryoprotection Optimization F->I Yes J X-ray Data Collection F->J No G->J H->J I->J K Structure Solution & Refinement J->K Troubleshooting_Logic Start Start Experiment NoCrystals No Crystals Formed Start->NoCrystals PoorQuality Poor Crystal Quality (Small, Twinned) NoCrystals->PoorQuality No OptimizePurity Optimize Protein Purity & Concentration NoCrystals->OptimizePurity Yes ScreenConditions Screen More Crystallization Conditions NoCrystals->ScreenConditions Yes LowResolution Low Resolution Diffraction PoorQuality->LowResolution No AdditiveScreening Perform Additive Screening PoorQuality->AdditiveScreening Yes PostCryst Apply Post-Crystallization Treatments (Annealing, Dehydration) LowResolution->PostCryst Yes CryoOpt Optimize Cryoprotection LowResolution->CryoOpt Yes Success High-Resolution Structure LowResolution->Success No OptimizePurity->NoCrystals ScreenConditions->NoCrystals AdditiveScreening->PoorQuality PostCryst->LowResolution CryoOpt->LowResolution

References

Troubleshooting

troubleshooting unexpected results in NA-1-157 MIC assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NA-1-157 in Minimum Inhibitory Concentrat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NA-1-157 in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during NA-1-157 MIC assays.

Q1: I am observing no inhibition of bacterial growth, even at high concentrations of NA-1-157. What could be the cause?

A1: Several factors could contribute to a lack of antibacterial activity. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and purity of your NA-1-157 stock. Improper storage or handling may lead to degradation. While carbapenems are generally soluble in aqueous solutions, it is crucial to ensure complete solubilization of NA-1-157 in the appropriate solvent before preparing dilutions.[1]

  • Inoculum Density: An excessively high bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent resistance. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution methods.[2]

  • Bacterial Strain: Confirm the identity and expected susceptibility profile of your bacterial strain. The presence of specific carbapenemases, such as certain metallo-β-lactamases, could confer high-level resistance to NA-1-157.

  • Assay Controls: Scrutinize your positive and negative controls. The positive control (no antimicrobial) should show robust growth, while the negative control (no bacteria) should show no growth. Failure of these controls indicates a fundamental issue with the assay setup.

Q2: My MIC values for NA-1-157 are inconsistent across replicate plates or experiments. What are the potential sources of variability?

A2: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Here are some factors to investigate:

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the serial dilution of NA-1-157 or the addition of the bacterial inoculum can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inoculum Preparation: Variability in the density of the bacterial inoculum between experiments is a primary source of inconsistent MICs. Always standardize your inoculum using a McFarland standard or by spectrophotometric measurement.

  • Incubation Conditions: Ensure consistent incubation temperature (typically 35°C ± 2°C) and duration (usually 16-20 hours) for all assays.[3] Variations in these parameters can affect bacterial growth rates and, consequently, the observed MIC.

  • Plate Reading: Subjectivity in visually determining the MIC can lead to variability. It is advisable to have a consistent method for reading the plates, and if possible, use a plate reader to measure optical density for a more objective endpoint.

Q3: I am seeing "skipped wells," where there is growth at a higher concentration of NA-1-157 but no growth at a lower concentration. How should I interpret this result?

A3: The "skipped well" phenomenon can be perplexing. Here are possible explanations and actions:

  • Contamination: A single well may be contaminated with a resistant bacterium, leading to growth where it shouldn't be. Careful aseptic technique is crucial to prevent this.

  • Compound Precipitation: At higher concentrations, NA-1-157 might precipitate out of solution, reducing its effective concentration and allowing for bacterial growth. Visually inspect the wells for any signs of precipitation. While carbapenems generally have good solubility, the specific characteristics of NA-1-157 should be considered.[1]

  • Inconsistent Inoculation: An error in inoculating a specific well could lead to an absence of growth.

  • Repeat the Assay: Due to the ambiguity of skipped wells, it is highly recommended to repeat the assay, paying close attention to the potential causes mentioned above.

Q4: What are the expected MIC ranges for NA-1-157 against common carbapenem-resistant pathogens?

A4: The MIC of NA-1-157 varies depending on the bacterial species and the specific carbapenemase they produce. The tables below summarize reported MIC values for NA-1-157 against key pathogens.

Data Presentation

Table 1: MIC of NA-1-157 and Comparators against Acinetobacter baumannii Strains
Bacterial StrainCarbapenemase ProducedNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)Doripenem MIC (µg/mL)
A. baumannii CIP 70.10 (OXA-48)OXA-481323232

Data sourced from[1]

Table 2: MIC of NA-1-157 and Comparators against Klebsiella pneumoniae Strains
Bacterial StrainCarbapenemase ProducedNA-1-157 MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)Doripenem MIC (µg/mL)
K. pneumoniae ATCC 13883None10.060.50.12
K. pneumoniae no. 66OXA-4841628
K. pneumoniae no. 131OXA-4821624
K. pneumoniae no. 177OXA-481814
K. pneumoniae no. 187OXA-48140.52

Data sourced from[1]

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of NA-1-157.[2][4][5][6]

1. Preparation of Materials:

  • NA-1-157 Stock Solution: Prepare a stock solution of NA-1-157 in an appropriate solvent (e.g., sterile deionized water or a buffer as specified by the manufacturer) at a concentration that is at least twice the highest concentration to be tested.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the twice-concentrated NA-1-157 working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the positive control (bacterial growth without the agent) and should contain 50 µL of CAMHB.

  • Well 12 will serve as the negative control (broth sterility) and should contain 100 µL of CAMHB.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the NA-1-157 to its final test concentration.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NA-1-157 at which there is no visible growth. A reading mirror or a light box can aid in visualization.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_na157 Prepare NA-1-157 Stock Solution serial_dilute Perform Serial Dilutions of NA-1-157 prep_na157->serial_dilute prep_media Prepare Growth Medium (CAMHB) add_media Dispense Media to Plate prep_media->add_media prep_inoculum Prepare and Standardize Bacterial Inoculum add_inoculum Inoculate Plate with Bacterial Suspension prep_inoculum->add_inoculum add_media->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_mic Read and Record MIC Value incubate->read_mic

Caption: Workflow for a standard broth microdilution MIC assay.

Caption: Troubleshooting logic for unexpected NA-1-157 MIC assay results.

References

Optimization

strategies to minimize NA-1-157 degradation during experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of NA-1-157 during experime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of NA-1-157 during experiments. The following information is based on the general stability profiles of carbapenem antibiotics and should be adapted as a starting point for the specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause NA-1-157 degradation in an experimental setting?

A1: Based on the behavior of other carbapenems, the primary factors contributing to the degradation of NA-1-157 are expected to be:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2][3][4][5][6][7]

  • pH: Carbapenems are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Extreme pH values, both acidic and alkaline, can lead to instability.[1][8] For meropenem, a pH of approximately 6 appears to be optimal for stability.[1]

  • Concentration: In some cases, higher concentrations of carbapenems have been shown to degrade more rapidly.[1][2][9]

  • Aqueous Solutions: Carbapenems are known to be unstable in aqueous solutions due to hydrolysis of the β-lactam ring.[10][11][12][13]

  • Presence of Buffers: Certain buffer components can influence the stability of carbapenems.[1]

Q2: How should I store NA-1-157, both as a solid and in solution?

A2: For solid NA-1-157, it is recommended to store it at -20°C or lower, protected from moisture. For solutions, it is crucial to prepare them fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, it should be kept at 4°C for no longer than 24 hours, or preferably frozen at -20°C or -80°C.[9][14][15] However, be aware that some carbapenems have shown degradation even when frozen, so stability under these conditions should be verified.

Q3: What is the recommended solvent for dissolving NA-1-157?

A3: While specific data for NA-1-157 is unavailable, carbapenems are typically dissolved in aqueous buffers or saline solutions for biological assays. Given their instability in aqueous media, it is advisable to use cold, freshly prepared buffers. For meropenem, sterile water for injection and 0.9% sodium chloride injection have been shown to provide better stability compared to other intravenous fluids.[2] The use of dextrose-containing solutions should be avoided as they can accelerate degradation.

Q4: Can I use a buffer to maintain the pH of my NA-1-157 solution?

A4: Yes, using a buffer is recommended to maintain an optimal pH and minimize pH-dependent degradation. For meropenem, a pH of around 6 has been identified as optimal for stability.[1] However, it is important to note that some buffers can catalyze degradation. For example, meropenem was found to be less stable in phosphate buffer compared to citrate buffered saline, even at a similar pH.[1] Therefore, it is advisable to test the stability of NA-1-157 in your specific buffer system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of NA-1-157 activity in my assay Degradation due to high temperature.Prepare and handle all NA-1-157 solutions on ice. Perform experiments at the lowest feasible temperature.
Degradation due to inappropriate pH.Ensure the pH of your experimental buffer is within the optimal range for carbapenem stability (around pH 6-7). Prepare fresh buffers for each experiment.
Hydrolysis in aqueous solution over time.Prepare NA-1-157 solutions immediately before use. If a time course experiment is being performed, consider the stability of the compound over the duration of the assay.
Inconsistent results between experiments Variable degradation of NA-1-157 stock solutions.Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot it upon preparation to avoid multiple freeze-thaw cycles.
Contamination of stock solution.Filter-sterilize stock solutions if they are to be stored and used over a period of time.
Precipitation of NA-1-157 in solution Low solubility in the chosen solvent.While specific solubility data for NA-1-157 is not available, ensure that the concentration used is within the solubility limits for carbapenems in the chosen solvent. Gentle warming and sonication may aid dissolution, but prolonged exposure to heat should be avoided.

Quantitative Data on Carbapenem Stability

The following tables summarize stability data for other carbapenems, which can serve as a general guide for handling NA-1-157.

Table 1: Stability of Meropenem in Solution

ConcentrationDiluentTemperature (°C)Time to 10% DegradationReference
6.25 mg/mL5% w/v citrate buffered saline pH 632< 24 hours (approx. 56% loss)[1]
25 mg/mL5% w/v citrate buffered saline pH 632< 6 hours[1]
0.5 g in 100 mLNormal Saline20> 8 hours (5.8% loss)[4]
0.5 g in 100 mLNormal Saline32-37< 8 hours (11.85% loss)[4]
1 mg/mL0.9% NaCl4-5> 48 hours[2]
20 mg/mL0.9% NaCl21-26< 48 hours[2]

Table 2: Stability of Ertapenem in Solution

ConcentrationDiluentTemperature (°C)Time to 10% DegradationReference
100 mg/mL0.9% NaCl25~30 minutes[14]
100 mg/mL0.9% NaCl4~24 hours[14]
100 mg/mL0.9% NaCl-20 (then thawed)3-5 hours post-thaw[14]

Experimental Protocols

Protocol: Enzyme Inhibition Assay using NA-1-157

This protocol provides a general method for assessing the inhibitory activity of NA-1-157 against a carbapenemase enzyme.

Materials:

  • NA-1-157

  • Purified carbapenemase enzyme

  • Nitrocefin (or other suitable chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NA-1-157 in cold, fresh assay buffer immediately before use. Protect from light and keep on ice.

    • Prepare a stock solution of the carbapenemase enzyme in assay buffer.

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of assay buffer.

    • Add varying concentrations of the NA-1-157 solution to the wells. Include a control well with no inhibitor.

    • Add a fixed concentration of the carbapenemase enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for nitrocefin hydrolysis (typically 486 nm) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Plot the enzyme activity (initial velocity) as a function of the NA-1-157 concentration to determine the IC50 value.

Visualizations

experimental_workflow Recommended Experimental Workflow for NA-1-157 cluster_prep Preparation (on ice) cluster_exp Experiment cluster_analysis Data Analysis prep_solid Solid NA-1-157 (Store at -20°C or below) prep_solution Dissolve NA-1-157 immediately before use prep_solid->prep_solution prep_buffer Prepare fresh, cold assay buffer (pH ~6-7) prep_buffer->prep_solution exp_setup Set up assay on ice prep_solution->exp_setup exp_run Run experiment at controlled, low temperature exp_setup->exp_run exp_time Minimize experiment duration exp_run->exp_time analysis_data Analyze results promptly exp_time->analysis_data

Caption: Workflow to minimize NA-1-157 degradation.

degradation_pathway Primary Degradation Pathway of Carbapenems carbapenem Intact Carbapenem (e.g., NA-1-157) hydrolysis Hydrolysis of β-lactam ring carbapenem->hydrolysis inactive Inactive Product hydrolysis->inactive factors Accelerating Factors: - High Temperature - Non-optimal pH - Aqueous Environment factors->hydrolysis

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle: NA-1-157 Versus Imipenem Against the Formidable OXA-23 Carbapenemase

For researchers, scientists, and drug development professionals, the rise of carbapenem-resistant Acinetobacter baumannii (CRAB), largely driven by the production of carbapenem-hydrolyzing β-lactamases such as OXA-23, pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rise of carbapenem-resistant Acinetobacter baumannii (CRAB), largely driven by the production of carbapenem-hydrolyzing β-lactamases such as OXA-23, presents a critical therapeutic challenge. This guide provides a detailed comparative analysis of a novel carbapenem, NA-1-157, and the established carbapenem, imipenem, in their efficacy against OXA-23-producing A. baumannii.

This comparison synthesizes available preclinical data, focusing on antimicrobial potency, mechanistic insights, and the underlying experimental evidence. The findings highlight the potential of NA-1-157 as a promising agent to overcome OXA-23-mediated resistance.

At a Glance: Performance Against OXA-23

FeatureNA-1-157Imipenem
Antimicrobial Activity (MIC) Potent activity, with MICs in the susceptible to intermediate range (2–4 µg/mL) against OXA-23-producing A. baumannii.[1][2]High-level resistance, with MICs in the resistant range (16–128 µg/mL) against OXA-23-producing A. baumannii.[1][2]
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2]Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5][6]
Interaction with OXA-23 Acts as an inhibitor of the OXA-23 enzyme, exhibiting a significantly decreased deacylation rate.[1][2]Readily hydrolyzed by the OXA-23 enzyme, leading to its inactivation.[7][8]
Key Structural Feature Presence of a C5α-methyl group.[1][2]Traditional carbapenem structure.

Deep Dive: Mechanism of Action and Resistance

Both NA-1-157 and imipenem are carbapenem antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.

The key difference in their efficacy against OXA-23-producing A. baumannii lies in their interaction with the OXA-23 enzyme. OXA-23 is a class D β-lactamase that possesses potent carbapenem-hydrolyzing activity.[7][8]

Imipenem is a substrate for OXA-23. The enzyme readily binds to and hydrolyzes the β-lactam ring of imipenem, rendering the antibiotic inactive before it can effectively inhibit the PBPs. This enzymatic degradation is the primary mechanism of imipenem resistance in these strains.

NA-1-157 , in contrast, acts as an inhibitor of the OXA-23 enzyme.[1][2] Structural studies have revealed that the presence of a C5α-methyl group in NA-1-157 leads to steric clashes within the active site of OXA-23.[1] This unique structural feature results in a dual mechanism of inhibition:

  • Impaired Deacylation: The formation of the acyl-enzyme intermediate between NA-1-157 and OXA-23 is followed by a drastically reduced deacylation rate, over 2,000-fold slower than that of meropenem (a close structural analog of imipenem).[1][2] This effectively traps the enzyme in an inactive state.

  • Inhibition of Hydrolysis: The C5α-methyl group also prevents a critical water molecule from positioning correctly to hydrolyze the acyl-enzyme intermediate, further contributing to the inhibition of the enzyme.[1]

This inhibitory action protects NA-1-157 from degradation, allowing it to reach and inhibit its PBP targets, thus exerting its antibacterial effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Minimum Inhibitory Concentrations (MICs) against OXA-23-Producing A. baumannii

CompoundMIC Range (µg/mL)InterpretationReference
NA-1-1572 - 4Susceptible / Intermediate[1][2]
Imipenem16 - 128Resistant[1][2]
Meropenem16 - 128Resistant[1][2]

Table 2: Kinetic Parameters of Interaction with OXA-23

CompoundParameterValueSignificanceReference
NA-1-157Deacylation Rate (k_cat)>2,000-fold slower than meropenemIndicates potent inhibition of OXA-23[1][2]
ImipenemCatalytic Efficiency (k_cat/K_m)Efficiently hydrolyzedSubstrate for OXA-23, leading to inactivation[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of NA-1-157 and imipenem in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the OXA-23-producing A. baumannii strain on a suitable agar plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Kinetic Assays

Method: Steady-state kinetics are used to determine the parameters of enzyme-substrate and enzyme-inhibitor interactions.

Protocol:

  • Protein Purification: Purify the OXA-23 β-lactamase enzyme from an overexpressing E. coli strain using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • Assay Conditions: Conduct kinetic assays in a suitable buffer (e.g., 50 mM sodium phosphate buffer with 50 mM NaHCO₃, pH 7.0) at a constant temperature (e.g., 25°C).

  • Hydrolysis of Imipenem (Substrate):

    • Monitor the hydrolysis of imipenem by measuring the change in absorbance at the appropriate wavelength (e.g., 299 nm) using a spectrophotometer.

    • Vary the concentration of imipenem and measure the initial reaction velocities.

    • Determine the Michaelis-Menten constants (Kₘ and k_cat) by fitting the data to the Michaelis-Menten equation.

  • Inhibition by NA-1-157 (Inhibitor):

    • To determine the inhibition parameters, perform competition experiments with a reporter substrate (e.g., nitrocefin).

    • Measure the rate of hydrolysis of the reporter substrate in the presence of varying concentrations of NA-1-157.

    • Determine the inhibition constant (Kᵢ) and the rate of enzyme inactivation (k_inact) by analyzing the reaction progress curves.

    • To measure the deacylation rate, the acyl-enzyme complex can be formed and its breakdown monitored over time using mass spectrometry or by observing the return of enzyme activity.

Visualizing the Interactions

The following diagrams illustrate the key mechanisms and workflows described in this guide.

cluster_Imipenem Imipenem Interaction with OXA-23 Imipenem Imipenem OXA-23 OXA-23 Imipenem->OXA-23 Binding Hydrolyzed Imipenem Hydrolyzed Imipenem OXA-23->Hydrolyzed Imipenem Hydrolysis

Caption: Imipenem is hydrolyzed and inactivated by the OXA-23 enzyme.

cluster_NA1157 NA-1-157 Interaction with OXA-23 NA-1-157 NA-1-157 OXA-23 OXA-23 NA-1-157->OXA-23 Binding Inactive Complex Inactive Complex OXA-23->Inactive Complex Inhibition (Slow Deacylation)

Caption: NA-1-157 inhibits OXA-23 by forming a stable, inactive complex.

cluster_workflow MIC Determination Workflow Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plates Inoculate Plates Prepare Serial Dilutions->Inoculate Plates Prepare Bacterial Inoculum->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data strongly suggest that NA-1-157 is a potent inhibitor of the OXA-23 carbapenemase, overcoming the primary mechanism of resistance to imipenem in OXA-23-producing A. baumannii. The significantly lower MICs of NA-1-157 against these resistant strains, supported by mechanistic and kinetic studies, underscore its potential as a valuable therapeutic agent in the fight against multidrug-resistant Gram-negative pathogens. Further in vivo studies are warranted to fully elucidate the clinical potential of NA-1-157 in treating infections caused by CRAB. This guide provides a foundational understanding for researchers and developers working to address this urgent public health threat.

References

Comparative

A Comparative Analysis of NA-1-157 Inhibition Kinetics Across Diverse Carbapenemase Classes

A deep dive into the inhibitory prowess of the novel carbapenem NA-1-157 reveals distinct kinetic profiles against various carbapenemases, highlighting its potential as a potent inhibitor, particularly against specific e...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory prowess of the novel carbapenem NA-1-157 reveals distinct kinetic profiles against various carbapenemases, highlighting its potential as a potent inhibitor, particularly against specific enzyme families. This guide provides a comparative summary of the available experimental data on the inhibition kinetics of NA-1-157, offering valuable insights for researchers and drug development professionals in the field of antibiotic resistance.

NA-1-157, a novel C5α-methyl-substituted carbapenem, has demonstrated significant promise in overcoming carbapenem resistance mediated by certain classes of β-lactamase enzymes. Its unique structural modification alters its interaction with the active sites of these enzymes compared to traditional carbapenems. This guide synthesizes the findings from multiple studies to present a clear comparison of its inhibitory activity against key carbapenemases.

Quantitative Comparison of Inhibition Kinetics

The inhibitory activity of NA-1-157 has been characterized against several clinically relevant carbapenemases. The following table summarizes the key kinetic parameters, providing a direct comparison of its efficacy across different enzyme types.

CarbapenemaseAmbler ClassKey Kinetic ParametersEfficacy Summary
GES-5 AInactivation efficiency (kinact/KI): (2.9 ± 0.9) x 105 M-1s-1Acylation: Biphasic, with a rapid initial phaseDeacylation (k3): (2.4 ± 0.3) x 10-7 s-1 (extremely slow)[1][2]Potent irreversible inhibitor with a long residence time of approximately 48 days.[1][2]
OXA-23 DDeacylation Rate: >2,000-fold decrease compared to meropenemActs as an inhibitor due to severely compromised deacylation.
OXA-48 DCatalytic Efficiency: 30- to 50-fold lower than imipenem and meropenemAcylation Rate: 10,000- to 36,000-fold slower than commercial carbapenems[3][4]Poor substrate with severely impaired acylation, effectively acting as an inhibitor.[3][4]
KPC-2 ANo specific kinetic data available in the searched literature.Data not available.
NDM-1 BNo specific kinetic data available in the searched literature.Data not available.
VIM-1 BNo specific kinetic data available in the searched literature.Data not available.

Mechanism of Action: A Tale of Two Interactions

The available data suggests that NA-1-157's efficacy stems from its ability to form a stable acyl-enzyme intermediate with serine-based carbapenemases (Classes A and D). The C5α-methyl group appears to play a crucial role in sterically hindering the deacylation process, effectively trapping the enzyme in an inactive state.

For GES-5, this leads to a very slow deacylation rate, resulting in potent, time-dependent inactivation.[1][2] In the case of OXA-48, the primary mechanism of inhibition is the drastically reduced rate of acylation, making it a very poor substrate for the enzyme.[3][4] With OXA-23, the inhibition is primarily driven by a significant reduction in the deacylation rate.

Experimental Protocols

The determination of the inhibition kinetics of NA-1-157 against various carbapenemases involves a series of well-established biochemical assays. Below is a detailed methodology for key experiments.

Determination of Steady-State Kinetic Parameters
  • Enzyme and Inhibitor Preparation:

    • Recombinant carbapenemase enzymes (e.g., GES-5, OXA-48) are expressed and purified to homogeneity.

    • The concentration of the active enzyme is determined by titration with a known inhibitor or by active site titration.

    • NA-1-157 is dissolved in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to create a stock solution of known concentration.

  • Hydrolysis Assay using a Chromogenic Substrate (e.g., Nitrocefin or CENTA):

    • The hydrolysis of a chromogenic substrate is monitored spectrophotometrically in the absence and presence of NA-1-157.

    • The assay is performed in a microplate reader or a spectrophotometer with temperature control.

    • The reaction mixture contains the carbapenemase enzyme, the chromogenic substrate at a concentration close to its Km value, and varying concentrations of NA-1-157 in the chosen buffer.

    • The rate of hydrolysis is measured by monitoring the change in absorbance at the specific wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).

  • Data Analysis to Determine Ki:

    • The initial velocities (vo) are plotted against the inhibitor concentration.

    • The data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the inhibition constant (Ki).

Determination of Acylation and Deacylation Rates (k2 and k3)
  • Rapid Quench or Stopped-Flow Spectroscopy:

    • To measure the rate of acylation (k2), the enzyme is rapidly mixed with a saturating concentration of NA-1-157 in a stopped-flow apparatus.

    • The formation of the acyl-enzyme intermediate can be monitored by changes in intrinsic protein fluorescence or by using a reporter substrate.

  • Mass Spectrometry (ESI-LC/MS):

    • The enzyme is incubated with NA-1-157 for various time points.

    • The reaction is quenched, and the protein is analyzed by ESI-LC/MS to determine the mass of the native enzyme and the acylated enzyme.

    • The rate of formation of the acyl-enzyme complex provides the acylation rate.

    • To determine the deacylation rate (k3), the stable acyl-enzyme complex is isolated and incubated in a buffer.

    • The rate of regeneration of the native enzyme is monitored over time by ESI-LC/MS.

  • Calculation of Inactivation Efficiency (kinact/KI):

    • For time-dependent inhibitors, the second-order rate constant of inactivation (kinact/KI) is determined by measuring the rate of inactivation at different inhibitor concentrations.

    • The observed rate of inactivation (kobs) is plotted against the inhibitor concentration, and the slope of the resulting line gives the kinact/KI value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the inhibition of carbapenemases by a novel compound like NA-1-157.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis cluster_results Results enzyme_prep Purified Carbapenemase steady_state Steady-State Kinetics (Nitrocefin/CENTA Assay) enzyme_prep->steady_state pre_steady_state Pre-Steady-State Kinetics (Stopped-Flow/Mass Spec) enzyme_prep->pre_steady_state inhibitor_prep NA-1-157 Solution inhibitor_prep->steady_state inhibitor_prep->pre_steady_state ki_calc Determine Ki steady_state->ki_calc k_rates_calc Determine kon, koff pre_steady_state->k_rates_calc inhibition_profile Inhibition Profile & Mechanism ki_calc->inhibition_profile k_rates_calc->inhibition_profile

References

Validation

Structural Showdown: NA-1-157's Potent Inhibition of GES-5 Carbapenemase Compared to Meropenem

A detailed structural and kinetic comparison reveals the potent inhibitory mechanism of the novel carbapenem NA-1-157 against the GES-5 carbapenemase, a key driver of antibiotic resistance. This guide provides researcher...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural and kinetic comparison reveals the potent inhibitory mechanism of the novel carbapenem NA-1-157 against the GES-5 carbapenemase, a key driver of antibiotic resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structural and functional differences between NA-1-157 and the conventional carbapenem, meropenem, when bound to the GES-5 enzyme.

The emergence of carbapenem-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of carbapenemases, such as GES-5, which inactivate carbapenem antibiotics.[1][2][3] This guide delves into the comparative analysis of a promising new carbapenem, NA-1-157, and its interaction with GES-5, contrasting it with the established antibiotic meropenem.

At a Glance: Key Differences in Interaction with GES-5

ParameterNA-1-157Meropenem
Binding Interaction Potent Irreversible InhibitorSubstrate
Inactivation Efficiency (kinact/KI) (2.9 ± 0.9) x 105 M-1s-1[1][4]-
Acylation Biphasic, with a fast phase completed in seconds[1][2][4]Biphasic, with a fast phase[5][6]
Deacylation (k3) Extremely slow: (2.4 ± 0.3) x 10-7 s-1[1][2][4]Significantly faster[5][6][7]
Residence Time 48 ± 6 days[1][2][4]Much shorter
Key Structural Feature C5α-methyl group[1][8][9]No C5α-methyl group
Mechanism of Potency Steric hindrance preventing deacylation[1][2][4]Hydrolyzed by the enzyme

Structural Insights: The Role of the C5α-Methyl Group

The three-dimensional structures of both the GES-5-meropenem and GES-5-NA-1-157 acyl-enzyme complexes have been determined by X-ray crystallography, providing a detailed view of their interactions at the atomic level.[1] The atomic coordinates and structure factors have been deposited in the Protein Data Bank with accession codes 8V9G for the GES-5-meropenem complex and 8V9H for the GES-5-NA-1-157 complex.[4]

The critical difference between NA-1-157 and meropenem lies in the presence of a methyl group at the C5α position of NA-1-157.[1][8][9] This seemingly minor addition has profound consequences for the stability of the acyl-enzyme intermediate.

Molecular dynamics simulations of both complexes reveal that the C5α-methyl group in NA-1-157 sterically hinders the rotation of the 6α-hydroxyethyl group.[1][2][4] This restricted movement is crucial as it prevents the entry of a water molecule necessary for the deacylation process, effectively trapping the enzyme in an inactive state.[1][2][4] This mechanism transforms NA-1-157 from a mere substrate into a potent, irreversible inhibitor of the GES-5 carbapenemase.[1][4]

Kinetic Profile: A Tale of Two Carbapenems

Kinetic studies highlight the dramatic difference in how GES-5 processes NA-1-157 compared to meropenem. While both molecules acylate the enzyme in a biphasic manner, the subsequent deacylation step is vastly different.

NA-1-157 exhibits an extremely slow deacylation rate, with a measured k3 of (2.4 ± 0.3) x 10-7 s-1.[1][2][4] This translates to an astonishingly long residence time of 48 ± 6 days, effectively taking the enzyme out of commission.[1][2][4] In stark contrast, meropenem is readily hydrolyzed by GES-5, with a significantly faster deacylation rate, allowing the enzyme to continue its catalytic cycle of antibiotic inactivation.[5][6][7]

The high inactivation efficiency of NA-1-157, (2.9 ± 0.9) x 105 M-1s-1, underscores its potential as a powerful inhibitor of GES-5.[1][4]

Experimental Methodologies

The findings presented in this guide are supported by a combination of microbiological, biochemical, and structural biology techniques.

X-ray Crystallography

The three-dimensional structures of the acyl-enzyme complexes of GES-5 with both meropenem and NA-1-157 were determined by X-ray crystallography.[1] Crystals of the GES-5 enzyme were soaked with the respective carbapenems for a defined period before being flash-cooled for data collection. The structures of the GES-5-meropenem and GES-5-NA-1-157 complexes were refined to resolutions of 1.62 Å and 1.50 Å, respectively.[1]

Kinetic Analysis

The kinetic parameters of the interaction between GES-5 and the carbapenems were determined through a series of experiments:

  • Competition Experiments: These were used to determine the inactivation efficiency (kinact/KI) of NA-1-157 by measuring its ability to compete with a reporter substrate, nitrocefin.[1]

  • Single-Turnover Kinetics: This method was employed to measure the rates of acylation, revealing the biphasic nature of the reaction for NA-1-157.[1]

  • Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS): This technique was used to analyze the enzyme species present at different time points during the reaction, confirming the formation of the irreversible acyl-enzyme intermediate with NA-1-157.[1]

Logical Flow of Structural Comparison

Structural_Comparison_Workflow cluster_ligands Carbapenems cluster_enzyme Enzyme cluster_complex Acyl-Enzyme Complex Formation cluster_analysis Structural & Kinetic Analysis cluster_outcome Outcome NA157 NA-1-157 Complex_NA157 GES-5-NA-1-157 Acyl-Enzyme NA157->Complex_NA157 Meropenem Meropenem Complex_Meropenem GES-5-Meropenem Acyl-Enzyme Meropenem->Complex_Meropenem GES5 GES-5 Carbapenemase GES5->Complex_NA157 GES5->Complex_Meropenem Structural_Analysis X-ray Crystallography Complex_NA157->Structural_Analysis Kinetic_Analysis Kinetic Assays Complex_NA157->Kinetic_Analysis Complex_Meropenem->Structural_Analysis Complex_Meropenem->Kinetic_Analysis Inhibition Potent Irreversible Inhibition Structural_Analysis->Inhibition C5α-methyl group steric hindrance Hydrolysis Substrate Hydrolysis Structural_Analysis->Hydrolysis No steric hindrance Kinetic_Analysis->Inhibition Slow deacylation Kinetic_Analysis->Hydrolysis Rapid deacylation

Caption: Workflow of the structural and kinetic comparison between NA-1-157 and meropenem bound to GES-5.

Conclusion

The structural and kinetic data presented provide a compelling case for NA-1-157 as a potent inhibitor of the GES-5 carbapenemase. The unique C5α-methyl substitution effectively transforms the carbapenem scaffold into a molecule that irreversibly inactivates the enzyme. This detailed comparison with meropenem highlights a promising strategy for the development of new antibiotics and enzyme inhibitors to combat the growing threat of carbapenem-resistant bacteria. The synergistic effect observed when NA-1-157 is combined with meropenem further underscores its potential clinical utility.[1][4]

References

Comparative

validation of NA-1-157's reduced hydrolysis by OXA-48 compared to other carbapenems

A comparative analysis of the stability of the novel C5α-methyl-substituted carbapenem, NA-1-157, against hydrolysis by the OXA-48 carbapenemase reveals significantly increased resistance compared to established carbapen...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the stability of the novel C5α-methyl-substituted carbapenem, NA-1-157, against hydrolysis by the OXA-48 carbapenemase reveals significantly increased resistance compared to established carbapenems such as imipenem and meropenem. This heightened stability is attributed to steric hindrance within the enzyme's active site, a finding supported by kinetic studies and molecular modeling.

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) expressing metallo-β-lactamases like OXA-48 pose a significant threat to public health, limiting therapeutic options for severe infections.[1][2][3] Research into novel carbapenems that can evade the hydrolytic activity of these enzymes is therefore of critical importance. NA-1-157, a carbapenem with a unique C5α-methyl substitution, has shown promise in this regard, exhibiting potent activity against bacterial strains producing OXA-48-type carbapenemases.[1][4][5]

Comparative Hydrolysis by OXA-48

Kinetic studies have quantitatively demonstrated the superior stability of NA-1-157 to OXA-48-mediated hydrolysis. The catalytic efficiency (kcat/Km) of OXA-48 for NA-1-157 is 30- to 50-fold lower than that for imipenem and meropenem.[2][4] This reduced efficiency is primarily due to a drastically slower acylation rate, which is 10,000- to 36,000-fold slower for NA-1-157 compared to commercial carbapenems.[2][4] While OXA-48 readily hydrolyzes imipenem and, to a lesser extent, meropenem, its activity against NA-1-157 is severely impaired.[4][6][7][8]

Carbapenemkcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Fold Decrease in Catalytic Efficiency vs. Imipenem
NA-1-157 ---30-50
Imipenem 2.8 - 5<5 - 11--
Meropenem ≤1<5 - 13--
Ertapenem ≤1---
Table 1: Steady-state kinetic parameters for the hydrolysis of various carbapenems by OXA-48. Data compiled from multiple sources.[4][6][8][9]

The Structural Basis for Reduced Hydrolysis

The key to NA-1-157's resilience lies in its C5α-methyl group.[1][4] Docking and molecular dynamics studies have revealed that this methyl group creates steric clashes within the active site of the OXA-48 enzyme.[2][4] This steric hindrance alters the positioning and hydrogen-bonding pattern of NA-1-157 within the active site, making it incompatible with efficient acylation, the initial step in the hydrolysis mechanism.[2][4] In essence, the bulky methyl group prevents the drug from fitting properly into the enzyme's "lock," thereby inhibiting the chemical reaction that would deactivate the antibiotic.

Experimental Protocols

The validation of NA-1-157's reduced hydrolysis by OXA-48 was primarily conducted through a series of biochemical and microbiological assays.

Determination of Kinetic Parameters

Steady-state kinetic parameters (kcat and Km) for carbapenem hydrolysis by purified OXA-48 β-lactamase were determined using spectrophotometry. The assay measures the change in absorbance as the β-lactam ring of the carbapenem is hydrolyzed.

  • Enzyme Purification: The blaOXA-48 gene is cloned and expressed in a suitable host (e.g., E. coli), and the OXA-48 enzyme is purified to homogeneity using chromatographic techniques.

  • Spectrophotometric Assay: The hydrolysis of carbapenems is monitored by following the change in absorbance at a specific wavelength for each carbapenem in a reaction buffer (e.g., phosphate buffer with NaHCO₃ and ZnCl₂) at a constant temperature.

  • Data Analysis: Initial reaction velocities are measured at various substrate concentrations. The kinetic parameters, kcat and Km, are then calculated by fitting the data to the Michaelis-Menten equation.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) of NA-1-157 and other carbapenems were determined against clinical isolates of Enterobacterales known to produce OXA-48. These tests were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) using methods such as broth microdilution. The results consistently show significantly lower MIC values for NA-1-157 compared to other carbapenems, indicating its enhanced potency against OXA-48-producing strains.[1][5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of carbapenem hydrolysis by OXA-48 and the experimental workflow for its assessment.

Hydrolysis_Mechanism cluster_enzyme OXA-48 Active Site Carbapenem Carbapenem Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Carbapenem->Acyl-Enzyme Intermediate Acylation (k2) (Rate-limiting for NA-1-157 due to steric clash) Hydrolyzed Carbapenem Hydrolyzed Carbapenem Acyl-Enzyme Intermediate->Hydrolyzed Carbapenem Deacylation (k3) (Rate-limiting for Imipenem/Meropenem) Inactive Product Inactive Product Hydrolyzed Carbapenem->Inactive Product Release

Figure 1. Mechanism of carbapenem hydrolysis by OXA-48.

Experimental_Workflow Start Start Purify OXA-48 Enzyme Purify OXA-48 Enzyme Start->Purify OXA-48 Enzyme Prepare Carbapenem Solutions Prepare Carbapenem Solutions Start->Prepare Carbapenem Solutions Spectrophotometric Assay Spectrophotometric Assay Purify OXA-48 Enzyme->Spectrophotometric Assay Prepare Carbapenem Solutions->Spectrophotometric Assay Measure Initial Velocities Measure Initial Velocities Spectrophotometric Assay->Measure Initial Velocities Calculate Kinetic Parameters Calculate Kinetic Parameters Measure Initial Velocities->Calculate Kinetic Parameters Compare Catalytic Efficiencies Compare Catalytic Efficiencies Calculate Kinetic Parameters->Compare Catalytic Efficiencies End End Compare Catalytic Efficiencies->End

Figure 2. Experimental workflow for kinetic analysis.

References

Validation

Comparative Antimicrobial Activity of NA-1-157 and Other Novel Carbapenems: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel carbapenem NA-1-157 against other carbapenems, supported by experimental data. The focus is on its...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel carbapenem NA-1-157 against other carbapenems, supported by experimental data. The focus is on its efficacy against carbapenem-resistant Gram-negative bacteria, a pressing global health challenge.

NA-1-157 is a novel C5α-methyl-substituted carbapenem that has demonstrated potent activity against bacterial strains producing various carbapenemases, enzymes that inactivate most carbapenem antibiotics.[1][2] This unique structural modification, the presence of a methyl group at the C5α position, is key to its enhanced stability against hydrolysis by certain β-lactamases.[2] This guide synthesizes available data on its antimicrobial profile and mechanism of action in comparison to established and other novel carbapenems.

In Vitro Antimicrobial Activity

NA-1-157 has shown significant in vitro activity against a range of carbapenem-resistant Enterobacterales, particularly those producing OXA-48-type, OXA-23, and GES-5 carbapenemases.[1][3][4]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of NA-1-157 and comparator carbapenems against various carbapenemase-producing bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: Comparative MICs (μg/mL) of NA-1-157 and Other Carbapenems against Acinetobacter baumannii CIP 70.10 Expressing OXA-48 [1]

AntibioticMIC (μg/mL)Fold Difference vs. NA-1-157
NA-1-157 0.5 -
Meropenem1632-fold higher
Imipenem1632-fold higher
Doripenem1632-fold higher

Table 2: Comparative MICs (μg/mL) of NA-1-157 and Other Carbapenems against Klebsiella pneumoniae Strains Producing OXA-48-Type Carbapenemases [2]

StrainCarbapenemaseNA-1-157 MICMeropenem MICImipenem MICDoripenem MIC
Kp1OXA-4811684
Kp2OXA-48132168
Kp3OXA-1812321616
Kp4OXA-23211688

Table 3: Comparative MICs (μg/mL) of NA-1-157 and Other Carbapenems against Strains Producing OXA-23 Carbapenemase [3][5]

Bacterial StrainNA-1-157 MICMeropenem MICImipenem MIC
A. baumannii (OXA-23)2-416-12816-128

Table 4: Comparative MICs (μg/mL) of NA-1-157 and Other Carbapenems against Strains Producing GES-5 Carbapenemase [4]

Bacterial StrainNA-1-157 MICMeropenem MICImipenem MIC
E. coli (GES-5)1164
K. pneumoniae (GES-5)2328
A. baumannii (GES-5)23216

Mechanism of Action: Resistance to Carbapenemase Hydrolysis

The enhanced efficacy of NA-1-157 against carbapenemase-producing bacteria stems from its resistance to enzymatic hydrolysis. The C5α-methyl group sterically hinders the proper positioning of the antibiotic within the active site of certain carbapenemases, leading to significantly reduced rates of acylation and/or deacylation.[2][3]

Enzyme Kinetics

Kinetic studies provide a quantitative measure of the interaction between carbapenems and carbapenemases.

Table 5: Kinetic Parameters for the Interaction of Carbapenems with OXA-48 [2]

ParameterNA-1-157MeropenemImipenem
kcat (s⁻¹) 0.0090.166.7
Km (μM) >5002.929
kcat/Km (M⁻¹s⁻¹) <1855,000230,000

Table 6: Kinetic Parameters for the Interaction of NA-1-157 with OXA-23 [3]

ParameterNA-1-157Meropenem
k₂ (acylation rate, s⁻¹) (7.1 ± 0.4) x 10⁻³ (slow phase)0.056
k₃ (deacylation rate, s⁻¹) (3.8 ± 0.2) x 10⁻⁵0.083

Table 7: Kinetic Parameters for the Interaction of NA-1-157 with GES-5 [4]

ParameterNA-1-157
k₂ (acylation rate, s⁻¹) Biphasic: fast and slow phases
k₃ (deacylation rate, s⁻¹) (2.4 ± 0.3) x 10⁻⁷
Residence Time 48 ± 6 days

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (e.g., K. pneumoniae) Inoculum_Prep Prepare Inoculum (0.5 McFarland standard) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Carbapenems Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Workflow for MIC determination.
Enzyme Kinetics Assays

The kinetic parameters were determined by monitoring the hydrolysis of the carbapenem antibiotics by purified carbapenemase enzymes using spectrophotometry.

General Workflow for Carbapenemase Kinetic Assay

Enzyme_Kinetics_Workflow Purified_Enzyme Purified Carbapenemase (e.g., OXA-48) Mix Mix Enzyme and Carbapenem in Reaction Buffer Purified_Enzyme->Mix Carbapenem_Solution Carbapenem Solution (Known Concentration) Carbapenem_Solution->Mix Spectrophotometer Monitor Absorbance Change Over Time Mix->Spectrophotometer Data_Analysis Calculate Kinetic Parameters (kcat, Km, etc.) Spectrophotometer->Data_Analysis

Workflow for enzyme kinetic analysis.

Signaling Pathway: Mechanism of Carbapenem Inactivation by Serine β-Lactamases

Carbapenems are β-lactam antibiotics that inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). Resistance mediated by serine β-lactamases, such as OXA-48, involves the hydrolysis of the β-lactam ring.

Mechanism of Serine β-Lactamase Action

Serine_Beta_Lactamase_Mechanism cluster_enzyme Enzyme Active Site Ser70 Serine 70 (Nucleophile) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Complex) Lys73 Lysine 73 (General Base) Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->Acyl_Enzyme_Intermediate Acylation (k₂) (Rapid for Meropenem) NA157 NA-1-157 NA157->Acyl_Enzyme_Intermediate Acylation (k₂) (Very Slow) Steric_Hindrance C5α-methyl group causes steric hindrance NA157->Steric_Hindrance Hydrolyzed_Carbapenem Inactive Hydrolyzed Carbapenem Acyl_Enzyme_Intermediate->Hydrolyzed_Carbapenem Deacylation (k₃) (Hydrolysis) Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme_Intermediate->Regenerated_Enzyme Release Water H₂O Water->Acyl_Enzyme_Intermediate Steric_Hindrance->Acyl_Enzyme_Intermediate Inhibits proper binding

Carbapenem inactivation pathway.

Conclusion

The available data strongly suggest that NA-1-157 is a promising novel carbapenem with potent activity against clinically important carbapenemase-producing Enterobacterales. Its unique C5α-methyl substitution confers significant stability against hydrolysis by key carbapenemases like OXA-48, OXA-23, and GES-5. This results in superior in vitro potency compared to established carbapenems such as meropenem, imipenem, and doripenem against strains producing these enzymes. Further clinical evaluation is warranted to determine the in vivo efficacy and safety profile of NA-1-157 as a potential new therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria.

References

Comparative

The Crucial Role of the C5α-Methyl Group in NA-1-157's Enhanced Stability: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that govern a drug candidate's stability is paramount. In the realm of carbapenem antibiotics, the novel...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships that govern a drug candidate's stability is paramount. In the realm of carbapenem antibiotics, the novel compound NA-1-157 has demonstrated significantly enhanced stability against enzymatic degradation, a property attributed to a key structural modification: the presence of a C5α-methyl group. This guide provides a comparative analysis of NA-1-157 and its non-methylated counterparts, supported by experimental data, to elucidate the pivotal role of this methyl group.

The primary threat to the efficacy of carbapenem antibiotics is the production of carbapenemases by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The C5α-methyl group in NA-1-157 provides a stark advantage by sterically hindering the binding of the antibiotic to the active site of these enzymes. This steric clash significantly reduces the rates of both acylation and deacylation, the two key steps in enzymatic hydrolysis, rendering NA-1-157 a poor substrate and, in some cases, a potent inhibitor of these resistance-conferring enzymes.[1][2][3][4][5][6]

Comparative Stability Against Carbapenemases

Experimental data consistently demonstrates the superior stability of NA-1-157 in the presence of various carbapenemases compared to clinically used carbapenems like meropenem and imipenem, which lack the C5α-methyl group. This enhanced stability translates to lower minimum inhibitory concentrations (MICs) against resistant bacterial strains.

CompoundTarget EnzymeParameterValueFold-Difference vs. NA-1-157Reference
NA-1-157 OXA-48Acylation Rate (k₂)Severely impaired-[1][6]
MeropenemOXA-48Acylation Rate (k₂)10,000 - 36,000x faster10,000 - 36,000[1][6]
ImipenemOXA-48Acylation Rate (k₂)10,000 - 36,000x faster10,000 - 36,000[1][6]
NA-1-157 OXA-48Catalytic Efficiency (kcat/Km)Reduced-[1]
MeropenemOXA-48Catalytic Efficiency (kcat/Km)30 - 50x higher30 - 50[1]
ImipenemOXA-48Catalytic Efficiency (kcat/Km)30 - 50x higher30 - 50[1]
NA-1-157 GES-5Deacylation Rate (k₃)(2.4 ± 0.3) × 10⁻⁷ s⁻¹-[2][4][5]
MeropenemGES-5Deacylation Rate (k₃)Significantly fasterNot quantified[2][4][5]

Mechanism of Enhanced Stability

The C5α-methyl group of NA-1-157 physically obstructs the proper positioning of the antibiotic within the active site of carbapenemases. This steric hindrance prevents the key catalytic residues of the enzyme from efficiently attacking the β-lactam ring.

cluster_0 Carbapenem without C5α-Methyl Group (e.g., Meropenem) cluster_1 NA-1-157 (with C5α-Methyl Group) Carbapenem Carbapenem Enzyme_Active_Site Carbapenemase Active Site Carbapenem->Enzyme_Active_Site Enters Binding Unhindered Binding Enzyme_Active_Site->Binding Hydrolysis Rapid Hydrolysis of β-lactam Ring Binding->Hydrolysis Inactivation Antibiotic Inactivation Hydrolysis->Inactivation NA-1-157 NA-1-157 Enzyme_Active_Site_2 Carbapenemase Active Site NA-1-157->Enzyme_Active_Site_2 Enters Steric_Hindrance Steric Hindrance from C5α-Methyl Group Enzyme_Active_Site_2->Steric_Hindrance Impaired_Binding Impaired Binding & Slow Hydrolysis Steric_Hindrance->Impaired_Binding Stability Enhanced Stability Impaired_Binding->Stability

Figure 1. Mechanism of carbapenemase resistance and the protective effect of the C5α-methyl group.

Beyond Enzymatic Degradation: Plasma and Metabolic Stability

While resistance to bacterial enzymes is a critical factor, a drug's overall stability in biological matrices is also essential for its therapeutic success. Plasma stability and metabolic stability in the liver are key determinants of a drug's pharmacokinetic profile, including its half-life and bioavailability. Although direct comparative studies on the plasma and metabolic stability of NA-1-157 versus its non-methylated analogs are not yet publicly available, understanding these parameters is crucial for its development.

Plasma Stability

Carbapenems can be susceptible to hydrolysis by plasma esterases. A longer half-life in plasma is generally desirable for maintaining therapeutic concentrations. Studies on meropenem have shown variable stability in human plasma depending on storage conditions.[1][7][8]

CompoundMatrixConditionHalf-life / StabilityReference
MeropenemHuman Plasma-20°CStable for up to ~80 days[7][8]
MeropenemHuman PlasmaRoom Temperature (24h)~75.6% degradation[8]
Meropenem ProdrugsGuinea Pig Plasma37°C0.9 - 1.9 minutes[1]
Meropenem ProdrugsHuman Plasma37°C4.3 - 44 minutes[1]
Metabolic Stability

The liver is a primary site of drug metabolism, mediated largely by cytochrome P450 enzymes located in liver microsomes. In vitro microsomal stability assays are a standard method to predict in vivo hepatic clearance. A higher stability in liver microsomes suggests a lower first-pass metabolism and potentially higher oral bioavailability.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma by measuring its degradation over time.

Start Start Incubate Incubate test compound with plasma at 37°C Start->Incubate Sample Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Stop reaction by protein precipitation (e.g., with acetonitrile) Sample->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Calculate half-life (t½) and percent remaining Analyze->Calculate End End Calculate->End

Figure 2. General workflow for an in vitro plasma stability assay.

Methodology:

  • The test compound is incubated in plasma from the desired species (e.g., human, rat) at a standard concentration (e.g., 1 µM) at 37°C.[9][10][11]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[9][11]

  • The enzymatic reaction is stopped at each time point by adding a protein precipitation agent, such as ice-cold acetonitrile.[9][10]

  • Samples are centrifuged to remove precipitated proteins.

  • The supernatant, containing the remaining compound, is analyzed using a sensitive analytical method like LC-MS/MS.[10]

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample, and the in vitro half-life is determined.[10]

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., from human or animal sources) at 37°C.[12][13][14]

  • The reaction is initiated by adding a cofactor, typically an NADPH regenerating system, which is necessary for the activity of most cytochrome P450 enzymes.[12][13][14]

  • Samples are collected at predetermined time points (e.g., 0, 10, 30, 60 minutes).[12]

  • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the microsomal proteins.[12]

  • After centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate key parameters such as in vitro half-life and intrinsic clearance.[13]

Conclusion

The introduction of a C5α-methyl group in NA-1-157 is a successful strategy for enhancing its stability against a broad range of bacterial carbapenemases. This structural modification provides significant steric hindrance within the enzyme's active site, drastically reducing the rate of hydrolytic inactivation. This key feature makes NA-1-157 a promising candidate for combating infections caused by carbapenem-resistant bacteria. While direct comparative data on its plasma and metabolic stability are awaited, the established principles of drug development underscore the importance of these parameters. Future studies characterizing the full pharmacokinetic and metabolic profile of NA-1-157 will be critical in its journey towards clinical application.

References

Validation

A Comparative Analysis of NA-1-157 Minimum Inhibitory Concentration (MIC) Results Against Carbapenem-Resistant Bacteria

This guide provides a comparative overview of the in-vitro activity of NA-1-157, a novel C5α-methyl-substituted carbapenem, against various carbapenemase-producing Gram-negative bacteria. The data presented is synthesize...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in-vitro activity of NA-1-157, a novel C5α-methyl-substituted carbapenem, against various carbapenemase-producing Gram-negative bacteria. The data presented is synthesized from published research, offering insights into its potential as a therapeutic agent for treating infections caused by multidrug-resistant pathogens.

Data Presentation: Summary of NA-1-157 MIC Results

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NA-1-157 in comparison to other carbapenems against different bacterial strains expressing carbapenemases. Lower MIC values indicate greater potency.

OrganismCarbapenemaseAntibioticMIC (µg/mL)
A. baumannii CIP 70.10OXA-48NA-1-157 0.5 [1]
Meropenem16[1]
Imipenem16[1]
Doripenem16[1]
K. pneumoniae ATCC 13883(Reference Strain)NA-1-157 1 [1]
Meropenem0.06[1]
Imipenem0.5[1]
Doripenem0.12[1]
MDR Klebsiella spp.OXA-48-typeNA-1-157 4- to 8-fold lower than meropenem [1]
NA-1-157 2- to 4-fold lower than doripenem [1]
E. coli JM83GES-5NA-1-157 0.5 [2]
Meropenem2
K. pneumoniae ATCC 13883GES-5NA-1-157 0.5 [2]
Meropenem2

Note: The data indicates that NA-1-157 exhibits potent activity against strains producing OXA-48-type and GES-5 carbapenemases, with MICs often significantly lower than those of commercially available carbapenems.[1][2] When combined with other carbapenems, NA-1-157 can also potentiate their activity.[1][3]

Experimental Protocols

The Minimum Inhibitory Concentrations (MICs) presented in the cited studies were determined using the broth microdilution method in Mueller-Hinton II media, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] This standardized method allows for the reproducible assessment of a microorganism's susceptibility to an antimicrobial agent.

Mechanism of Action: Overcoming Carbapenemase-Mediated Resistance

NA-1-157's enhanced stability against certain carbapenemases, such as OXA-48, is attributed to its unique C5α-methyl substitution. This structural modification creates steric hindrance within the active site of the enzyme, impairing the acylation process necessary for antibiotic hydrolysis.[1][3] This mechanism allows NA-1-157 to evade degradation and effectively inhibit bacterial growth. Kinetic studies have demonstrated that NA-1-157 is a potent irreversible inhibitor of the GES-5 carbapenemase.[2][4]

NA_1_157_Mechanism cluster_bacterium Bacterial Cell Carbapenem Conventional Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibition Carbapenemase Carbapenemase (e.g., OXA-48) Carbapenem->Carbapenemase Hydrolysis Hydrolysis Carbapenem->Hydrolysis NA-1-157 NA-1-157 NA-1-157->PBP Inhibition NA-1-157->Carbapenemase Steric Hindrance CellWall Cell Wall Synthesis PBP->CellWall Blocked Lysis Cell Lysis CellWall->Lysis Carbapenemase->NA-1-157 Inefficient Acylation Carbapenemase->Hydrolysis InactiveCarbapenem Inactive Carbapenem Hydrolysis->InactiveCarbapenem

Caption: Mechanism of NA-1-157 overcoming carbapenemase resistance.

References

Comparative

A Comparative Guide: Bacterial Transcriptomic Responses to NA-1-157 Versus Traditional Carbapenems

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel carbapenem NA-1-157 and traditional carbapenems (e.g., meropenem, imipenem, ertapenem), focusing on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel carbapenem NA-1-157 and traditional carbapenems (e.g., meropenem, imipenem, ertapenem), focusing on their effects on bacterial transcriptomics. As of late 2025, direct comparative transcriptomic studies for NA-1-157 have not been published. Therefore, this guide contrasts the known molecular mechanism of NA-1-157 with the well-documented transcriptomic responses induced by traditional carbapenems in bacteria. This analysis offers insights into their distinct modes of action and provides a framework for future research.

Executive Summary

Traditional carbapenems, while potent, induce a complex array of stress responses in bacteria at the transcriptional level. These responses often involve the upregulation of genes associated with antibiotic resistance, such as efflux pumps and β-lactamases, as well as general stress and cell wall repair mechanisms. In contrast, NA-1-157 is a novel C5α-methyl-substituted carbapenem engineered for stability against key carbapenemases, particularly OXA-48-type enzymes.[1][2] Its mechanism relies on evading enzymatic degradation rather than overpowering the bacterium's intrinsic defenses. This fundamental difference suggests that NA-1-157 may not trigger the same resistance-associated transcriptomic pathways, representing a significant advantage in combating drug-resistant infections.

Data Presentation: A Tale of Two Mechanisms

The following tables summarize the current understanding of how bacteria respond to traditional carbapenems at the gene expression level and compare this to the distinct, non-transcriptomically defined mechanism of NA-1-157.

Table 1: Summary of Bacterial Transcriptomic Response to Traditional Carbapenems

Gene/Pathway CategoryDirection of RegulationImplicated CarbapenemsFunctional ConsequenceReferences
Efflux Pumps UpregulationImipenem, MeropenemIncreased antibiotic extrusion from the cell.[3][4]
β-Lactamases (e.g., AmpC) UpregulationMeropenem, ImipenemEnzymatic degradation of the antibiotic.[5][6]
Porin Expression (e.g., OmpC, CarO) DownregulationErtapenem, MeropenemReduced influx of the antibiotic into the cell.[4][6][7]
Cell Wall & Peptidoglycan Metabolism UpregulationImipenem, MeropenemRepair of antibiotic-induced cell wall damage.[4][8]
General Stress Response (e.g., RpoS regulon) UpregulationErtapenem, MeropenemBroad cellular adaptation to stress, promoting survival.[5][9]
Metabolic Pathways (Carbon, Amino Acid) DysregulationImipenemAltered cellular metabolism to cope with stress.[3][8]
Biofilm Formation UpregulationImipenemEnhanced biofilm production as a protective mechanism.[3][8]
Motility & Maltodextrin Metabolism DysregulationErtapenemAlterations in cellular processes under antibiotic pressure.[5]

Table 2: Mechanistic Comparison of NA-1-157 and Traditional Carbapenems

FeatureNA-1-157Traditional Carbapenems (Meropenem, Imipenem, etc.)
Primary Mechanism of Action Inhibition of penicillin-binding proteins (PBPs) to block cell wall synthesis.Inhibition of penicillin-binding proteins (PBPs) to block cell wall synthesis.
Interaction with Carbapenemases (e.g., OXA-48) Highly resistant to hydrolysis; the C5α-methyl group creates steric hindrance in the enzyme's active site, severely impairing acylation.[1][2][10]Susceptible to hydrolysis by a wide range of carbapenemases, which is a major mechanism of resistance.[1]
Observed Bacterial Response Potent bactericidal activity against strains producing OXA-48-type enzymes, with significantly lower MICs compared to traditional carbapenems.[1]Induction of a broad transcriptomic stress response, including upregulation of resistance genes (efflux pumps, β-lactamases) and downregulation of porins.[5][8][11]
Transcriptomic Data Not yet publicly available.Extensive data available from multiple studies on various bacterial species.[5][8][11][12]
Clinical Implication A promising candidate for treating infections caused by carbapenemase-producing Enterobacteriaceae.[1][2]Efficacy is threatened by the global spread of carbapenemase-producing bacteria.

Experimental Protocols: A Proposed Framework for Comparative Transcriptomics

To directly compare the transcriptomic effects of NA-1-157 and a traditional carbapenem, the following experimental protocol is proposed, based on established methodologies.[3][5][13][14]

Objective: To identify and compare the differentially expressed genes in a carbapenem-resistant bacterial strain (e.g., Klebsiella pneumoniae expressing OXA-48) following treatment with sub-inhibitory concentrations of NA-1-157 versus meropenem.

1. Bacterial Strain and Culture Conditions:

  • Strain: A well-characterized clinical isolate of K. pneumoniae harboring the blaOXA-48 gene.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Growth Conditions: Aerobic, 37°C with shaking (200 rpm).

2. Antibiotic Treatment:

  • Determine the Minimum Inhibitory Concentration (MIC) for both NA-1-157 and meropenem against the selected strain using broth microdilution.

  • Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5).

  • Divide the culture into three groups: (1) No-treatment control, (2) NA-1-157 at 0.5 x MIC, and (3) Meropenem at 0.5 x MIC.

  • Incubate for a defined period (e.g., 60 minutes) to capture the primary transcriptomic response.[5]

3. RNA Extraction:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA population using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a combination of enzymatic lysis (e.g., lysozyme) and a column-based purification kit (e.g., RNeasy Mini Kit).[15]

  • Perform on-column DNase I digestion to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). A RIN value ≥ 6.0 is recommended.[13]

4. Library Preparation and RNA Sequencing (RNA-Seq):

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for bacteria).[14]

  • Prepare stranded RNA-seq libraries using a kit such as the Illumina TruSeq Stranded Total RNA Library Prep Kit.

  • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to a depth of at least 10 million reads per sample.

5. Bioinformatics Analysis:

  • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality reads.

  • Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or a bacterial-specific tool like Bowtie2.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control. A false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are common thresholds.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by each treatment.

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and the signaling pathways associated with bacterial responses to carbapenems.

Experimental_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline culture 1. Bacterial Culture (K. pneumoniae OXA-48+) treatment 2. Antibiotic Treatment (Control, NA-1-157, Meropenem) culture->treatment rna_extraction 3. RNA Extraction & QC (Lysozyme, RNeasy, DNase) treatment->rna_extraction library_prep 4. Library Preparation (rRNA depletion, cDNA synthesis) rna_extraction->library_prep sequencing 5. Illumina Sequencing library_prep->sequencing qc 6. Quality Control (FastQC, Trimmomatic) sequencing->qc mapping 7. Read Alignment (Bowtie2) qc->mapping quantification 8. Gene Quantification (featureCounts) mapping->quantification dge 9. Differential Expression (DESeq2) quantification->dge enrichment 10. Functional Analysis (GO/KEGG Enrichment) dge->enrichment

Caption: Proposed experimental workflow for comparative transcriptomics.

Bacterial_Stress_Response cluster_cell Bacterial Cell cluster_resistance Transcriptional Upregulation carbapenem Traditional Carbapenem pbp PBP Inhibition carbapenem->pbp cell_wall_damage Cell Wall Damage pbp->cell_wall_damage cpxar CpxA/R System cell_wall_damage->cpxar stress_response General Stress Response (e.g., RpoS activation) cell_wall_damage->stress_response efflux Efflux Pumps cpxar->efflux repair Cell Wall Repair Enzymes cpxar->repair stress_response->efflux beta_lactamase β-Lactamases stress_response->beta_lactamase

Caption: Bacterial stress response signaling to traditional carbapenems.

NA1157_Mechanism na1157 NA-1-157 (C5α-methyl group) oxa48 OXA-48 Carbapenemase Active Site na1157->oxa48:port Binds hydrolysis Hydrolysis Blocked (Steric Hindrance) oxa48:port->hydrolysis Leads to hydrolyzed Hydrolyzed & Inactivated oxa48:port->hydrolyzed Leads to meropenem Traditional Carbapenem (e.g., Meropenem) meropenem->oxa48:port Binds

Caption: Mechanism of NA-1-157 evading degradation by OXA-48.

References

Safety & Regulatory Compliance

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